Potassium phosphate, dibasic, trihydrate
描述
属性
IUPAC Name |
dipotassium;hydrogen phosphate;trihydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2K.H3O4P.3H2O/c;;1-5(2,3)4;;;/h;;(H3,1,2,3,4);3*1H2/q2*+1;;;;/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQGPKZUNMMFTAL-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
O.O.O.OP(=O)([O-])[O-].[K+].[K+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
H7K2O7P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60168418 | |
| Record name | Potassium phosphate, dibasic, trihydrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60168418 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
White odorless powder; [Alfa Aesar MSDS] | |
| Record name | Potassium phosphate, dibasic, trihydrate | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/16825 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
16788-57-1 | |
| Record name | Potassium phosphate, dibasic, trihydrate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016788571 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Potassium phosphate, dibasic, trihydrate | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB16534 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Potassium phosphate, dibasic, trihydrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60168418 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Phosphoric acid, dipotassium salt, trihydrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.117.661 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | POTASSIUM PHOSPHATE, DIBASIC, TRIHYDRATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RJK174X3TZ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of Potassium Phosphate, Dibasic, Trihydrate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Potassium phosphate, dibasic, trihydrate (K₂HPO₄·3H₂O), also known as dipotassium hydrogen phosphate trihydrate, is a potassium salt of phosphoric acid.[1] It is a highly water-soluble crystalline solid with a wide range of applications in research, pharmaceuticals, and various industrial processes.[2][3] Its primary function in biological and chemical systems is as a buffering agent, helping to maintain a stable pH.[4] Furthermore, it serves as a source of essential electrolytes, potassium and phosphorus, making it a key component in cell culture media and intravenous nutrition solutions.[5][6] In the pharmaceutical industry, it is utilized to adjust pH levels, thereby enhancing the stability and efficacy of drug formulations.[3] This guide provides a comprehensive overview of the chemical properties, analytical methodologies, and biological significance of this compound.
Core Chemical Properties
This compound is a white, odorless, and hygroscopic crystalline powder.[7][8] It is highly soluble in water but only slightly soluble in alcohol.[2] Upon heating, it loses its water of crystallization and, at higher temperatures (204°C), converts to tetrapotassium pyrophosphate.[2]
Quantitative Data Summary
The key quantitative chemical and physical properties of this compound are summarized in the table below for easy reference and comparison.
| Property | Value | References |
| Chemical Formula | K₂HPO₄·3H₂O | [2][5] |
| Molecular Weight | 228.22 g/mol | [2][4][5][7] |
| Appearance | White crystalline powder | [7][8] |
| Solubility in Water | Highly soluble | [2][3] |
| Solubility in Alcohol | Slightly soluble | [2] |
| pH of a 0.1 M solution at 25°C | 9.0 - 9.4 | [4] |
| pKa | The second pKa of phosphoric acid is 7.21 | |
| Melting Point | Decomposes upon heating | [2] |
| Assay | ≥ 98.0% | [4] |
Experimental Protocols
Accurate and reproducible experimental methods are crucial for the quality control and application of this compound. This section details the standardized protocols for its analysis.
Assay by Titration (USP Method)
This potentiometric titration method determines the purity of potassium phosphate, dibasic.[4][7][9]
3.1.1 Reagents and Equipment
-
1 N Hydrochloric Acid
-
1 N Sodium Hydroxide
-
pH meter with electrodes
-
250-mL beaker
-
Stirrer
3.1.2 Procedure
-
Sample Preparation: Accurately weigh approximately 5.2 g of the this compound sample and transfer it to a 250-mL beaker.[4]
-
Add 50 mL of water and 40.0 mL of 1 N hydrochloric acid.[4]
-
Stir the solution until the sample is completely dissolved.[4]
-
Blank Titration: In a separate 250-mL beaker, prepare a blank by combining 50 mL of water and 40.0 mL of 1 N hydrochloric acid.[4] Titrate the blank potentiometrically with 1 N sodium hydroxide and record the volume consumed.[4]
-
Sample Titration: Titrate the excess acid in the sample solution potentiometrically with 1 N sodium hydroxide to the first inflection point, which occurs at approximately pH 4. Record the buret reading.[4][7]
-
Continue the titration with 1 N sodium hydroxide to the second inflection point, which occurs at about pH 8.8, and record the buret reading.[4][7]
3.1.3 Calculation
-
Subtract the sample titration volume at pH 4 from the blank titration volume to determine the volume of 1 N hydrochloric acid consumed by the sample (Volume A).[4]
-
Calculate the volume of 1 N sodium hydroxide required to titrate between the two inflection points (pH 4 to pH 8.8) (Volume B).[4]
-
The percentage of K₂HPO₄ is calculated based on the volumes A and B.[4] Each mL of volume A of 1 N sodium hydroxide is equivalent to 174.2 mg of K₂HPO₄ when A is less than or equal to B.[4][9] If A is greater than B, each mL of the volume 2B - A of 1 N sodium hydroxide is equivalent to 174.2 mg of K₂HPO₄.[4][9]
A general workflow for the quality control of this compound is illustrated below.
References
- 1. researchgate.net [researchgate.net]
- 2. Dibasic Potassium Phosphate - Definition, Identification, Assay - USP 2025 [trungtamthuoc.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. trungtamthuoc.com [trungtamthuoc.com]
- 5. researchgate.net [researchgate.net]
- 6. nemi.gov [nemi.gov]
- 7. DIBASIC POTASSIUM PHOSPHATE - 2022-04-01 | USP-NF [uspnf.com]
- 8. cdn-links.lww.com [cdn-links.lww.com]
- 9. uspbpep.com [uspbpep.com]
An In-depth Technical Guide to Potassium Phosphate, Dibasic, Trihydrate
For Researchers, Scientists, and Drug Development Professionals
This document provides a concise technical overview of Potassium Phosphate, Dibasic, Trihydrate, focusing on its fundamental chemical properties. The information is presented to be a ready reference for laboratory and development use.
Core Chemical Properties
This compound is a hydrated form of dipotassium phosphate.[1][2] It is commonly used in various scientific applications, including as a buffering agent in biochemistry and a component in fertilizers.[3] It is readily soluble in water and appears as white, hygroscopic crystals.[1][3]
Quantitative Data Summary
The key quantitative attributes of this compound are summarized in the table below for easy reference.
| Property | Value |
| Molecular Formula | K₂HPO₄·3H₂O |
| Molecular Weight | 228.22 g/mol [1][3] |
| CAS Number | 16788-57-1[1][4] |
Chemical Identity and Composition
The following diagram illustrates the relationship between the common name of the compound and its core chemical identifiers.
References
"Potassium phosphate, dibasic, trihydrate" CAS number 16788-57-1
An In-depth Technical Guide to Potassium Phosphate, Dibasic, Trihydrate (CAS 16788-57-1)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of this compound (K₂HPO₄·3H₂O), a widely used reagent in scientific research and pharmaceutical development. It covers its chemical and physical properties, key applications, and detailed experimental protocols.
Physicochemical Properties
This compound is a hydrated salt of phosphoric acid, notable for its high water solubility and buffering capacity.[1] It presents as a white, odorless, crystalline solid that is somewhat hygroscopic.[2][3][4]
Table 1: General and Physical Properties
| Property | Value | Citations |
|---|---|---|
| CAS Number | 16788-57-1 | [5][6][7] |
| Molecular Formula | K₂HPO₄·3H₂O | [1][6][7] |
| Molecular Weight | 228.22 g/mol | [2][6][8] |
| Appearance | White crystalline powder | [2][3][9] |
| Melting Point | Decomposes at 340°C (anhydrous substance) | [2][10][11] |
| Bulk Density | ~800 kg/m ³ | [2][11] |
| Solubility | Highly soluble in water | [1][2][9][10] |
| pKa | 7.21 | [2] |
| pH | 9.1 - 9.4 (50 g/L in H₂O at 20-25°C) | [2][11] |
| Stability | Stable under normal conditions; hygroscopic |[2][10] |
Table 2: Reagent Grade Specifications
| Parameter | Specification | Citations |
|---|---|---|
| Assay | ≥98.0% to ≥99.0% | [6][11] |
| Chloride (Cl) | ≤ 0.003% | [6][11] |
| Sulfate (SO₄) | ≤ 0.005% | [6][11] |
| Total Nitrogen (N) | ≤ 0.001% | [6][11] |
| Heavy Metals (as Pb) | ≤ 5 ppm to ≤ 0.001% | [6][11] |
| Iron (Fe) | ≤ 0.001% | [6][11] |
| Sodium (Na) | ≤ 0.05% to ≤ 0.1% | [6][11] |
| Insoluble Matter | ≤ 0.01% |[6] |
Core Applications in Research and Drug Development
This compound is a versatile reagent with numerous applications stemming from its buffering capacity and its role as a source of potassium and phosphate ions.
-
Buffering Agent : Its most common application is in the preparation of buffer solutions for molecular biology, biochemistry, and chromatography.[2][6][12] Phosphate buffers are crucial for maintaining a stable pH in a physiological range for cell culture media, enzyme assays, and protein purification processes.[6][7]
-
Pharmaceutical Formulations : In the pharmaceutical industry, it is used as an excipient for pH regulation and stabilization in both oral and injectable medications.[9][12][13] It can also serve as an electrolyte replenisher in intravenous solutions.[10][13]
-
Protein Crystallization : High concentrations of potassium phosphate are often used as a precipitant in protein crystallization experiments to induce the supersaturation required for crystal formation.[14] It can help achieve the high degree of homogeneity needed for successful crystallization.[14]
-
Cell Culture and Microbiology : It serves as a source of essential phosphate in various media used for culturing microorganisms and in phosphate-buffered saline (PBS) for cell and tissue culture.[3][6][7] Phosphate ions are vital for cellular metabolism, signaling pathways, and nucleic acid structure.[7]
Experimental Protocols and Methodologies
Protocol 1: Preparation of 1 M Potassium Phosphate Buffer Stock Solutions
This protocol details the preparation of 1 M stock solutions of potassium phosphate monobasic (KH₂PO₄) and potassium phosphate dibasic (K₂HPO₄), which are the primary components for creating phosphate buffers of a desired pH.
Materials:
-
Potassium phosphate, monobasic (KH₂PO₄)
-
This compound (K₂HPO₄·3H₂O)
-
High-purity, deionized water
-
Volumetric flasks (1 L)
-
Magnetic stirrer and stir bars
-
Weighing scale
Methodology:
-
Prepare 1 M KH₂PO₄ (Monobasic) Stock Solution:
-
Accurately weigh 136.09 g of potassium phosphate, monobasic.
-
Transfer the powder to a 1 L volumetric flask.
-
Add approximately 800 mL of deionized water.
-
Place a magnetic stir bar in the flask and stir until the solid is completely dissolved.
-
Once dissolved, remove the stir bar and add deionized water to bring the final volume to the 1 L mark (QS).
-
Stopper and invert the flask several times to ensure thorough mixing.
-
-
Prepare 1 M K₂HPO₄ (Dibasic) Stock Solution:
-
Accurately weigh 228.22 g of this compound.
-
Transfer the powder to a 1 L volumetric flask.
-
Add approximately 800 mL of deionized water.
-
Stir with a magnetic stirrer until the solid is completely dissolved.
-
Remove the stir bar and QS to the 1 L mark with deionized water.
-
Stopper and invert the flask to mix completely.
-
-
Create Working Buffer of Desired pH:
-
To create a buffer of a specific pH (e.g., 0.1 M, pH 7.4), mix specific volumes of the 1 M monobasic and 1 M dibasic stock solutions according to established charts or Henderson-Hasselbalch calculations.[15]
-
For example, to make 100 mL of 0.1 M Potassium Phosphate Buffer at pH 7.4 (at 25°C), you would typically mix 1.9 mL of 1 M KH₂PO₄ stock with 8.1 mL of 1 M K₂HPO₄ stock, and then add 90 mL of deionized water.
-
Always verify the final pH with a calibrated pH meter and adjust as necessary.
-
Protocol 2: General Workflow for Protein Crystallization using Vapor Diffusion
This protocol outlines a general method for setting up a protein crystallization experiment using the hanging drop vapor diffusion technique, where potassium phosphate acts as the precipitant.
Materials:
-
Purified protein solution (at a known concentration)
-
Potassium phosphate buffer (prepared as in Protocol 1, at various molarities, e.g., 1.0 M - 2.0 M)
-
Crystallization plates (e.g., 24-well plates)
-
Siliconized glass cover slips
-
Micropipettes and tips
-
Sealing grease or oil
Methodology:
-
Prepare the Reservoir Solution:
-
Pipette 500 µL to 1 mL of the potassium phosphate precipitant solution into the reservoir of a crystallization plate well. The concentration of this solution will drive the diffusion.
-
-
Prepare the Crystallization Drop:
-
On a clean, siliconized cover slip, pipette 1-2 µL of the purified protein solution.
-
Pipette an equal volume (1-2 µL) of the reservoir solution from the well and mix it gently with the protein drop. Avoid introducing bubbles.
-
-
Seal the Well:
-
Carefully invert the cover slip so the drop is suspended "hanging" over the reservoir.
-
Place the cover slip over the well, using sealing grease to create an airtight seal.
-
-
Incubation and Observation:
-
Store the plate in a stable, vibration-free environment at a constant temperature (e.g., 4°C or 20°C).
-
Over time, water will evaporate from the drop and diffuse into the more concentrated reservoir solution. This slowly increases the concentration of both the protein and the precipitant in the drop, driving the protein towards supersaturation and, ideally, nucleation and crystal growth.[16]
-
Periodically observe the drops under a microscope over days to weeks, looking for the formation of crystals.
-
Visualizations: Workflows and Chemical Principles
Caption: Workflow for preparing and using a potassium phosphate buffer.
Caption: Equilibrium of the dibasic/monobasic phosphate buffer system.
Safety and Handling
-
General Handling : Handle in accordance with good industrial hygiene and safety practices.[4] Use with adequate ventilation to minimize dust generation and accumulation.[5]
-
Personal Protective Equipment (PPE) : Wear appropriate protective eyeglasses or chemical safety goggles, gloves, and clothing to prevent eye and skin exposure.[4]
-
Hazards : May cause eye, skin, respiratory, and digestive tract irritation.[5] The toxicological properties have not been fully investigated.[5]
-
Storage : Store in a tightly closed container in a cool, dry, well-ventilated area away from incompatible substances like strong oxidizing agents.[2][5][10]
-
First Aid : In case of eye contact, flush with plenty of water for at least 15 minutes. For skin contact, flush with plenty of water. If ingested, rinse mouth with water. If inhaled, move to fresh air. Seek medical attention if symptoms occur or persist.[5]
References
- 1. nbinno.com [nbinno.com]
- 2. Dipotassium hydrogen phosphate trihydrate | 16788-57-1 [chemicalbook.com]
- 3. 101.200.202.226 [101.200.202.226]
- 4. fishersci.com [fishersci.com]
- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 6. laballey.com [laballey.com]
- 7. rpicorp.com [rpicorp.com]
- 8. This compound | H7K2O7P | CID 16217523 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. 16788-57-1(Dipotassium hydrogen phosphate trihydrate) | Kuujia.com [kuujia.com]
- 10. Dipotassium Hydrogen Phosphate Trihydrate CAS 16788-57-1 [homesunshinepharma.com]
- 11. Potassium phosphate dibasic trihydrate | Sigma-Aldrich [sigmaaldrich.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. annexechem.com [annexechem.com]
- 14. Crystallization of Proteins that bind phosphate moieties [chem.gla.ac.uk]
- 15. sigmaaldrich.com [sigmaaldrich.com]
- 16. Protein crystallization: Eluding the bottleneck of X-ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Solubility of Potassium Phosphate, Dibasic, Trihydrate in Water
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dipotassium hydrogen phosphate trihydrate (K₂HPO₄·3H₂O), also known as potassium phosphate, dibasic, trihydrate, is a hydrated inorganic salt of phosphoric acid.[1] It presents as a white, crystalline, or granular solid that is highly hygroscopic.[2][3] This compound is of significant interest in various scientific and industrial fields, including pharmaceutical development, molecular biology, and the food industry, primarily due to its excellent buffering capacity and high solubility in water.[1][4] In biopharmaceutical applications, it is a critical component in the formulation of buffers, such as Phosphate-Buffered Saline (PBS), and in media for microbial fermentation and cell culture, where it serves to maintain a stable pH and provide essential phosphate and potassium.[2][5][6] Understanding its solubility characteristics is paramount for its effective use in these applications.
Physicochemical Properties
This compound is characterized by its high water solubility and slight solubility in alcohol.[7] It is stable under normal conditions but is incompatible with strong oxidizing agents.[3][8] Upon heating, it loses its water of crystallization and, at higher temperatures (above 204°C), converts to tetrapotassium pyrophosphate.[2][7]
| Property | Value | References |
| CAS Number | 16788-57-1 | [3][9] |
| Molecular Formula | K₂HPO₄·3H₂O | [7][9] |
| Molecular Weight | 228.22 g/mol | [7][9] |
| Appearance | White granular solid or needle-like crystals | [2][3] |
| pH | 9.1 - 9.4 (50 g/L in H₂O at 25°C) | [8][10] |
| Melting Point | Decomposes at 340°C (anhydrous form) | [9] |
| Solubility in Alcohol | Poorly soluble / Slightly soluble | [2][7] |
| Sensitivity | Hygroscopic | [8][10][11] |
Aqueous Solubility Data
Potassium phosphate, dibasic, is freely and highly soluble in water.[2][12] The solubility is significantly dependent on temperature, increasing as the temperature rises. The trihydrate form is the stable solid phase at lower temperatures.
The following table summarizes the experimental solubility data for the anhydrous form (K₂HPO₄) in water at various temperatures. These values can be used to calculate the corresponding solubility for the trihydrate form by adjusting for the molecular weight.
| Temperature (°C) | Temperature (K) | Solubility (molality, mol/kg H₂O) | Solubility of K₂HPO₄ ( g/100g H₂O) | Solubility of K₂HPO₄·3H₂O ( g/100g H₂O) | Reference |
| 25.0 | 298.15 | 9.66 | 168.3 | 220.4 | [13][14] |
| 40.0 | 313.15 | 11.53 | 200.9 | 263.0 | [13][14] |
| 55.0 | 328.15 | 13.25 | 230.9 | 302.2 | [13][14] |
| 70.0 | 343.15 | 14.67 | 255.6 | 334.6 | [13][14] |
| 80.0 | 353.15 | 15.63 | 272.4 | 356.5 | [13][14] |
Note: Solubility in g/100g H₂O was calculated from molality data using the molecular weights of K₂HPO₄ (174.18 g/mol ) and K₂HPO₄·3H₂O (228.22 g/mol ).
Additional reported solubility values for the anhydrous form include:
Experimental Protocols for Solubility Determination
The quantitative determination of solubility is crucial for process development and formulation. The data presented above were obtained using precise analytical methods. The following sections detail the methodologies commonly employed for such measurements.
Isothermal Equilibrium Method
This gravimetric method is a standard technique for determining the solubility of a solid in a liquid. It involves creating a saturated solution at a constant temperature and then measuring the concentration of the solute.
Methodology:
-
Sample Preparation: An excess amount of this compound is added to a known mass of deionized water in a sealed, thermostated vessel.
-
Equilibration: The mixture is agitated (e.g., using a magnetic stirrer) in a constant-temperature water bath for an extended period (typically 24-48 hours) to ensure that equilibrium is reached.
-
Phase Separation: After equilibration, agitation is stopped, and the solid phase is allowed to settle.
-
Sample Withdrawal: A sample of the clear supernatant (the saturated solution) is carefully withdrawn using a pre-heated syringe fitted with a filter (e.g., 0.45 µm) to prevent the transfer of undissolved solid.
-
Concentration Analysis: The mass of the withdrawn sample is accurately determined. The sample is then dried in an oven at a specified temperature (e.g., 105°C) until a constant weight is achieved. The mass of the dissolved solid is determined by the difference in weight.
-
Data Calculation: The solubility is calculated as the mass of the dissolved solid per mass of the solvent (e.g., g/100g H₂O). This procedure is repeated at different temperatures to generate a solubility curve.[15]
Hygrometric Method
The hygrometric method is an alternative technique that involves measuring the water activity of solutions at different concentrations and temperatures.
Methodology:
-
Instrument Setup: A specialized instrument, a hygrometer, is used to measure the water activity (a_w) of a sample in a temperature-controlled chamber.
-
Sample Preparation: A series of aqueous solutions of this compound with known molalities are prepared.
-
Measurement: For each solution, the water activity is measured at a constant, specific temperature. This process is repeated across a range of temperatures.
-
Thermodynamic Modeling: The experimental water activity data are then used in an ion-interaction thermodynamic model (e.g., Pitzer model).
-
Solubility Calculation: The model is used to calculate the thermodynamic properties of the solutions, including the activity coefficients. From these properties, the solubility of the salt at different temperatures can be accurately determined.[13]
Application in Buffer Preparation
The high solubility of potassium phosphate, dibasic, and its buffering capacity make it a cornerstone of many biochemical and pharmaceutical applications. Phosphate buffers are typically prepared by mixing solutions of the dibasic form (K₂HPO₄) and the monobasic form (KH₂PO₄) to achieve a desired pH, usually in the range of 6.0 to 8.0.
Protocol for 0.1 M Potassium Phosphate Buffer (pH ~7.4):
-
Stock Solutions: Prepare 1.0 M stock solutions of Potassium Phosphate Monobasic (KH₂PO₄) and Potassium Phosphate Dibasic (K₂HPO₄ or its trihydrate equivalent, adjusting for molecular weight).
-
Calculation: To prepare 1 liter of a 0.1 M buffer, the volumes of the monobasic and dibasic stock solutions are calculated based on the Henderson-Hasselbalch equation or determined from established tables. For a pH of 7.4, approximately 19 ml of 1.0 M KH₂PO₄ and 81 ml of 1.0 M K₂HPO₄ are required.
-
Mixing: The calculated volumes of the two stock solutions are combined.
-
Volume Adjustment: Deionized water is added to bring the total volume to just under 1 liter.
-
pH Adjustment: The pH of the solution is measured with a calibrated pH meter. Small volumes of the 1.0 M monobasic or dibasic stock solution are added dropwise to adjust the pH to the exact target value (7.4).
-
Final Volume: Once the target pH is reached, the final volume is adjusted to 1 liter with deionized water.
Conclusion
This compound is a highly water-soluble salt, a property that is fundamental to its widespread use in research, pharmaceutical development, and biotechnology. Its solubility increases significantly with temperature, a factor that must be considered in the preparation of concentrated solutions and in crystallization processes. The methodologies outlined provide a framework for the accurate determination of its solubility, while its application in buffer preparation highlights its practical importance in maintaining stable physiological pH conditions for a multitude of biological and chemical systems.
References
- 1. Dipotassium hydrogen phosphate trihydrate | 16788-57-1 [chemicalbook.com]
- 2. Page loading... [guidechem.com]
- 3. fishersci.com [fishersci.com]
- 4. researchgate.net [researchgate.net]
- 5. 101.200.202.226 [101.200.202.226]
- 6. medchemexpress.com [medchemexpress.com]
- 7. gjphosphate.com [gjphosphate.com]
- 8. Dipotassium hydrogen phosphate trihydrate | 16788-57-1 [m.chemicalbook.com]
- 9. haihangchem.com [haihangchem.com]
- 10. Potassium Phosphate Dibasic | 7758-11-4 [chemicalbook.com]
- 11. Potassium Phosphate Dibasic CAS#: 7758-11-4 [m.chemicalbook.com]
- 12. Potassium Phosphate, Dibasic | K2HPO4 | CID 24450 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
An In-depth Technical Guide to the pH of 0.1M Potassium Phosphate, Dibasic, Trihydrate Solution
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the pH of a 0.1M potassium phosphate, dibasic, trihydrate (K₂HPO₄·3H₂O) solution. This information is critical for professionals in research, science, and drug development who require precise pH control for a variety of applications, including buffer preparation for enzymatic assays, cell culture media, and formulation studies. This document outlines the theoretical basis for the solution's pH, provides a detailed experimental protocol for its preparation and measurement, and presents the expected quantitative data in a clear, tabular format.
Theoretical Background: The Chemistry of Dibasic Potassium Phosphate in Solution
Potassium phosphate, dibasic (K₂HPO₄), is the salt of a weak acid (dihydrogen phosphate, H₂PO₄⁻) and a strong base (potassium hydroxide, KOH). When dissolved in water, the dibasic phosphate ion (HPO₄²⁻) acts as a weak base, accepting a proton from water to establish an equilibrium with the dihydrogen phosphate ion (H₂PO₄⁻) and hydroxide ions (OH⁻). This equilibrium is what governs the pH of the solution.
The relevant dissociation equilibria for phosphoric acid (H₃PO₄) are:
H₃PO₄ ⇌ H⁺ + H₂PO₄⁻ (pKa₁ ≈ 2.15) H₂PO₄⁻ ⇌ H⁺ + HPO₄²⁻ (pKa₂ ≈ 7.21) HPO₄²⁻ ⇌ H⁺ + PO₄³⁻ (pKa₃ ≈ 12.32)
For a solution of K₂HPO₄, the key equilibrium is the one involving the HPO₄²⁻ ion acting as a base:
HPO₄²⁻ + H₂O ⇌ H₂PO₄⁻ + OH⁻
The pH of a 0.1M solution of potassium phosphate, dibasic, is expected to be alkaline. Based on product specifications from various chemical suppliers, the typical pH range for a 0.1M solution at 25°C is between 9.0 and 9.4.[1][2][3]
Quantitative Data Summary
The following table summarizes the key quantitative data related to a 0.1M this compound solution.
| Parameter | Value | Reference |
| Chemical Formula | K₂HPO₄·3H₂O | [1] |
| Molecular Weight | 228.22 g/mol | [1] |
| Concentration | 0.1 M (mol/L) | - |
| Expected pH at 25°C | 9.0 - 9.4 | [1][2][3] |
| pKa₂ of Phosphoric Acid | 7.21 | [4][5] |
| pKa₃ of Phosphoric Acid | 12.32 | [6] |
Experimental Protocol: Preparation and pH Measurement of 0.1M K₂HPO₄·3H₂O
This section provides a detailed methodology for the preparation of a 0.1M this compound solution and the subsequent measurement of its pH.
Materials and Equipment
-
This compound (K₂HPO₄·3H₂O) (Assay ≥ 98.0 %)
-
Deionized or distilled water
-
Analytical balance
-
1000 mL volumetric flask
-
Magnetic stirrer and stir bar
-
Calibrated pH meter with a temperature probe
-
Standard pH buffers (e.g., pH 7.00, 10.00)
Solution Preparation
-
Calculate the required mass: To prepare 1000 mL (1 L) of a 0.1M solution, the required mass of K₂HPO₄·3H₂O is calculated as follows:
-
Mass (g) = Molarity (mol/L) × Volume (L) × Molecular Weight ( g/mol )
-
Mass (g) = 0.1 mol/L × 1.0 L × 228.22 g/mol = 22.822 g
-
-
Weighing: Accurately weigh 22.822 g of this compound using an analytical balance.
-
Dissolving: Transfer the weighed solid into a 1000 mL beaker containing approximately 800 mL of deionized water. Place a magnetic stir bar in the beaker and place it on a magnetic stirrer. Stir the solution until the solid has completely dissolved.
-
Final Volume Adjustment: Carefully transfer the dissolved solution into a 1000 mL volumetric flask. Rinse the beaker with small amounts of deionized water and add the rinsings to the volumetric flask to ensure all the solute is transferred. Add deionized water to the flask until the bottom of the meniscus reaches the calibration mark.
-
Homogenization: Cap the volumetric flask and invert it several times to ensure the solution is thoroughly mixed and homogenous.
pH Measurement
-
pH Meter Calibration: Calibrate the pH meter according to the manufacturer's instructions using at least two standard buffer solutions that bracket the expected pH of the sample (e.g., pH 7.00 and pH 10.00). Ensure the temperature of the standard buffers and the sample solution are the same, or use a pH meter with automatic temperature compensation.
-
Measurement: Immerse the calibrated pH electrode and temperature probe into the prepared 0.1M K₂HPO₄ solution. Allow the reading to stabilize before recording the pH value.
Diagrams
Phosphate Buffer System Equilibria
The following diagram illustrates the equilibria of the different phosphate species in an aqueous solution. For a solution of dibasic potassium phosphate, the equilibrium between HPO₄²⁻ and H₂PO₄⁻ is the most relevant for determining the pH.
Caption: Equilibria of phosphoric acid species in water.
Experimental Workflow
This diagram outlines the key steps in the preparation and pH measurement of the 0.1M this compound solution.
Caption: Workflow for preparing and measuring the pH of the solution.
References
The Role of Dipotassium Hydrogen Phosphate Trihydrate as a Buffering Agent: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of dipotassium hydrogen phosphate trihydrate (K₂HPO₄·3H₂O), a widely used buffering agent in various scientific and pharmaceutical applications. This document details its chemical properties, buffer preparation protocols, and its critical role in maintaining pH in experimental and manufacturing settings.
Core Concepts: The Chemistry of Phosphate Buffers
Dipotassium hydrogen phosphate, also known as potassium phosphate dibasic, is a key component of phosphate buffers.[1][2][3] These buffers are effective in the neutral to slightly alkaline pH range, making them suitable for a vast array of biological and chemical systems.[4] The buffering capacity of the phosphate system relies on the equilibrium between the monobasic dihydrogen phosphate ion (H₂PO₄⁻) and the dibasic monohydrogen phosphate ion (HPO₄²⁻).
The relevant acid-base equilibrium is:
H₂PO₄⁻ ⇌ H⁺ + HPO₄²⁻
The effectiveness of this buffer system is centered around its second dissociation constant (pKa₂), which is approximately 7.21 at 25°C.[5][6] This pKa value is close to the physiological pH of most biological systems, which is a primary reason for its widespread use.[7]
Quantitative Data for Buffer Preparation
The precise pH of a phosphate buffer is dependent on the relative concentrations of the monobasic and dibasic forms, as described by the Henderson-Hasselbalch equation.[1][6][8] Furthermore, the pKa of the phosphate buffer is influenced by temperature and ionic strength.[7][9][10][11]
Table 1: Physicochemical Properties of Dipotassium Hydrogen Phosphate Trihydrate
| Property | Value |
| Chemical Formula | K₂HPO₄·3H₂O[7] |
| Molar Mass | 228.22 g/mol [7] |
| Appearance | White, crystalline or granular solid[12] |
| Solubility in Water | Highly soluble[2][3][12] |
| pKa₂ (25°C) | ~7.21[5][6] |
Table 2: pKa of the H₂PO₄⁻/HPO₄²⁻ Equilibrium at Different Temperatures
| Temperature (°C) | pKa₂ |
| 4 | 7.29 |
| 25 | 7.21 |
| 37 | 7.185 |
Note: The pH of phosphate buffers generally decreases with increasing temperature.[9][13] A buffer prepared at 25°C will have a slightly higher pH at 4°C and a slightly lower pH at 37°C.[9]
Table 3: Preparation of 0.1 M Potassium Phosphate Buffer at 25°C
To prepare 1 liter of a 0.1 M potassium phosphate buffer, mix the indicated volumes of 0.1 M potassium dihydrogen phosphate (KH₂PO₄, monobasic) and 0.1 M dipotassium hydrogen phosphate (K₂HPO₄, dibasic) stock solutions.
| Desired pH | Volume of 0.1 M KH₂PO₄ (mL) | Volume of 0.1 M K₂HPO₄ (mL) |
| 6.0 | 877 | 123 |
| 6.2 | 815 | 185 |
| 6.4 | 735 | 265 |
| 6.6 | 625 | 375 |
| 6.8 | 510 | 490 |
| 7.0 | 390 | 610 |
| 7.2 | 280 | 720 |
| 7.4 | 190 | 810 |
| 7.6 | 130 | 870 |
| 7.8 | 85 | 915 |
| 8.0 | 53 | 947 |
Experimental Protocols
Preparation of a 0.1 M Potassium Phosphate Buffer, pH 7.4
This protocol details the preparation of 1 liter of a 0.1 M potassium phosphate buffer with a target pH of 7.4.
Materials:
-
Potassium dihydrogen phosphate (KH₂PO₄), anhydrous (M.W. 136.09 g/mol )
-
Dipotassium hydrogen phosphate trihydrate (K₂HPO₄·3H₂O) (M.W. 228.22 g/mol )
-
Distilled or deionized water
-
Calibrated pH meter
-
Magnetic stirrer and stir bar
-
Volumetric flasks (1 L)
-
Graduated cylinders
-
Hydrochloric acid (HCl) and Potassium hydroxide (KOH) solutions for pH adjustment (optional)
Procedure:
-
Prepare Stock Solutions (0.1 M):
-
0.1 M KH₂PO₄ (Monobasic): Dissolve 13.61 g of KH₂PO₄ in approximately 800 mL of distilled water. Transfer to a 1 L volumetric flask and add water to the mark.
-
0.1 M K₂HPO₄·3H₂O (Dibasic): Dissolve 22.82 g of K₂HPO₄·3H₂O in approximately 800 mL of distilled water. Transfer to a 1 L volumetric flask and add water to the mark.
-
-
Mix Stock Solutions:
-
In a clean beaker or flask, combine 190 mL of the 0.1 M KH₂PO₄ stock solution with 810 mL of the 0.1 M K₂HPO₄·3H₂O stock solution. This will result in a total volume of 1 L.
-
-
pH Verification and Adjustment:
-
Place the beaker on a magnetic stirrer and add a stir bar.
-
Immerse the calibrated pH electrode into the solution.
-
If the pH is not exactly 7.4, adjust by adding small volumes of dilute HCl to lower the pH or dilute KOH to raise the pH.
-
-
Final Volume and Storage:
-
Once the desired pH is achieved, transfer the buffer to a clean, labeled bottle.
-
For long-term storage, sterile filter the buffer and store at room temperature or 4°C.[14]
-
Calculation using the Henderson-Hasselbalch Equation
The Henderson-Hasselbalch equation allows for the calculation of the required amounts of the acidic and basic components to achieve a desired pH.[1][6][8]
Equation:
pH = pKa + log ([Base] / [Acid])
Where:
-
pH is the desired buffer pH
-
pKa is the acid dissociation constant (for phosphate, pKa₂ ≈ 7.21)
-
[Base] is the concentration of the dibasic form (K₂HPO₄)
-
[Acid] is the concentration of the monobasic form (KH₂PO₄)
Visualizing Workflows with Potassium Phosphate Buffers
The following diagrams, created using the DOT language for Graphviz, illustrate common experimental workflows where dipotassium hydrogen phosphate trihydrate plays a crucial role as a buffering agent.
References
- 1. Guide to Making a Simple Phosphate Buffer [thoughtco.com]
- 2. researchgate.net [researchgate.net]
- 3. static.igem.org [static.igem.org]
- 4. echemi.com [echemi.com]
- 5. Phosphate Buffer Issues [chem.fsu.edu]
- 6. study.com [study.com]
- 7. rucforsk.ruc.dk [rucforsk.ruc.dk]
- 8. Henderson–Hasselbalch equation - Wikipedia [en.wikipedia.org]
- 9. 101.200.202.226 [101.200.202.226]
- 10. lclane.net [lclane.net]
- 11. [PDF] The Influence of Ionic Strength on Apparent and Thermodynamic Parameters ( Ka , pKa ’ s ) for HF and Phosphate Buffer Capacities | Semantic Scholar [semanticscholar.org]
- 12. protocols.io [protocols.io]
- 13. researchgate.net [researchgate.net]
- 14. stjohnslabs.com [stjohnslabs.com]
A Technical Guide to Potassium Phosphate, Dibasic, Trihydrate in Biological Systems
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of potassium phosphate, dibasic, trihydrate (K₂HPO₄·3H₂O), a critical reagent in a multitude of biological applications. We will explore its fundamental physicochemical properties, its role as a premier buffering agent, its applications in cell culture and biochemical assays, and its significance in drug formulation and cellular signaling.
Core Physicochemical Properties
Dipotassium hydrogen phosphate, in its trihydrate form, is a white, granular, and hygroscopic solid.[1] It is highly soluble in water but only slightly soluble in alcohol.[2][3] Its utility in biological research is primarily due to its buffering capacity near physiological pH. The properties of the anhydrous and trihydrate forms are summarized below.
Table 1: Physicochemical Properties of Potassium Phosphate, Dibasic
| Property | Value (Trihydrate) | Value (Anhydrous) | Reference |
|---|---|---|---|
| Chemical Formula | K₂HPO₄·3H₂O | K₂HPO₄ | [3] |
| Molar Mass | 228.22 g/mol | 174.18 g/mol | [3][4] |
| Appearance | White granular powder/crystals | White deliquescent powder | [1][2] |
| Solubility in Water | Readily soluble | 149.25 g/100 mL (20 °C) | [1][2] |
| pH (1% solution) | 8.7 - 9.4 | 8.5 - 9.6 | [5][6] |
| Phosphoric Acid pKa Values | pKa1: 2.14, pKa2: 7.20, pKa3: 12.37 | pKa1: 2.14, pKa2: 7.20, pKa3: 12.37 |[7][8][9][10] |
The Central Role as a Buffering Agent
The effectiveness of phosphate buffers stems from the three ionization states of phosphoric acid.[7][8] The equilibrium between the monobasic (KH₂PO₄) and dibasic (K₂HPO₄) forms has a pKa of 7.20, making it an excellent buffer for maintaining pH in the physiological range of 6.8 to 7.4.[7][10] In this range, the dihydrogen phosphate ion (H₂PO₄⁻) acts as the weak acid, and the hydrogen phosphate ion (HPO₄²⁻) acts as its conjugate base.
This buffering system is a cornerstone of many biological experiments, including enzyme assays, protein purification, and cell culture, where maintaining a stable pH is paramount for molecular structure and function.[11][12]
Key Applications in Research and Development
Potassium phosphate is a standard component in a wide variety of microbial and mammalian cell culture media.[13][14] It serves two primary functions:
-
pH Maintenance: It helps maintain the pH of the culture medium within the narrow physiological range required for cell viability and growth.[15]
-
Nutrient Source: It provides essential phosphate, which is integral for cellular energy metabolism (ATP), nucleic acid (DNA/RNA) synthesis, and the formation of phospholipids for cell membranes.[16][17][18][19]
One of the most common applications is in the preparation of Phosphate-Buffered Saline (PBS), an isotonic solution non-toxic to cells.[20][21]
Table 2: Example Composition for 1L of 1x Phosphate-Buffered Saline (PBS), pH 7.4
| Reagent | Molar Mass ( g/mol ) | Mass (g) | Final Concentration (mM) | Reference |
|---|---|---|---|---|
| NaCl | 58.44 | 8.0 | 137 | [20] |
| KCl | 74.55 | 0.2 | 2.7 | [20] |
| Na₂HPO₄ (dibasic, anhydrous) | 141.96 | 1.44 | 10 | [20] |
| KH₂PO₄ (monobasic, anhydrous) | 136.09 | 0.24 | 1.8 |[20][22] |
The stable pH environment provided by potassium phosphate buffers is critical for studying enzymatic reactions. In particular, in vitro kinase assays, which measure the transfer of a phosphate group from ATP to a substrate, rely heavily on phosphate buffers.[23] The buffer ensures optimal kinase activity and prevents denaturation, though it's important to note that high concentrations of phosphate can sometimes inhibit certain enzymatic reactions or cause precipitation of divalent cations like Ca²⁺ and Mg²⁺.[11][24]
In the pharmaceutical industry, dipotassium phosphate is widely used as an excipient.[19][25][26] Its primary functions include:
-
Buffering Agent: It maintains the pH of liquid formulations, such as injectable drugs, which is crucial for the stability, solubility, and efficacy of the active pharmaceutical ingredient (API).[25]
-
Stabilizer and Emulsifier: It helps maintain the texture and consistency of various formulations.[19]
-
Sequestrant: It can chelate metal ions that might otherwise catalyze the degradation of the API.[12]
Its use in intravenous solutions is also critical for correcting electrolyte imbalances, specifically hypophosphatemia (low phosphate) and hypokalemia (low potassium).[19]
Phosphate in Cellular Signaling
Phosphate is a fundamental signaling molecule.[16][27] The reversible addition and removal of phosphate groups to proteins—a process known as phosphorylation and dephosphorylation—is the most common post-translational modification. This process acts as a molecular switch that regulates protein activity, localization, and interactions.
-
Kinases: These enzymes catalyze the transfer of a phosphate group (typically from ATP) onto specific serine, threonine, or tyrosine residues of a protein.[23]
-
Phosphatases: These enzymes remove phosphate groups from proteins.
The balance between kinase and phosphatase activity is a tightly regulated mechanism that controls virtually all cellular processes, including cell growth, differentiation, and metabolism.[17][27] Extracellular phosphate levels can also trigger specific signaling pathways, such as the Raf/MEK/ERK and Akt pathways, influencing gene expression.[16][27]
Experimental Protocols
Detailed and reproducible protocols are essential for research. Below are methodologies for the preparation of a standard potassium phosphate buffer and a generalized workflow for an in vitro kinase assay.
This protocol involves preparing stock solutions of monobasic and dibasic potassium phosphate and mixing them to achieve the desired pH.
Methodology:
-
Prepare Stock Solutions:
-
1 M KH₂PO₄ (Monobasic): Dissolve 136.09 g of KH₂PO₄ in 800 mL of deionized water. Adjust the final volume to 1 L.
-
1 M K₂HPO₄ (Dibasic): Dissolve 174.18 g of K₂HPO₄ in 800 mL of deionized water. Adjust the final volume to 1 L.
-
-
Mix for Target pH: To prepare 1 L of 0.1 M buffer at pH 7.4, combine the following in ~900 mL of deionized water:
-
19 mL of 1 M KH₂PO₄ solution.
-
81 mL of 1 M K₂HPO₄ solution.
-
-
pH Verification and Adjustment: Place the solution on a magnetic stirrer and measure the pH using a calibrated pH meter. Adjust the pH to exactly 7.4 by adding small volumes of the 1 M monobasic stock (to lower pH) or the 1 M dibasic stock (to raise pH).
-
Final Volume: Once the pH is correct, transfer the solution to a 1 L graduated cylinder and add deionized water to reach a final volume of 1 L.
-
Sterilization: For biological applications, sterilize the buffer by autoclaving or by passing it through a 0.22 µm filter.[20][21]
This protocol outlines a typical workflow for measuring kinase activity using a synthetic peptide substrate. This is often performed in a 96- or 384-well plate format.[28]
Methodology:
-
Prepare Kinase Reaction Master Mix: In a microcentrifuge tube on ice, prepare a master mix containing all components except the final initiating reagent (e.g., ATP or kinase). A typical mix includes:
-
Enzyme Preparation: Prepare serial dilutions of the kinase enzyme in a suitable enzyme dilution buffer (e.g., the assay buffer supplemented with 1 mg/mL BSA to prevent non-specific adsorption).[28]
-
Initiate Reaction:
-
Aliquot the master mix into the wells of a microplate equilibrated at the assay temperature (e.g., 30 °C).[29]
-
To start the reaction, add a small volume of the diluted kinase to the wells. For "no-enzyme" controls, add only the enzyme dilution buffer.
-
Alternatively, the reaction can be initiated by adding ATP.
-
-
Incubation: Incubate the plate at a constant temperature (e.g., 30 °C) for a predetermined time (e.g., 30-60 minutes).[29]
-
Termination and Detection: Stop the reaction by adding a stop solution (e.g., EDTA to chelate Mg²⁺, or SDS-PAGE loading buffer).[29] Detect the amount of phosphorylated product using an appropriate method, such as:
Conclusion
This compound is an indispensable tool in biological and pharmaceutical sciences. Its robust buffering capacity around physiological pH, coupled with its role as a source of essential ions, makes it a fundamental component of countless experimental systems. From maintaining the viability of cells in culture to ensuring the stability of therapeutic proteins, its applications are both broad and critical. A thorough understanding of its properties and protocols for its use is essential for any researcher in the life sciences.
References
- 1. Page loading... [guidechem.com]
- 2. Dipotassium phosphate - Wikipedia [en.wikipedia.org]
- 3. gjphosphate.com [gjphosphate.com]
- 4. This compound | H7K2O7P | CID 16217523 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Potassium Phosphate, Dibasic | K2HPO4 | CID 24450 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. jostchemical.com [jostchemical.com]
- 7. Phosphoric acid - Wikipedia [en.wikipedia.org]
- 8. Phosphoric Acid [commonorganicchemistry.com]
- 9. global.oup.com [global.oup.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. Potassium Phosphate Dibasic | 7758-11-4 [chemicalbook.com]
- 13. 101.200.202.226 [101.200.202.226]
- 14. mpbio.com [mpbio.com]
- 15. researchgate.net [researchgate.net]
- 16. Phosphate as a Signaling Molecule - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Physiology, Phosphate - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. academic.oup.com [academic.oup.com]
- 19. What is the mechanism of Dipotassium phosphate? [synapse.patsnap.com]
- 20. stjohnslabs.com [stjohnslabs.com]
- 21. mlsu.ac.in [mlsu.ac.in]
- 22. PBS (Phosphate Buffered Saline) (1X, pH 7.4) Preparation and Recipe | AAT Bioquest [aatbio.com]
- 23. benchchem.com [benchchem.com]
- 24. Potassium Phosphate (pH 5.8 to 8.0) Preparation and Recipe | AAT Bioquest [aatbio.com]
- 25. nbinno.com [nbinno.com]
- 26. pharmaexcipients.com [pharmaexcipients.com]
- 27. journals.physiology.org [journals.physiology.org]
- 28. bioscience.co.uk [bioscience.co.uk]
- 29. benchchem.com [benchchem.com]
- 30. In vitro kinase assay [bio-protocol.org]
Methodological & Application
Application Note: Preparation of Potassium Phosphate Buffer Solution Using the Trihydrate Form
For Researchers, Scientists, and Drug Development Professionals
Introduction
Potassium phosphate buffer is a commonly used buffer system in biological and biochemical research due to its buffering capacity within the physiological pH range of 5.8 to 8.0.[1] This buffer is highly soluble in water and provides a stable ionic environment for a variety of applications, including enzyme assays, protein purification, and cell culture. This application note provides a detailed protocol for the preparation of a potassium phosphate buffer solution using the trihydrate form of dibasic potassium phosphate (K₂HPO₄·3H₂O), which is a common commercially available salt.
Principle
A phosphate buffer solution consists of a mixture of a weak acid, dihydrogen phosphate (H₂PO₄⁻), and its conjugate base, monohydrogen phosphate (HPO₄²⁻). The equilibrium between these two species allows the buffer to resist changes in pH. The desired pH of the buffer is achieved by adjusting the ratio of the monobasic and dibasic forms, a principle described by the Henderson-Hasselbalch equation. When using hydrated forms of the phosphate salts, it is crucial to use their correct molecular weights for accurate molarity calculations.
Data Presentation
Accurate preparation of the buffer requires precise measurements based on the correct molecular weights of the compounds used. The table below summarizes the key quantitative data for the anhydrous and trihydrate forms of the potassium phosphate salts.
| Compound | Formula | Molar Mass ( g/mol ) | Form |
| Monobasic Potassium Phosphate | KH₂PO₄ | 136.09[2][3] | Anhydrous |
| Dibasic Potassium Phosphate | K₂HPO₄ | 174.18 | Anhydrous |
| Dibasic Potassium Phosphate Trihydrate | K₂HPO₄·3H₂O | 228.22[4] | Trihydrate |
Experimental Protocol
This protocol outlines the preparation of 1 liter of a 0.1 M potassium phosphate buffer at pH 7.4 using monobasic potassium phosphate (anhydrous) and dibasic potassium phosphate trihydrate.
Materials:
-
Monobasic potassium phosphate (KH₂PO₄), anhydrous
-
Dibasic potassium phosphate trihydrate (K₂HPO₄·3H₂O)
-
Deionized or distilled water
-
Beakers
-
Graduated cylinders
-
Volumetric flask (1 L)
-
Magnetic stirrer and stir bar
-
pH meter
-
Weighing balance
Procedure:
-
Calculate the required amounts of the acidic and basic forms:
-
The Henderson-Hasselbalch equation is used for this calculation: pH = pKa + log ([Base] / [Acid])
-
The pKa for the H₂PO₄⁻/HPO₄²⁻ equilibrium is approximately 7.21.
-
For a pH of 7.4: 7.4 = 7.21 + log ([K₂HPO₄] / [KH₂PO₄]) 0.19 = log ([K₂HPO₄] / [KH₂PO₄]) 10^0.19 = [K₂HPO₄] / [KH₂PO₄] 1.55 ≈ [K₂HPO₄] / [KH₂PO₄]
-
For a 0.1 M buffer, the sum of the concentrations of the acid and base is 0.1 M: [KH₂PO₄] + [K₂HPO₄] = 0.1 M
-
Solving these two simultaneous equations gives: [KH₂PO₄] ≈ 0.039 M [K₂HPO₄] ≈ 0.061 M
-
-
Calculate the mass of each component:
-
Monobasic potassium phosphate (KH₂PO₄): Mass = 0.039 mol/L * 1 L * 136.09 g/mol ≈ 5.31 g
-
Dibasic potassium phosphate trihydrate (K₂HPO₄·3H₂O): Mass = 0.061 mol/L * 1 L * 228.22 g/mol ≈ 13.92 g
-
-
Dissolve the components:
-
Add approximately 800 mL of deionized water to a beaker.
-
Place the beaker on a magnetic stirrer and add the stir bar.
-
Weigh out and add 5.31 g of KH₂PO₄ to the water and stir until fully dissolved.
-
Weigh out and add 13.92 g of K₂HPO₄·3H₂O to the same solution and stir until fully dissolved.
-
-
Adjust the pH:
-
Calibrate the pH meter according to the manufacturer's instructions.
-
Place the pH electrode in the buffer solution and monitor the pH.
-
If necessary, adjust the pH to 7.4 by adding small amounts of a concentrated solution of the appropriate phosphate salt (e.g., 1 M K₂HPO₄ to increase pH or 1 M KH₂PO₄ to decrease pH). Alternatively, a dilute solution of KOH or H₃PO₄ can be used for fine adjustments.
-
-
Final Volume Adjustment:
-
Once the desired pH is reached, transfer the solution to a 1 L volumetric flask.
-
Add deionized water to bring the final volume to the 1 L mark.
-
Stopper the flask and invert it several times to ensure the solution is thoroughly mixed.
-
-
Storage:
-
Store the buffer solution in a tightly sealed container at room temperature or refrigerated. For long-term storage, refrigeration is recommended to inhibit microbial growth.
-
Logical Workflow for Buffer Preparation
Caption: Workflow for preparing a potassium phosphate buffer.
References
Application Notes and Protocols: Potassium Phosphate, Dibasic, Trihydrate in Cell Culture Media Preparation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Potassium phosphate, dibasic, trihydrate (K₂HPO₄·3H₂O) is a critical component in the preparation of cell culture media, serving multiple essential functions to ensure optimal cell growth and viability.[1][2][3] As a highly soluble and biocompatible salt, it is a primary source of phosphate and potassium ions, which are integral to numerous cellular processes.[1][4][5] Furthermore, its buffering capacity is vital for maintaining a stable physiological pH in the culture environment, a critical factor for the success of in vitro cell culture experiments.[2][5] These application notes provide a comprehensive overview of the roles of this compound in cell culture, along with detailed protocols for its use in media preparation.
Key Applications in Cell Culture
-
pH Buffering: The phosphate buffer system, typically a combination of monobasic and dibasic potassium phosphate, is highly effective at maintaining a stable pH in the physiological range (typically pH 7.2-7.4) required for most mammalian cell lines.[2][5][6] This buffering action is crucial to counteract the metabolic byproducts of cells, such as lactic acid, which can otherwise lead to a detrimental drop in pH.
-
Nutrient Source: Potassium phosphate provides essential phosphorus, a key component of nucleic acids (DNA and RNA), phospholipids in cell membranes, and adenosine triphosphate (ATP), the primary energy currency of the cell.[1][2] Potassium is a vital cation for maintaining membrane potential and the function of many enzymes.[7][8]
-
Metabolic and Signaling Roles: Phosphate ions are actively involved in cellular metabolism, particularly in the glycolytic pathway and energy production.[2] Extracellular phosphate can also act as a signaling molecule, influencing various cellular pathways, including the Raf/MEK/ERK pathway, which is involved in cell proliferation and differentiation.[9][10]
Chemical and Physical Properties
A clear understanding of the properties of this compound is essential for accurate media preparation.
| Property | Value |
| Chemical Formula | K₂HPO₄·3H₂O[5] |
| Molecular Weight | 228.22 g/mol [5] |
| Appearance | White, hygroscopic crystalline powder[1][6] |
| Solubility in Water | Highly soluble (e.g., 100 mg/ml)[11] |
| CAS Number | 16788-57-1[5] |
Protocols
Protocol 1: Preparation of a 1 M Potassium Phosphate Stock Solution (pH 7.4)
This protocol describes the preparation of a 1 M sterile stock solution of potassium phosphate buffer at pH 7.4, which can be diluted for use in various cell culture media and buffers like Phosphate Buffered Saline (PBS).
Materials:
-
Potassium phosphate, monobasic (KH₂PO₄)
-
This compound (K₂HPO₄·3H₂O)
-
Cell culture grade water
-
Sterile graduated cylinders and beakers
-
Magnetic stirrer and stir bar
-
pH meter
-
Sterile filtration unit (0.22 µm filter)
-
Sterile storage bottles
Procedure:
-
Prepare Stock Solutions:
-
1 M Potassium Phosphate, Monobasic (KH₂PO₄): Dissolve 136.09 g of KH₂PO₄ in 800 mL of cell culture grade water. Adjust the final volume to 1 L with water.
-
1 M this compound (K₂HPO₄·3H₂O): Dissolve 228.22 g of K₂HPO₄·3H₂O in 800 mL of cell culture grade water. Adjust the final volume to 1 L with water.
-
-
Mix Stock Solutions: To prepare 1 L of 1 M potassium phosphate buffer at pH 7.4, combine the following volumes of the stock solutions in a sterile beaker with a magnetic stir bar:
-
190 mL of 1 M KH₂PO₄ solution
-
810 mL of 1 M K₂HPO₄·3H₂O solution
-
-
pH Adjustment:
-
Calibrate the pH meter according to the manufacturer's instructions.
-
Measure the pH of the mixed solution. It should be approximately 7.4.
-
If necessary, adjust the pH by adding small volumes of the 1 M KH₂PO₄ solution to lower the pH or the 1 M K₂HPO₄·3H₂O solution to raise the pH.
-
-
Sterilization and Storage:
-
Sterilize the final buffer solution by passing it through a 0.22 µm sterile filter into a sterile storage bottle.
-
Label the bottle clearly with the name of the solution, concentration, pH, and date of preparation.
-
Store the stock solution at 2-8°C.
-
Protocol 2: Preparation of 1 L of Powdered Cell Culture Medium (e.g., DMEM)
This protocol provides a general procedure for preparing cell culture medium from a powdered formulation that includes potassium phosphate.
Materials:
-
Powdered cell culture medium (containing K₂HPO₄)
-
Cell culture grade water
-
Sodium bicarbonate (NaHCO₃)
-
1 N Hydrochloric acid (HCl) for pH adjustment
-
1 N Sodium hydroxide (NaOH) for pH adjustment
-
Sterile graduated cylinders and beakers
-
Magnetic stirrer and stir bar
-
pH meter
-
Sterile filtration unit (0.22 µm filter)
-
Sterile media storage bottles
Procedure:
-
Dissolve Powdered Medium:
-
To a sterile beaker containing approximately 900 mL of cell culture grade water at room temperature, slowly add the powdered medium while gently stirring.[12] Do not heat the water.
-
Rinse the inside of the media package with a small amount of water to ensure all the powder is transferred. Continue stirring until the powder is completely dissolved.
-
-
Add Sodium Bicarbonate:
-
Refer to the manufacturer's instructions for the specific amount of sodium bicarbonate to add. Dissolve the required amount of NaHCO₃ in the medium solution.
-
-
pH Adjustment:
-
Allow the solution to stir for at least 30 minutes to allow gases to dissolve and the pH to stabilize.
-
Calibrate the pH meter.
-
Measure the pH of the medium. The target pH is typically 0.1 to 0.3 units below the final desired pH, as filtration can slightly increase the pH.[12]
-
Adjust the pH using 1 N HCl or 1 N NaOH as needed. Add the acid or base dropwise while continuously monitoring the pH.
-
-
Final Volume Adjustment:
-
Add cell culture grade water to bring the final volume to 1 L.
-
-
Sterilization and Storage:
-
Sterilize the medium immediately by filtering it through a 0.22 µm sterile filtration unit into sterile media bottles.
-
Label the bottles with the medium name, date of preparation, and any supplements added.
-
Store the prepared medium at 2-8°C, protected from light.
-
Quantitative Data
Table 1: Preparation of 0.1 M Potassium Phosphate Buffer Solutions at 25°C
This table provides the required volumes of 1 M monobasic and dibasic potassium phosphate stock solutions to prepare 1 L of 0.1 M potassium phosphate buffer at various pH values.
| Desired pH | Volume of 1 M KH₂PO₄ (mL) | Volume of 1 M K₂HPO₄ (mL) |
| 6.6 | 64.0 | 36.0 |
| 6.8 | 53.0 | 47.0 |
| 7.0 | 42.2 | 57.8 |
| 7.2 | 33.6 | 68.4 |
| 7.4 | 22.4 | 77.6 |
| 7.6 | 15.6 | 84.4 |
Note: The pH of phosphate buffers can be affected by temperature and concentration. It is always recommended to verify the final pH with a calibrated pH meter.[6]
Table 2: Osmolality of Potassium Phosphate Solutions
The osmolality of the cell culture medium is a critical parameter that affects cell viability. Potassium phosphate contributes to the overall osmolality.
| Solution | Approximate Osmolality (mOsm/L) |
| Potassium Phosphate Injection | 7400[13] |
| Parenteral Nutrition formulas with potassium phosphate | Can be high; solutions > 900 mOsm/L require central line administration[14] |
Note: The final osmolality of the cell culture medium should be measured and adjusted to be within the optimal range for the specific cell line being cultured (typically 280-320 mOsm/kg).
Visualizations
Caption: Workflow for preparing cell culture media.
References
- 1. nbinno.com [nbinno.com]
- 2. lohmann-minerals.com [lohmann-minerals.com]
- 3. chemimpex.com [chemimpex.com]
- 4. Research Products International Corp Potassium Phosphate Dibasic Trihydrate, | Fisher Scientific [fishersci.com]
- 5. rpicorp.com [rpicorp.com]
- 6. 101.200.202.226 [101.200.202.226]
- 7. discovery.researcher.life [discovery.researcher.life]
- 8. Functional interactions between potassium and phosphate homeostasis in Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Phosphate as a Signaling Molecule - PMC [pmc.ncbi.nlm.nih.gov]
- 10. journals.physiology.org [journals.physiology.org]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. Cell Culture Media Preparation from Powder | Thermo Fisher Scientific - US [thermofisher.com]
- 13. globalrph.com [globalrph.com]
- 14. accessdata.fda.gov [accessdata.fda.gov]
Application Notes and Protocols for Protein Crystallization with Potassium Phosphate, Dibasic, Trihydrate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing potassium phosphate, dibasic, trihydrate (K₂HPO₄·3H₂O) in protein crystallization experiments. Potassium phosphate is a widely employed reagent in structural biology, valued for its dual functionality as both a precipitant and a buffering agent. Its ability to induce protein supersaturation is crucial for the formation of well-ordered crystals suitable for X-ray diffraction analysis.
Role of Potassium Phosphate in Protein Crystallization
Potassium phosphate facilitates protein crystallization primarily by acting as a salting-out agent. At high concentrations, phosphate ions effectively compete with the protein for water molecules, reducing the protein's solubility and promoting the formation of a supersaturated state necessary for nucleation and crystal growth.[1][2] The dibasic form (K₂HPO₄), often used in conjunction with the monobasic form (KH₂PO₄), allows for precise pH control, a critical parameter in protein crystallization.[3][4] The pH of the solution influences the surface charge of the protein, which in turn affects protein-protein interactions and crystal packing.[5]
Data Presentation: Quantitative Parameters
The following tables summarize key quantitative data for the use of potassium phosphate in protein crystallization.
Table 1: Typical Concentration and pH Ranges for Initial Crystallization Screening
| Parameter | Range | Source(s) |
| Total Phosphate Concentration | 0.8 M - 1.8 M | [6] |
| pH | 5.0 - 8.2 | [6] |
Table 2: Example Crystallization Condition for a Specific Protein
| Protein | Precipitant Composition | Final pH | Reference |
| Glycinamide Ribotide Transformylase (native form) | 0.6 M - 1.0 M Sodium-Potassium Phosphate, 0.4 M - 1.0 M Ammonium Sulfate | Not specified | [7] |
Table 3: Preparation of 0.1 M Potassium Phosphate Buffer Solutions at 25°C
This table provides the volumes of 1 M K₂HPO₄ and 1 M KH₂PO₄ stock solutions required to prepare a 1 L solution of 0.1 M potassium phosphate buffer at various pH values.
| Desired pH | Volume of 1 M K₂HPO₄ (mL) | Volume of 1 M KH₂PO₄ (mL) |
| 5.8 | 8.5 | 91.5 |
| 6.0 | 13.2 | 86.8 |
| 6.2 | 19.2 | 80.8 |
| 6.4 | 27.8 | 72.2 |
| 6.6 | 38.1 | 61.9 |
| 6.8 | 49.7 | 50.3 |
| 7.0 | 61.5 | 38.5 |
| 7.2 | 71.7 | 28.3 |
| 7.4 | 80.2 | 19.8 |
| 7.6 | 86.6 | 13.4 |
| 7.8 | 90.8 | 9.2 |
| 8.0 | 94.0 | 6.0 |
| Data adapted from Fisher Scientific resources.[8] |
Experimental Protocols
Preparation of Potassium Phosphate Stock Solutions
Objective: To prepare 1 M stock solutions of this compound and potassium phosphate, monobasic, which will be used to create crystallization screening and optimization solutions.
Materials:
-
This compound (K₂HPO₄·3H₂O, MW: 228.22 g/mol )
-
Potassium phosphate, monobasic (KH₂PO₄, MW: 136.09 g/mol )
-
High-purity water (e.g., Milli-Q or equivalent)
-
Sterile glassware (volumetric flasks, beakers)
-
Magnetic stirrer and stir bar
-
0.22 µm sterile filter
Protocol for 1 M K₂HPO₄ Stock Solution:
-
Weigh out 228.22 g of this compound.
-
Transfer the powder to a 1 L volumetric flask.
-
Add approximately 800 mL of high-purity water.
-
Dissolve the powder completely using a magnetic stirrer.
-
Once dissolved, bring the final volume to 1 L with high-purity water.
-
Sterile filter the solution using a 0.22 µm filter into a sterile storage bottle.
-
Label the bottle clearly and store at room temperature.
Protocol for 1 M KH₂PO₄ Stock Solution:
-
Weigh out 136.09 g of potassium phosphate, monobasic.
-
Transfer the powder to a 1 L volumetric flask.
-
Add approximately 800 mL of high-purity water.
-
Dissolve the powder completely using a magnetic stirrer.
-
Once dissolved, bring the final volume to 1 L with high-purity water.
-
Sterile filter the solution using a 0.22 µm filter into a sterile storage bottle.
-
Label the bottle clearly and store at room temperature.
Initial Crystallization Screening using Hanging Drop Vapor Diffusion
Objective: To identify initial crystallization "hits" for a target protein using a range of potassium phosphate concentrations and pH values.
Materials:
-
Purified protein solution (typically 5-20 mg/mL in a low ionic strength buffer)[2][9]
-
1 M K₂HPO₄ and 1 M KH₂PO₄ stock solutions
-
24-well or 96-well crystallization plates
-
Siliconized glass cover slips
-
Pipettes and tips
-
Sealing grease or tape
Protocol:
-
Prepare Reservoir Solutions: In each well of the crystallization plate, prepare 500 µL of the screening solution by mixing the 1 M K₂HPO₄ and 1 M KH₂PO₄ stocks to achieve the desired final phosphate concentration and pH (refer to Tables 1 and 3).
-
Prepare the Drop: On a clean cover slip, pipette 1 µL of the purified protein solution.
-
Add 1 µL of the reservoir solution from the corresponding well to the protein drop.
-
Seal the Well: Carefully invert the cover slip and place it over the well, ensuring an airtight seal with the grease or tape.
-
Incubate: Transfer the plate to a stable temperature environment (e.g., 4°C or 20°C) and protect it from vibrations.
-
Monitor for Crystal Growth: Regularly inspect the drops under a microscope over a period of several days to weeks, looking for the formation of crystals, precipitates, or other changes.
Visualizations
Caption: Workflow for a typical protein crystallization experiment using potassium phosphate.
Caption: Principle of preparing a potassium phosphate buffer by mixing monobasic and dibasic forms.
References
- 1. hamptonresearch.com [hamptonresearch.com]
- 2. Protein Crystallization for X-ray Crystallography - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Potassium Phosphate Buffer [novoprolabs.com]
- 4. Potassium Phosphate (pH 5.8 to 8.0) Preparation and Recipe | AAT Bioquest [aatbio.com]
- 5. Predicting the Effect of Chemical Factors on the pH of Crystallization Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 6. hamptonresearch.com [hamptonresearch.com]
- 7. Crystallization of Proteins that bind phosphate moieties [chem.gla.ac.uk]
- 8. fishersci.co.uk [fishersci.co.uk]
- 9. Crystallization of Macromolecules - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Protocol for the Preparation of 0.1 M Potassium Phosphate Buffer at 25 °C
Audience: Researchers, scientists, and drug development professionals.
Introduction
Potassium phosphate buffer is a widely used buffer system in biological and biochemical research due to its high buffering capacity and water solubility.[1][2] Gomori buffers, which are the most common type of phosphate buffers, are created from a mixture of monobasic dihydrogen phosphate (KH₂PO₄) and dibasic monohydrogen phosphate (K₂HPO₄).[1] This combination allows for effective buffering in the pH range of 5.8 to 8.0.[1] Phosphoric acid is a triprotic acid with pKa values of 2.15, 7.20, and 12.32 at 25 °C.[3] The second pKa value (7.20) is central to the buffering capacity of the potassium phosphate system around neutral pH. The preparation of this buffer requires precise measurements of the components to achieve the desired pH. This document provides a detailed protocol for the preparation of a 0.1 M potassium phosphate buffer at 25 °C.
Materials and Reagents
Reagents:
-
Potassium phosphate, monobasic (KH₂PO₄)
-
Potassium phosphate, dibasic (K₂HPO₄)
-
Distilled or deionized water
-
Potassium hydroxide (KOH) solution (for pH adjustment, if necessary)
-
Hydrochloric acid (HCl) solution (for pH adjustment, if necessary)
Equipment:
-
Analytical balance
-
pH meter calibrated at 25 °C
-
Magnetic stirrer and stir bars
-
Volumetric flasks (1 L)
-
Graduated cylinders
-
Beakers
-
Storage bottles
Data Presentation
The key components for preparing a potassium phosphate buffer are the monobasic and dibasic forms of potassium phosphate. Their relevant properties are summarized below.
| Compound | Formula | Molar Mass ( g/mol ) |
| Potassium Phosphate, Monobasic | KH₂PO₄ | 136.09[4][5][6][7][8] |
| Potassium Phosphate, Dibasic | K₂HPO₄ | 174.18[4] |
Phosphoric acid has three pKa values, with the second being the most relevant for buffers in the physiological pH range.
| Acid Dissociation | pKa at 25 °C |
| H₃PO₄ ⇌ H₂PO₄⁻ + H⁺ | 2.15[3][9] |
| H₂PO₄⁻ ⇌ HPO₄²⁻ + H⁺ | 7.20[3][9] |
| HPO₄²⁻ ⇌ PO₄³⁻ + H⁺ | 12.32[3] |
Experimental Protocol: Preparation of 1 L of 0.1 M Potassium Phosphate Buffer
This protocol outlines the method of preparing the buffer by mixing stock solutions of 1 M KH₂PO₄ and 1 M K₂HPO₄.
Step 1: Preparation of 1 M Stock Solutions
-
1 M Potassium Phosphate, Monobasic (KH₂PO₄) Solution:
-
1 M Potassium Phosphate, Dibasic (K₂HPO₄) Solution:
-
Weigh out 174.18 g of K₂HPO₄.[4]
-
Dissolve the K₂HPO₄ in approximately 800 mL of distilled water in a beaker.
-
Transfer the solution to a 1 L volumetric flask.
-
Add distilled water to bring the final volume to 1 L. Mix thoroughly until the salt is completely dissolved.
-
Step 2: Mixing Stock Solutions to Achieve Desired pH
To prepare 1 L of 0.1 M potassium phosphate buffer, the 1 M stock solutions are mixed according to the volumes specified in the table below. The combined volume of the stock solutions will be 100 mL. This mixture is then diluted to a final volume of 1 L with distilled water.
| Desired pH at 25 °C | Volume of 1 M K₂HPO₄ (mL) | Volume of 1 M KH₂PO₄ (mL) |
| 5.8 | 8.5 | 91.5 |
| 6.0 | 13.2 | 86.8 |
| 6.2 | 19.2 | 80.8 |
| 6.4 | 27.8 | 72.2 |
| 6.6 | 38.1 | 61.9 |
| 6.8 | 49.7 | 50.3 |
| 7.0 | 61.5 | 38.5 |
| 7.2 | 71.7 | 28.3 |
| 7.4 | 80.2 | 19.8 |
| 7.6 | 86.6 | 13.4 |
| 7.8 | 90.8 | 9.2 |
| 8.0 | 94.0 | 6.0 |
| Data adapted from Fisher Scientific preparation guide.[10] |
Step 3: Final Preparation and pH Verification
-
Measure the required volumes of the 1 M K₂HPO₄ and 1 M KH₂PO₄ stock solutions using graduated cylinders and combine them in a beaker.
-
Transfer the 100 mL mixture to a 1 L volumetric flask.
-
Add distilled water to bring the final volume to 1 L.
-
Mix the solution thoroughly.
-
Verify the pH of the final buffer solution using a calibrated pH meter at 25 °C. If necessary, adjust the pH with small additions of a dilute KOH or HCl solution.
-
Store the buffer solution in a labeled, sealed container at room temperature or 4 °C.
Visualization of the Experimental Workflow
The following diagram illustrates the workflow for preparing the 0.1 M potassium phosphate buffer by mixing stock solutions.
References
- 1. researchgate.net [researchgate.net]
- 2. Potassium Phosphate Buffer [novoprolabs.com]
- 3. Phosphoric Acid [commonorganicchemistry.com]
- 4. 101.200.202.226 [101.200.202.226]
- 5. Monopotassium phosphate - Wikipedia [en.wikipedia.org]
- 6. Monobasic potassium phosphate | KH2PO4 | CID 516951 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. リン酸カリウム 一塩基性 Potassium Phosphate, Monobasic, Molecular Biology Grade, CAS No. 7778-77-0. Chemical formula KH2PO4, molar mass 136.1. | Sigma-Aldrich [sigmaaldrich.com]
- 8. mpbio.com [mpbio.com]
- 9. global.oup.com [global.oup.com]
- 10. fishersci.co.uk [fishersci.co.uk]
Application Notes and Protocols for the Use of Potassium Phosphate, Dibasic, Trihydrate in High-Performance Liquid Chromatography (HPLC)
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of potassium phosphate, dibasic, trihydrate as a key component of mobile phase buffers in High-Performance Liquid Chromatography (HPLC). The information is intended to assist in the development and implementation of robust and reproducible HPLC methods for the analysis of a variety of compounds, particularly pharmaceuticals.
Introduction to Potassium Phosphate Buffers in HPLC
Potassium phosphate buffers are widely utilized in reversed-phase HPLC (RP-HPLC) to control and maintain a stable pH of the mobile phase.[1] The consistency of pH is critical for achieving reproducible retention times and symmetrical peak shapes, especially for ionizable analytes whose retention behavior is pH-dependent. Potassium phosphate, dibasic (K₂HPO₄), is often used in combination with its acidic counterpart, potassium phosphate, monobasic (KH₂PO₄), to prepare a buffer solution with a desired pH, typically within the range of 5.8 to 8.0.[2] The trihydrate form of dibasic potassium phosphate is a convenient, stable salt for buffer preparation.
Key Advantages of Potassium Phosphate Buffers:
-
Excellent Buffering Capacity: Provides stable pH control within its effective buffering range.
-
Good Solubility in Aqueous Solutions: Readily dissolves in water to prepare buffer concentrates.
-
Low UV Cutoff: Suitable for HPLC applications using UV detection at lower wavelengths.[1]
Considerations and Limitations:
-
Solubility in Organic Solvents: Potassium phosphate salts have limited solubility in high concentrations of organic solvents, particularly acetonitrile.[3] This can lead to buffer precipitation, which can cause system blockages and damage to the HPLC column and pump. It is crucial to ensure the buffer concentration is compatible with the highest percentage of organic modifier used in the gradient or isocratic method.
-
Compatibility with Mass Spectrometry (MS): Potassium phosphate is a non-volatile salt and is therefore not suitable for use with MS detectors, as it can contaminate the ion source. For LC-MS applications, volatile buffers such as ammonium formate or ammonium acetate are preferred.
Buffer Preparation and Mobile Phase Formulation
The accurate and consistent preparation of the potassium phosphate buffer is fundamental to the reproducibility of an HPLC method.
Protocol for Preparing a 0.1 M Potassium Phosphate Buffer
This protocol describes the preparation of a 0.1 M potassium phosphate buffer. The pH can be adjusted by varying the ratio of the dibasic and monobasic forms.
Materials:
-
This compound (K₂HPO₄·3H₂O)
-
Potassium phosphate, monobasic (KH₂PO₄)
-
HPLC-grade water
-
pH meter
-
Volumetric flasks
-
Stir plate and stir bar
-
0.45 µm membrane filter
Procedure:
-
To prepare a 0.1 M potassium phosphate buffer solution with a specific pH, consult a buffer table or use an online calculator to determine the required amounts of K₂HPO₄·3H₂O and KH₂PO₄. For example, to prepare 1 L of a 0.1 M potassium phosphate buffer at pH 7.0, you would dissolve specific amounts of the monobasic and dibasic salts in HPLC-grade water.[3]
-
Dissolve the weighed amounts of the potassium phosphate salts in approximately 800 mL of HPLC-grade water in a 1 L volumetric flask.
-
Stir the solution until all salts are completely dissolved.
-
Calibrate the pH meter and carefully monitor the pH of the solution.
-
Adjust the pH to the desired value by adding small amounts of a concentrated phosphoric acid or potassium hydroxide solution.
-
Once the target pH is reached, add HPLC-grade water to the 1 L mark.
-
Filter the buffer solution through a 0.45 µm membrane filter to remove any particulate matter.
-
Store the buffer in a clean, sealed container at room temperature or refrigerated to prevent microbial growth.
Mobile Phase Preparation: The final mobile phase is prepared by mixing the aqueous potassium phosphate buffer with the appropriate organic modifier (e.g., acetonitrile or methanol) in the desired ratio.
Example: To prepare a mobile phase of 0.05 M potassium phosphate buffer (pH 6.8):acetonitrile (50:50, v/v):
-
Prepare a 0.05 M potassium phosphate buffer and adjust the pH to 6.8.
-
Measure 500 mL of the prepared buffer.
-
Measure 500 mL of HPLC-grade acetonitrile.
-
Combine the two solutions and mix thoroughly.
-
Degas the mobile phase using sonication or vacuum filtration before use.
Diagram: Workflow for Potassium Phosphate Buffer and Mobile Phase Preparation
Caption: Workflow for preparing potassium phosphate buffer and the final HPLC mobile phase.
Application Examples in Pharmaceutical Analysis
The following tables summarize HPLC methods that utilize potassium phosphate buffers for the analysis of various pharmaceutical compounds.
Table 1: HPLC Method for the Simultaneous Determination of Amoxicillin and Clavulanate Potassium [4]
| Parameter | Value |
| Analyte(s) | Amoxicillin, Clavulanate Potassium |
| Mobile Phase | Phosphate Buffer (pH 4.4) : Methanol (91:9, v/v) |
| Column | Shim-pack VP-ODS (4.6 mm x 25 cm) |
| Flow Rate | 2.0 mL/min |
| Detection | UV at 220 nm |
| Retention Time (Amoxicillin) | 3.9 min |
| Retention Time (Clavulanate Potassium) | 2.6 min |
Table 2: HPLC Method for the Determination of Atenolol [5][6][7]
| Parameter | Value |
| Analyte(s) | Atenolol |
| Mobile Phase | 0.02 M Phosphate Buffer (pH 5.0) : Acetonitrile : Methanol (60:20:20, v/v/v) |
| Column | C8 (250 mm x 4.6 mm, 5 µm) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 226 nm |
| Retention Time | Not Specified |
Table 3: HPLC Method for the Simultaneous Determination of Domperidone and Esomeprazole [8][9][10][11][12]
| Parameter | Value |
| Analyte(s) | Domperidone, Esomeprazole |
| Mobile Phase | Phosphate Buffer (pH 4.0) : Methanol (35:65, v/v) |
| Column | ODS C18 |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 230 nm |
| Retention Time (Domperidone) | 2.31 min |
| Retention Time (Esomeprazole) | 4.31 min |
Table 4: HPLC Method for the Determination of Torsemide [13][14][15][16][17]
| Parameter | Value |
| Analyte(s) | Torsemide |
| Mobile Phase | Phosphate Buffer (pH 3.5) : Methanol (50:50, v/v) |
| Column | Zorbax C18 (250 x 4.6 mm, 5 µm) |
| Flow Rate | 1.3 mL/min |
| Detection | UV at 288 nm |
| Retention Time | 6.0 min |
Table 5: HPLC Method for the Determination of Leflunomide [18][19]
| Parameter | Value |
| Analyte(s) | Leflunomide |
| Mobile Phase | 10 mM Potassium Dihydrogen Orthophosphate Buffer (pH 4.9) : Acetonitrile (10:90, v/v) |
| Column | Hypersil BDS C18 (250 x 4.6 mm, 5 µm) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Retention Time | 3.03 min |
Detailed Experimental Protocols
Protocol 1: Simultaneous Determination of Amoxicillin and Clavulanate Potassium in Tablets [4]
1. Objective: To quantify the amount of amoxicillin and clavulanate potassium in a tablet formulation.
2. Materials:
-
Amoxicillin and Clavulanate Potassium reference standards
-
Tablet formulation containing Amoxicillin and Clavulanate Potassium
-
Potassium phosphate, monobasic
-
Phosphoric acid
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Shim-pack VP-ODS column (4.6 mm x 25 cm)
3. Buffer and Mobile Phase Preparation:
-
Prepare a phosphate buffer by dissolving an appropriate amount of monobasic potassium phosphate in HPLC-grade water and adjust the pH to 4.4 with phosphoric acid.
-
The mobile phase is a mixture of the phosphate buffer and methanol in a 91:9 (v/v) ratio.
-
Filter and degas the mobile phase before use.
4. Standard Solution Preparation:
-
Prepare stock solutions of amoxicillin and clavulanate potassium reference standards in the mobile phase.
-
Prepare working standard solutions by diluting the stock solutions to the desired concentrations.
5. Sample Preparation:
-
Weigh and finely powder a representative number of tablets.
-
Accurately weigh a portion of the powder equivalent to a known amount of the active ingredients and dissolve it in the mobile phase.
-
Filter the sample solution through a 0.45 µm syringe filter.
6. HPLC Conditions:
-
Column: Shim-pack VP-ODS (4.6 mm x 25 cm)
-
Mobile Phase: Phosphate Buffer (pH 4.4) : Methanol (91:9, v/v)
-
Flow Rate: 2.0 mL/min
-
Injection Volume: 20 µL
-
Detection: UV at 220 nm
-
Run Time: Sufficient to allow for the elution of both peaks.
7. Analysis:
-
Inject the standard and sample solutions into the HPLC system.
-
Identify the peaks based on their retention times.
-
Quantify the amount of each analyte in the sample by comparing the peak areas with those of the standards.
Diagram: Logical Relationship of HPLC Method Parameters
Caption: Interrelationship of key parameters in an HPLC method.
References
- 1. scribd.com [scribd.com]
- 2. Potassium Phosphate (pH 5.8 to 8.0) Preparation and Recipe | AAT Bioquest [aatbio.com]
- 3. benchchem.com [benchchem.com]
- 4. sphinxsai.com [sphinxsai.com]
- 5. researchgate.net [researchgate.net]
- 6. longdom.org [longdom.org]
- 7. Development of a RP-HPLC method for simultaneous determination of atenolol, metoprolol tartrate and phenol red for in-situ rat intestinal perfusion studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pharmascholars.com [pharmascholars.com]
- 9. asianpubs.org [asianpubs.org]
- 10. ijcrt.org [ijcrt.org]
- 11. appconnect.in [appconnect.in]
- 12. researchgate.net [researchgate.net]
- 13. Analytical Method Development and Validation for Quantitative Estimation of Torsemide in Bulk and Pharmaceutical Dosage Form by RP-HPLC - Int J Pharm Chem Anal [ijpca.org]
- 14. pnrjournal.com [pnrjournal.com]
- 15. oaji.net [oaji.net]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. rjpbcs.com [rjpbcs.com]
- 19. iosrjournals.org [iosrjournals.org]
Application Notes and Protocols for Enzyme Assays Using Potassium Phosphate Buffer
For Researchers, Scientists, and Drug Development Professionals
Introduction
Potassium phosphate buffer is a commonly used buffer system in a wide range of biochemical and molecular biology applications, including enzyme assays. Its buffering range, typically between pH 5.8 and 8.0, makes it suitable for studying a vast array of enzymes that function optimally within this physiological range.[1][2] The buffer is prepared by mixing a monobasic potassium phosphate (KH₂PO₄) solution with a dibasic potassium phosphate (K₂HPO₄) solution to achieve the desired pH.[1][2][3] Key advantages of potassium phosphate buffer include its high buffering capacity and excellent solubility in water.[1][3] However, it is important to be aware of its potential drawbacks. Phosphate ions can inhibit the activity of certain enzymes, sequester divalent cations like Ca²⁺ and Mg²⁺, and will precipitate in the presence of ethanol.[1][2][4]
This document provides a detailed protocol for the preparation of potassium phosphate buffer and a generalized procedure for its use in enzyme assays.
Materials and Reagents
-
Potassium Phosphate, Monobasic (KH₂PO₄)
-
Potassium Phosphate, Dibasic (K₂HPO₄)
-
Deionized Water (ddH₂O)
-
pH Meter
-
Magnetic Stirrer and Stir Bar
-
Volumetric Flasks and Graduated Cylinders
-
Enzyme of interest
-
Substrate for the enzyme
-
Spectrophotometer or other appropriate detection instrument
-
Cuvettes or microplates
Experimental Protocols
Preparation of Potassium Phosphate Buffer
This protocol describes the preparation of 1 M stock solutions of monobasic and dibasic potassium phosphate, which can then be mixed to achieve the desired pH and diluted to the final working concentration.
1. Preparation of 1 M Potassium Phosphate, Monobasic (KH₂PO₄) Solution:
- Dissolve 136.09 g of KH₂PO₄ in approximately 800 mL of deionized water.
- Once fully dissolved, adjust the final volume to 1 L with deionized water.
- Stir thoroughly.
2. Preparation of 1 M Potassium Phosphate, Dibasic (K₂HPO₄) Solution:
- Dissolve 174.18 g of K₂HPO₄ in approximately 800 mL of deionized water.
- Once fully dissolved, adjust the final volume to 1 L with deionized water.
- Stir thoroughly.
3. Mixing Stock Solutions to Achieve Desired pH:
- To obtain a buffer with a specific pH, mix the 1 M monobasic and dibasic stock solutions according to the ratios provided in the table below.
- Verify the pH of the final solution using a calibrated pH meter and adjust with small additions of the appropriate stock solution if necessary.
- Dilute the resulting buffer to the desired final concentration (e.g., 0.1 M or 50 mM) with deionized water.
Table 1: Preparation of 100 mL of 1 M Potassium Phosphate Buffer at Various pH Values.
| Desired pH | Volume of 1 M KH₂PO₄ (mL) | Volume of 1 M K₂HPO₄ (mL) |
|---|---|---|
| 5.8 | 92.1 | 7.9 |
| 6.0 | 88.0 | 12.0 |
| 6.2 | 82.2 | 17.8 |
| 6.4 | 74.5 | 25.5 |
| 6.6 | 64.8 | 35.2 |
| 6.8 | 53.7 | 46.3 |
| 7.0 | 42.3 | 57.7 |
| 7.2 | 31.6 | 68.4 |
| 7.4 | 22.6 | 77.4 |
| 7.6 | 15.5 | 84.5 |
| 7.8 | 10.4 | 89.6 |
| 8.0 | 6.8 | 93.2 |
Data adapted from established buffer preparation protocols.
General Enzyme Assay Protocol
This protocol provides a general workflow for a typical enzyme assay using a prepared potassium phosphate buffer. The specific concentrations of enzyme, substrate, and any cofactors, as well as the incubation time and temperature, should be optimized for the particular enzyme being studied.
1. Reagent Preparation:
- Enzyme Stock Solution: Prepare a concentrated stock solution of the enzyme in the potassium phosphate buffer. Store on ice.
- Substrate Stock Solution: Prepare a concentrated stock solution of the substrate in the potassium phosphate buffer.
- Working Buffer: Prepare the potassium phosphate buffer at the desired final concentration and pH for the assay.
2. Assay Reaction:
- Pipette the working buffer into a suitable reaction vessel (e.g., cuvette or microplate well).
- Add the substrate solution to the buffer.
- If required, add any necessary cofactors or inhibitors.
- Equilibrate the reaction mixture to the desired assay temperature (e.g., 25°C, 30°C, or 37°C).
- To initiate the reaction, add the enzyme stock solution and mix thoroughly but gently.[5]
3. Data Acquisition:
- Immediately place the reaction vessel into the detection instrument (e.g., spectrophotometer).
- Monitor the change in absorbance (or fluorescence, luminescence, etc.) over a set period. The rate of the reaction is typically determined from the initial linear portion of the progress curve.[5]
- For endpoint assays, stop the reaction after a fixed time by adding a stop solution (e.g., acid, base, or a specific inhibitor). Then, measure the amount of product formed.
Data Presentation
The quantitative data from enzyme kinetic studies are often summarized to determine key parameters.
Table 2: Example of Key Parameters in an Enzyme Assay.
| Parameter | Typical Range/Value | Units | Notes |
|---|---|---|---|
| Buffer Concentration | 10 - 100 | mM | Higher concentrations can sometimes inhibit enzyme activity.[6] |
| pH | 6.0 - 8.0 | - | Must be optimized for the specific enzyme. |
| Temperature | 20 - 40 | °C | Enzyme activity is sensitive to temperature. |
| Enzyme Concentration | Varies | nM - µM | Should be in the linear range of the assay. |
| Substrate Concentration | 0.1 x Kₘ - 10 x Kₘ | µM - mM | Varied to determine Michaelis-Menten kinetics. |
| Michaelis Constant (Kₘ) | Varies | µM - mM | Substrate concentration at half-maximal velocity. |
| Maximum Velocity (Vₘₐₓ) | Varies | µmol/min, etc. | The rate of reaction when the enzyme is saturated with substrate. |
Visualizations
The following diagrams illustrate the logical workflow of preparing the buffer and performing a typical enzyme assay.
Caption: Workflow for Potassium Phosphate Buffer Preparation.
Caption: General Experimental Workflow for an Enzyme Assay.
References
- 1. Potassium Phosphate (pH 5.8 to 8.0) Preparation and Recipe | AAT Bioquest [aatbio.com]
- 2. studylib.net [studylib.net]
- 3. Potassium Phosphate Buffer [novoprolabs.com]
- 4. scribd.com [scribd.com]
- 5. benchchem.com [benchchem.com]
- 6. Effect of buffer components and carrier solvents on in vitro activity of recombinant human carboxylesterases - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: The Role of Dibasic Potassium Phosphate Trihydrate in DNA Purification
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dibasic potassium phosphate trihydrate (K₂HPO₄·3H₂O), a common laboratory reagent, plays a significant role in molecular biology, particularly in the purification of deoxyribonucleic acid (DNA). Its primary function is as a buffering agent, providing a stable pH environment essential for maintaining the integrity of DNA molecules during extraction and purification processes.[1][2] This document provides detailed application notes and experimental protocols for the use of dibasic potassium phosphate trihydrate in DNA purification from various sources.
Key Applications in DNA Purification
Dibasic potassium phosphate is a key component in the preparation of potassium phosphate buffers, which are utilized in several DNA purification techniques:
-
Buffering Agent in Lysis and Extraction: Potassium phosphate buffers are employed to maintain a constant pH during cell lysis, preventing the degradation of DNA by nucleases that are sensitive to pH changes.
-
Washing of Cells: Phosphate-Buffered Saline (PBS), which contains potassium phosphate, is widely used to wash cells before lysis to remove contaminants from the culture medium.
-
Chromatographic Purification: In methods like hydrophobic interaction chromatography (HIC) and thiophilic aromatic chromatography (TAC), potassium phosphate buffers can be used as an alternative to ammonium sulfate for the purification of plasmid DNA.[3]
-
DNA Precipitation: The phosphate ions in the buffer contribute to the ionic strength of the solution, which is crucial for the precipitation of DNA with alcohol.
Quantitative Data Presentation
The efficacy of potassium phosphate buffer in DNA purification has been demonstrated in various studies. The following tables summarize quantitative data from experiments using this buffer system, comparing it with other common DNA extraction methods.
Table 1: Comparison of gDNA Extraction Methods from Plant Tissue (Chili Pepper Leaves)
| Method | Mean DNA Concentration (ng/µL) | Mean Purity (A260/A280) |
| Potassium Phosphate Buffer-based | 232.6 | 1.89 |
| CTAB-based | 868.0 | 2.05 |
| Mini preparation | 3,199.6 | 1.84 |
| Commercial Kit | 149.1 | 1.81 |
Data sourced from a study on rapid plant DNA extraction. The potassium phosphate buffer-based method provided a good yield and high purity, comparable to more complex and hazardous methods.
Table 2: Plasmid DNA Purification using Potassium Phosphate Buffer in Chromatography
| Chromatographic System | Adsorption Buffer | pDNA Recovery | Purity |
| Mercaptopyrimidine-agarose column | 2.0 M Potassium Phosphate | 68.5% | 98.8% |
This data highlights the utility of potassium phosphate buffer in achieving high-purity plasmid DNA suitable for downstream applications like gene therapy research.[3]
Experimental Protocols
1. Preparation of 1 M Potassium Phosphate Buffer Stock Solutions
To prepare a potassium phosphate buffer of a specific pH, you will need to mix monobasic and dibasic potassium phosphate solutions in the correct proportions.
-
1 M Potassium Phosphate Monobasic (KH₂PO₄) Solution: Dissolve 136.09 g of KH₂PO₄ in deionized water to a final volume of 1 L.
-
1 M Potassium Phosphate Dibasic (K₂HPO₄) Solution: Dissolve 174.18 g of K₂HPO₄ (or 228.22 g of K₂HPO₄·3H₂O) in deionized water to a final volume of 1 L.
Table 3: Preparation of 1 M Potassium Phosphate Buffer at Various pH Values
| Desired pH | Volume of 1 M KH₂PO₄ (mL) | Volume of 1 M K₂HPO₄ (mL) | Final Volume (mL) |
| 6.0 | 87.7 | 12.3 | 100 |
| 6.5 | 68.4 | 31.6 | 100 |
| 7.0 | 39.0 | 61.0 | 100 |
| 7.2 | 28.3 | 71.7 | 100 |
| 7.5 | 16.0 | 84.0 | 100 |
| 8.0 | 5.3 | 94.7 | 100 |
Adjust the final volume with deionized water as needed and verify the pH with a calibrated pH meter.
2. Protocol for Rapid Genomic DNA Extraction from Plant Leaves
This protocol is adapted from a study demonstrating a rapid and less hazardous method for plant DNA extraction.[4][5][6]
Materials:
-
1 M Potassium Phosphate Monobasic (KH₂PO₄)
-
Mortar and pestle
-
Microcentrifuge tubes (1.5 mL)
-
Ethanol (absolute and 70%)
-
TE Buffer (10 mM Tris-HCl, 1 mM EDTA, pH 8.0)
-
Microcentrifuge
Procedure:
-
Grind 0.5 g of fresh, young plant leaves to a fine powder in a mortar with liquid nitrogen.
-
Transfer the powder to a 1.5 mL microcentrifuge tube.
-
Add 1 mL of 1 M KH₂PO₄ buffer and homogenize for 1 minute by vortexing.
-
Centrifuge at 10,000 rpm for 1 minute.
-
Transfer 500 µL of the supernatant to a new tube.
-
Add an equal volume of absolute ethanol to precipitate the DNA.
-
Centrifuge at 13,000 rpm for 5 minutes to pellet the DNA.
-
Carefully discard the supernatant.
-
Wash the DNA pellet with 500 µL of 70% ethanol and centrifuge for 2 minutes.
-
Air-dry the pellet for 5-10 minutes at room temperature.
-
Resuspend the DNA in 50 µL of TE buffer.
-
Store the purified DNA at -20°C.
3. General Protocol for Genomic DNA Extraction from Bacterial Cells
While many commercial kits are available, a potassium phosphate-based buffer can be incorporated into a general bacterial DNA extraction protocol.
Materials:
-
Bacterial cell culture
-
Lysis Buffer (e.g., 100 mM Tris-HCl pH 8.0, 100 mM EDTA, 1.5 M NaCl, 1% CTAB, with 100 mM Sodium Phosphate)
-
Proteinase K (20 mg/mL)
-
RNase A (10 mg/mL)
-
Chloroform:Isoamyl alcohol (24:1)
-
Isopropanol
-
70% Ethanol
-
TE Buffer
Procedure:
-
Pellet bacterial cells from an overnight culture by centrifugation.
-
Resuspend the pellet in 500 µL of Lysis Buffer.
-
Add 2.5 µL of Proteinase K and 1 µL of RNase A, and incubate at 65°C for 30-60 minutes.
-
Add an equal volume of chloroform:isoamyl alcohol and mix by inversion.
-
Centrifuge at 12,000 rpm for 10 minutes to separate the phases.
-
Transfer the upper aqueous phase to a new tube.
-
Precipitate the DNA by adding 0.6 volumes of isopropanol.
-
Pellet the DNA by centrifugation and wash with 70% ethanol.
-
Air-dry the pellet and resuspend in TE buffer.
4. Protocol for Washing Mammalian Cells Prior to DNA Extraction
Phosphate-Buffered Saline (PBS) is essential for preparing mammalian cells for DNA extraction.
Materials:
-
Mammalian cell culture
-
Phosphate-Buffered Saline (PBS), pH 7.4 (137 mM NaCl, 2.7 mM KCl, 10 mM Na₂HPO₄, 1.8 mM KH₂PO₄)
-
Centrifuge
Procedure:
-
Harvest cultured mammalian cells by centrifugation at 500 x g for 5 minutes.
-
Discard the supernatant.
-
Resuspend the cell pellet in 5-10 volumes of cold PBS.
-
Centrifuge again at 500 x g for 5 minutes.
-
Discard the supernatant. The washed cell pellet is now ready for your chosen DNA extraction protocol.
Visualizations: Workflows and Mechanisms
Mechanism of DNA Purification using Potassium Phosphate Buffer
The role of potassium phosphate in DNA purification is multifaceted. As a primary component of the lysis and extraction buffer, it maintains a stable pH, which is critical for preventing DNA degradation. Furthermore, the phosphate ions play a direct role in the purification process. In chromatographic methods, high concentrations of phosphate ions can be used to elute DNA from positively charged resins by competing for binding sites. In precipitation protocols, the potassium and phosphate ions contribute to the overall ionic strength, neutralizing the negative charge of the DNA backbone and allowing it to precipitate out of solution in the presence of alcohol.
References
- 1. med.upenn.edu [med.upenn.edu]
- 2. geneticsmr.org [geneticsmr.org]
- 3. Sodium citrate and potassium phosphate as alternative adsorption buffers in hydrophobic and aromatic thiophilic chromatographic purification of plasmid DNA from neutralized lysate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scialert.net [scialert.net]
- 5. researchgate.net [researchgate.net]
- 6. Development of Rapid and Less Hazardous Plant DNA Extraction Protocol using Potassium Phosphate Buffer - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: The Role of Dipotassium Phosphate Trihydrate in the Preparation of Simulated Human Plasma
References
- 1. researchgate.net [researchgate.net]
- 2. Simulated body fluid - Wikipedia [en.wikipedia.org]
- 3. Various Simulated Body Fluids Lead to Significant Differences in Collagen Tissue Engineering Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Preparation and assessment of revised simulated body fluids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Potassium Phosphate, Dibasic | K2HPO4 | CID 24450 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Potassium Phosphate Dibasic: Overview and Biochemical Applications_Chemicalbook [m.chemicalbook.com]
- 7. What is the mechanism of Dipotassium phosphate? [synapse.patsnap.com]
- 8. 101.200.202.226 [101.200.202.226]
- 9. dissolutiontech.com [dissolutiontech.com]
- 10. scribd.com [scribd.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols for Equilibrium Dialysis Studies Using Potassium Phosphate, Dibasic, Trihydrate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the use of potassium phosphate, dibasic, trihydrate in equilibrium dialysis studies for determining the binding of small molecules to macromolecules, a critical step in drug discovery and development.
Introduction to Equilibrium Dialysis and the Role of Potassium Phosphate
Equilibrium dialysis is a robust and widely accepted technique for quantifying the binding of ligands (e.g., drug candidates) to macromolecules (e.g., plasma proteins like human serum albumin). The principle involves two chambers separated by a semi-permeable membrane that allows the passage of small molecules but retains larger macromolecules. By measuring the concentration of the ligand in both chambers at equilibrium, the fraction of bound and unbound ligand can be determined.
The choice of buffer is critical for maintaining a stable and physiologically relevant pH throughout the experiment, which can significantly influence binding interactions. This compound (K₂HPO₄·3H₂O) is a key component in the preparation of phosphate buffers, which are favored for their high buffering capacity in the physiological pH range.
Properties of this compound
| Property | Value |
| Molecular Formula | K₂HPO₄·3H₂O |
| Molecular Weight | 228.22 g/mol |
| Appearance | White, hygroscopic crystalline solid |
| Solubility | Highly soluble in water |
| pH of 0.1M solution | 9.0 - 9.4 |
Advantages and Limitations of Potassium Phosphate Buffers in Equilibrium Dialysis
Advantages:
-
High Buffering Capacity: Phosphate buffers are highly effective at maintaining a stable pH, especially around physiological pH (7.4), which is crucial for mimicking in vivo conditions and obtaining reliable binding data.[1]
-
Physiological Relevance: Phosphate is a natural component of biological fluids, making it a suitable choice for in vitro assays that aim to reflect physiological conditions.
-
High Solubility: Potassium phosphate salts are highly soluble in water, facilitating the preparation of concentrated stock solutions.[1]
Limitations:
-
Precipitation: Phosphate buffers can precipitate in the presence of certain divalent cations, such as Ca²⁺ and Mg²⁺.[1]
-
Enzyme Inhibition: Phosphate ions can inhibit the activity of certain enzymes, which may be a consideration in some experimental setups.[1]
-
pH Sensitivity to Temperature: The pH of phosphate buffers can be sensitive to temperature changes. It is therefore recommended to prepare and pH the buffer at the temperature at which the experiment will be conducted.
Experimental Protocols
Protocol 1: Preparation of 0.1 M Potassium Phosphate Buffer (pH 7.4)
This protocol describes the preparation of a 0.1 M potassium phosphate buffer, a commonly used buffer for equilibrium dialysis studies.
Materials:
-
This compound (K₂HPO₄·3H₂O)
-
Potassium phosphate, monobasic (KH₂PO₄)
-
High-purity water (e.g., deionized, distilled)
-
pH meter
-
Volumetric flasks and graduated cylinders
-
Stir plate and stir bar
Procedure:
-
Prepare Stock Solutions:
-
0.2 M Potassium Phosphate, Dibasic Solution: Dissolve 45.64 g of K₂HPO₄·3H₂O in high-purity water and bring the final volume to 1 L.
-
0.2 M Potassium Phosphate, Monobasic Solution: Dissolve 27.22 g of KH₂PO₄ in high-purity water and bring the final volume to 1 L.
-
-
Mix Stock Solutions:
-
To prepare 1 L of 0.1 M potassium phosphate buffer (pH 7.4), mix the following volumes of the stock solutions:
-
405 mL of 0.2 M Potassium Phosphate, Dibasic Solution
-
95 mL of 0.2 M Potassium Phosphate, Monobasic Solution
-
-
-
Adjust pH:
-
Measure the pH of the mixed solution using a calibrated pH meter.
-
Adjust the pH to 7.4 by adding small volumes of the 0.2 M dibasic solution to increase the pH or the 0.2 M monobasic solution to decrease the pH.
-
-
Final Volume Adjustment:
-
Once the desired pH is achieved, add high-purity water to bring the final volume to 1 L.
-
-
Sterilization and Storage:
-
For long-term storage, the buffer can be filter-sterilized using a 0.22 µm filter. Store at 4°C.
-
Caption: Workflow for preparing 0.1M potassium phosphate buffer.
Protocol 2: Rapid Equilibrium Dialysis (RED) for Plasma Protein Binding
This protocol outlines a general procedure for determining the plasma protein binding of a compound using a commercially available Rapid Equilibrium Dialysis (RED) device.
Materials:
-
RED device with dialysis membrane inserts (e.g., 8K or 12K MWCO)
-
Test compound stock solution (e.g., in DMSO)
-
Plasma (e.g., human, rat, mouse)
-
0.1 M Potassium Phosphate Buffer (pH 7.4), prepared as in Protocol 1
-
96-well collection plates
-
Incubator shaker
-
Analytical instrumentation for quantification (e.g., LC-MS/MS)
Procedure:
-
Prepare Compound-Spiked Plasma:
-
Dilute the test compound stock solution into plasma to achieve the desired final concentration (e.g., 1-10 µM). Ensure the final concentration of the organic solvent (e.g., DMSO) is low (typically ≤ 1%) to avoid protein denaturation.
-
-
Assemble RED Device:
-
Place the dialysis membrane inserts into the wells of the RED base plate.
-
-
Load Samples:
-
Add the compound-spiked plasma to the sample chamber (often color-coded red) of the dialysis insert.
-
Add the 0.1 M Potassium Phosphate Buffer (pH 7.4) to the buffer chamber.
-
-
Incubation:
-
Seal the plate and incubate at 37°C on an orbital shaker for a predetermined time (e.g., 4-6 hours) to allow the system to reach equilibrium. The optimal incubation time should be determined experimentally.
-
-
Sample Collection:
-
After incubation, carefully collect aliquots from both the plasma and buffer chambers into a 96-well collection plate.
-
-
Sample Processing:
-
To determine the total drug concentration, an aliquot of the plasma sample is typically mixed with a protein precipitation agent (e.g., acetonitrile).
-
To determine the free drug concentration, the buffer sample is analyzed. It is common practice to add an equivalent volume of blank plasma to the buffer sample and an equivalent volume of buffer to the plasma sample to matrix-match for analytical analysis.
-
-
Quantification:
-
Analyze the processed samples using a validated analytical method, such as LC-MS/MS, to determine the concentration of the compound in the plasma (total concentration) and buffer (free concentration) chambers.
-
-
Data Analysis:
-
Calculate the percent bound using the following formula: % Bound = [ (Plasma Concentration - Buffer Concentration) / Plasma Concentration ] * 100
-
The fraction unbound (fu) is calculated as: fu = Buffer Concentration / Plasma Concentration
-
Caption: Workflow for a Rapid Equilibrium Dialysis (RED) experiment.
Data Presentation
The results of equilibrium dialysis studies are typically presented in a tabular format to facilitate comparison between different compounds or experimental conditions.
Table 1: Representative Data from a Plasma Protein Binding Study
| Compound | Plasma Concentration (µM) | Buffer (Phosphate) Concentration (µM) | Percent Bound (%) | Fraction Unbound (fu) |
| Drug A | 5.0 | 0.25 | 95.0 | 0.05 |
| Drug B | 2.0 | 1.5 | 25.0 | 0.75 |
| Drug C | 10.0 | 0.1 | 99.0 | 0.01 |
Note: The values in this table are for illustrative purposes and will vary depending on the specific compound and experimental conditions.
Table 2: Typical Experimental Parameters for Equilibrium Dialysis
| Parameter | Typical Value/Condition |
| Dialysis Buffer | 0.1 M Potassium Phosphate, pH 7.4 |
| Protein Source | Human Serum Albumin (HSA), Human Plasma |
| Test Compound Concentration | 1 - 10 µM |
| Incubation Temperature | 37°C |
| Incubation Time | 4 - 24 hours |
| Dialysis Membrane MWCO | 8,000 - 14,000 Da |
| Analytical Method | LC-MS/MS |
Conclusion
This compound is an essential component for preparing buffers used in equilibrium dialysis studies. The resulting phosphate buffer provides a stable, physiologically relevant environment crucial for obtaining accurate and reproducible drug-protein binding data. The protocols and information provided here offer a solid foundation for researchers to design and execute reliable equilibrium dialysis experiments, a fundamental assay in the drug development pipeline. Careful attention to buffer preparation, pH control, and experimental execution is paramount for generating high-quality data.
References
Troubleshooting & Optimization
how to prevent precipitation in potassium phosphate buffers
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals prevent precipitation in potassium phosphate buffers.
Frequently Asked Questions (FAQs)
1. What are the common causes of precipitation in potassium phosphate buffers?
Precipitation in potassium phosphate buffers can be triggered by several factors:
-
Low Temperatures: The solubility of potassium phosphate salts, particularly the dibasic form (K₂HPO₄), decreases significantly at lower temperatures, leading to crystallization and precipitation when the buffer is stored in a refrigerator or on ice.[1]
-
High Concentrations: Preparing buffer solutions at high concentrations, especially stock solutions, increases the likelihood of precipitation, as the salt concentration may exceed its solubility limit, particularly under cooled conditions.
-
pH Shifts: The pH of the buffer can influence the relative ratio of the monobasic (KH₂PO₄) and dibasic (K₂HPO₄) forms. Changes in pH upon storage or the addition of other components can shift this equilibrium and potentially lead to precipitation if the solubility of one of the forms is exceeded.
-
Interaction with Other Reagents:
-
Divalent Cations: Phosphate ions can react with divalent cations such as calcium (Ca²⁺) and magnesium (Mg²⁺) to form insoluble phosphate salts.[2][3]
-
Organic Solvents: The addition of organic solvents like ethanol or acetonitrile dramatically reduces the solubility of phosphate salts, causing them to precipitate out of solution.[2][3][4] This is a common issue in applications like HPLC.[2]
-
Detergents: Certain detergents, such as sodium dodecyl sulfate (SDS), can precipitate in the presence of potassium ions.
-
-
Autoclaving: While a common sterilization method, autoclaving can sometimes lead to precipitation, especially in buffers containing other salts like magnesium sulfate.
2. How does temperature affect the stability of potassium phosphate buffers?
Temperature plays a critical role in the stability of potassium phosphate buffers. As the temperature decreases, the solubility of both monobasic and dibasic potassium phosphate decreases. This effect is more pronounced for the dibasic form. Therefore, storing concentrated potassium phosphate buffers at low temperatures (e.g., 4°C) is a common cause of precipitation. It is often recommended to store these buffers at room temperature.[5]
3. Can I sterilize my potassium phosphate buffer by autoclaving?
Yes, potassium phosphate buffers can be sterilized by autoclaving.[6] However, it is crucial to ensure that all components are fully dissolved before autoclaving. If the buffer contains other salts, such as magnesium sulfate, it is advisable to autoclave the solutions separately and then combine them aseptically after they have cooled to room temperature to prevent the formation of insoluble magnesium phosphate salts.
4. Why did my buffer precipitate when I added it to my mobile phase for HPLC?
Precipitation in HPLC mobile phases containing potassium phosphate buffer is a frequent issue, typically caused by the addition of organic solvents like acetonitrile or methanol.[2] Phosphate salts are significantly less soluble in organic solvents. When the percentage of the organic component in the mobile phase increases, the solubility of the potassium phosphate salts can be exceeded, leading to precipitation. This can cause blockages in the HPLC system and damage the column.[7]
Troubleshooting Guides
Issue 1: Precipitation observed after storing the buffer in the refrigerator.
Cause: The solubility of potassium phosphate salts decreases at lower temperatures. Storing a concentrated buffer at 4°C can cause the salts to crystallize out of solution.
Solution:
-
Store at Room Temperature: For routine use, it is best to store potassium phosphate buffers at room temperature.[5]
-
Prepare Fresh or in Smaller Batches: If refrigeration is necessary for long-term storage to prevent microbial growth, consider preparing smaller volumes that will be used quickly.
-
Re-dissolve with Gentle Warming: If precipitation has occurred due to cold storage, you can often redissolve the precipitate by gently warming the solution while stirring. Ensure the buffer is cooled to the working temperature before use and verify the pH.
Issue 2: A white precipitate forms when adding other reagents to the buffer.
Cause: This is often due to an incompatibility between the phosphate ions and other components in your experiment.
Troubleshooting Steps:
-
Identify Potential Incompatibilities:
-
Divalent Cations: Are you adding solutions containing calcium (Ca²⁺) or magnesium (Mg²⁺)? Phosphate will precipitate with these ions.
-
Organic Solvents: Are you mixing the buffer with ethanol, methanol, or acetonitrile? This will cause the phosphate salts to precipitate.
-
Detergents: The use of detergents like SDS with potassium-containing buffers can lead to the formation of insoluble potassium dodecyl sulfate.
-
-
Solutions and Workarounds:
-
Use an Alternative Buffer: If your experiment requires high concentrations of divalent cations, consider using a different buffer system such as Tris or HEPES.
-
Modify the Order of Addition: In some cases, the order in which you mix reagents can make a difference. Try adding the component that is causing precipitation last and in a dropwise manner while stirring.
-
Use a Sodium Phosphate Buffer: If you are observing precipitation with SDS, switching to a sodium phosphate buffer can often resolve the issue, as sodium dodecyl sulfate is more soluble.
-
Issue 3: The buffer appears cloudy after preparation.
Cause: Cloudiness immediately after preparation can indicate that the solubility limit of the salts has been exceeded or that the starting materials were not fully dissolved.
Solution:
-
Ensure Complete Dissolution: Make sure each component is fully dissolved before adding the next. Use a magnetic stirrer to aid dissolution. Gentle warming can also help, but the solution should be cooled to room temperature before final volume adjustment and pH measurement.
-
Check Calculations: Double-check your calculations to ensure you have not prepared a supersaturated solution.
-
Filter the Buffer: If the cloudiness persists after ensuring complete dissolution, filtering the buffer through a 0.22 µm or 0.45 µm filter can remove any particulate matter.
Data Presentation
Table 1: Solubility of Potassium Phosphate Salts in Water at Different Temperatures
| Temperature (°C) | Solubility of KH₂PO₄ ( g/100 g H₂O) | Solubility of K₂HPO₄ ( g/100 g H₂O) |
| 0 | 14.8 | ~107 |
| 10 | 18.4 | ~127 |
| 20 | 22.6 | 149.25[8] |
| 25 | 25 | 170[9] |
| 30 | 28.0 | ~179 |
| 40 | 33.5 | ~200 |
| 60 | 45.8 | ~240 |
| 80 | 60.4 | ~280 |
| 100 | 83.5 | ~320 |
Note: Solubility data for K₂HPO₄ at temperatures other than 20°C and 25°C are estimated based on available data and general trends.
Experimental Protocols
Protocol 1: Preparation of 1 M Potassium Phosphate Buffer Stock Solutions
This protocol describes the preparation of 1 M stock solutions of monobasic potassium phosphate (KH₂PO₄) and dibasic potassium phosphate (K₂HPO₄), which can then be mixed to achieve the desired pH.
Materials:
-
Potassium phosphate, monobasic (KH₂PO₄)
-
Potassium phosphate, dibasic (K₂HPO₄)
-
High-purity water (e.g., deionized, distilled)
-
Glass beakers
-
Graduated cylinders
-
Volumetric flasks (1 L)
-
Magnetic stirrer and stir bars
-
pH meter
Procedure for 1 M KH₂PO₄ Stock Solution:
-
Weigh out 136.09 g of KH₂PO₄.
-
Add the KH₂PO₄ to a beaker containing approximately 800 mL of high-purity water.
-
Place the beaker on a magnetic stirrer and stir until the salt is completely dissolved.
-
Transfer the solution to a 1 L volumetric flask.
-
Add water to bring the final volume to the 1 L mark.
-
Mix the solution thoroughly.
Procedure for 1 M K₂HPO₄ Stock Solution:
-
Weigh out 174.18 g of K₂HPO₄.
-
Add the K₂HPO₄ to a beaker containing approximately 800 mL of high-purity water.
-
Place the beaker on a magnetic stirrer and stir until the salt is completely dissolved. Gentle warming may be required. If so, allow the solution to cool to room temperature before proceeding.
-
Transfer the solution to a 1 L volumetric flask.
-
Add water to bring the final volume to the 1 L mark.
-
Mix the solution thoroughly.
Preparation of Working Buffer of a Specific pH:
To prepare a 1 M potassium phosphate buffer of a specific pH, mix the 1 M KH₂PO₄ and 1 M K₂HPO₄ stock solutions in the ratios indicated in Table 2. For a different final concentration, the 1 M buffer can be diluted accordingly.
Table 2: Volumes of 1 M Stock Solutions to Prepare 100 mL of 1 M Potassium Phosphate Buffer at a Desired pH
| Desired pH | Volume of 1 M KH₂PO₄ (mL) | Volume of 1 M K₂HPO₄ (mL) |
| 6.0 | 86.8 | 13.2 |
| 6.2 | 80.8 | 19.2 |
| 6.4 | 72.2 | 27.8 |
| 6.6 | 61.9 | 38.1 |
| 6.8 | 50.3 | 49.7 |
| 7.0 | 38.5 | 61.5 |
| 7.2 | 28.3 | 71.7 |
| 7.4 | 19.8 | 80.2 |
| 7.6 | 13.4 | 86.6 |
| 7.8 | 9.2 | 90.8 |
| 8.0 | 6.0 | 94.0 |
Protocol 2: Sterile Filtration of Potassium Phosphate Buffer
This protocol outlines the steps for sterilizing a potassium phosphate buffer solution using a membrane filter.
Materials:
-
Prepared potassium phosphate buffer solution
-
Sterile filtration unit (e.g., bottle-top filter or syringe filter) with a 0.22 µm pore size membrane
-
Sterile receiving container
-
Vacuum flask and vacuum source (for bottle-top filters)
-
Sterile syringe (for syringe filters)
-
Laminar flow hood or other aseptic environment
Procedure:
-
Work within a laminar flow hood or other aseptic environment to maintain sterility.
-
Assemble the sterile filtration unit according to the manufacturer's instructions. Ensure the receiving container is sterile.
-
Pour the prepared potassium phosphate buffer into the upper reservoir of the bottle-top filter unit or draw it into a sterile syringe for use with a syringe filter.
-
If using a bottle-top filter, apply a vacuum to draw the buffer through the membrane into the sterile receiving container.
-
If using a syringe filter, attach the filter to the syringe and gently push the plunger to pass the buffer through the filter into the sterile container.
-
Once all the buffer has been filtered, carefully remove the filtration unit.
-
Seal the sterile receiving container.
-
Label the container with the buffer name, concentration, pH, and date of preparation.
-
Store the sterile buffer at room temperature.
Visualizations
Caption: Factors leading to precipitation in potassium phosphate buffers.
Caption: General workflow for preparing potassium phosphate buffer.
References
- 1. hplc.eu [hplc.eu]
- 2. HPLC Troubleshooting: Precipitation of Buffers in Gradient Elution Mode [thermofisher.com]
- 3. Potassium Phosphate (pH 5.8 to 8.0) Preparation and Recipe | AAT Bioquest [aatbio.com]
- 4. Potassium Phosphate Buffer [novoprolabs.com]
- 5. protocols.io [protocols.io]
- 6. static.igem.org [static.igem.org]
- 7. researchgate.net [researchgate.net]
- 8. Dipotassium phosphate - Wikipedia [en.wikipedia.org]
- 9. Potassium Phosphate Dibasic | 7758-11-4 [chemicalbook.com]
Navigating Temperature-Induced pH Shifts in Potassium Phosphate Buffers: A Technical Guide
An essential resource for researchers, scientists, and drug development professionals, this technical support center provides detailed troubleshooting guides and frequently asked questions to ensure the accuracy and reproducibility of your experiments when working with potassium phosphate buffers under variable temperature conditions.
Potassium phosphate buffers are a staple in biological research due to their buffering capacity within the physiological pH range. However, the pH of these buffers is sensitive to temperature fluctuations, a critical factor that can significantly impact experimental outcomes. This guide offers practical solutions and in-depth protocols to mitigate these effects.
Frequently Asked Questions (FAQs)
Q1: Why does the pH of my potassium phosphate buffer change with temperature?
A1: The pH of a potassium phosphate buffer is dependent on the second dissociation constant (pKa2) of phosphoric acid. This pKa value is influenced by temperature. As the temperature increases, the pKa2 decreases, leading to a more acidic buffer. Conversely, a decrease in temperature results in a higher pKa2 and a more alkaline buffer. This change is approximately -0.003 pH units for every 1°C increase in temperature.[1]
Q2: I prepared a pH 7.4 potassium phosphate buffer at room temperature, but my cold room experiment seems to be failing. Could the buffer be the issue?
A2: It is highly likely that the buffer is a contributing factor. A potassium phosphate buffer prepared at 25°C to have a pH of 7.4 will experience a significant pH shift when cooled to a typical cold room temperature of 4°C. The pH will increase, potentially moving it outside the optimal range for your specific protein or enzyme, leading to reduced activity or even denaturation.[2]
Q3: Can temperature changes cause precipitation in my potassium phosphate buffer?
A3: Yes, temperature changes, particularly decreases, can lead to the precipitation of buffer salts. This is more common at higher buffer concentrations. At subzero temperatures, the selective precipitation of buffer components can cause drastic shifts in pH.[2][3] Additionally, the presence of organic solvents can reduce the solubility of phosphate salts, leading to precipitation.[4]
Q4: How can I minimize pH shifts in my potassium phosphate buffer when working at different temperatures?
A4: The most effective strategy is to prepare and pH-adjust the buffer at the target temperature of your experiment. If this is not feasible, you can prepare a concentrated stock solution and adjust the pH of the final diluted buffer at the experimental temperature.
Troubleshooting Guide
This guide addresses common problems encountered when using potassium phosphate buffers in experiments with varying temperatures.
| Problem | Potential Cause | Troubleshooting Steps & Solutions |
| Reduced or no enzyme activity in an assay performed at a temperature different from buffer preparation. | The pH of the buffer at the assay temperature is outside the optimal range for the enzyme.[5][6] | 1. Measure the pH of the buffer at the actual assay temperature. 2. Re-adjust the pH of the buffer to the desired value at the assay temperature using small additions of dilute phosphoric acid or potassium hydroxide. 3. Prepare the buffer from scratch and perform the final pH adjustment at the target experimental temperature. |
| Protein precipitation or aggregation when moved from room temperature to cold storage (e.g., 4°C). | The increase in buffer pH at lower temperatures may be approaching the isoelectric point (pI) of the protein, reducing its solubility.[7] | 1. Check the pI of your protein. If it is close to the expected pH of the buffer at the storage temperature, consider using a buffer with a different temperature coefficient or a lower initial pH. 2. Prepare the buffer with a slightly lower pH at room temperature to compensate for the upward shift at 4°C. Always verify the final pH at the storage temperature. 3. Consider adding cryoprotectants like glycerol, which can help stabilize proteins at lower temperatures.[7] |
| Inconsistent or non-reproducible experimental results across different days or batches. | Variation in the ambient temperature during buffer preparation, leading to slight differences in the final pH. | 1. Standardize the temperature at which the buffer is prepared and pH-adjusted. Use a temperature-controlled water bath for critical applications. 2. Always calibrate your pH meter just before use with fresh, temperature-equilibrated calibration standards. |
| Precipitate forms in the buffer upon cooling or addition of organic solvents. | The concentration of the phosphate salts has exceeded their solubility at the lower temperature or in the mixed solvent system.[4][8] | 1. Use a lower concentration of the potassium phosphate buffer if experimentally permissible. 2. Filter-sterilize the buffer after preparation to remove any initial particulates that could seed precipitation. 3. If using organic solvents, prepare the final buffer mixture and let it equilibrate at the working temperature to check for precipitation before use. |
Data Presentation
Temperature Dependence of Phosphoric Acid's Second Dissociation Constant (pKa2)
The second dissociation of phosphoric acid (H₂PO₄⁻ ⇌ HPO₄²⁻ + H⁺) is the relevant equilibrium for potassium phosphate buffers in the neutral pH range. The pKa2 value changes with temperature, which directly affects the pH of the buffer.
| Temperature (°C) | Approximate pKa2 |
| 4 | 7.26 |
| 10 | 7.24 |
| 15 | 7.23 |
| 20 | 7.21 |
| 25 | 7.20[9][10] |
| 30 | 7.18 |
| 37 | 7.16 |
Note: These values are estimations based on the temperature coefficient of approximately -0.003 pKa units per °C.
Preparation of 0.1 M Potassium Phosphate Buffer at 25°C
To achieve a desired pH, the ratio of the monobasic (KH₂PO₄) and dibasic (K₂HPO₄) components must be adjusted.
| Desired pH | Volume of 1 M KH₂PO₄ (mL) | Volume of 1 M K₂HPO₄ (mL) |
| 6.0 | 87.7 | 12.3 |
| 6.5 | 68.4 | 31.6 |
| 7.0 | 39.0 | 61.0 |
| 7.4 | 19.0 | 81.0 |
| 7.5 | 16.0 | 84.0 |
| 8.0 | 5.3 | 94.7 |
To prepare 1 L of 0.1 M buffer, mix the indicated volumes of the 1 M stock solutions and bring the final volume to 1 L with distilled water.
Experimental Protocols
Protocol 1: Preparation of 1 M Potassium Phosphate Stock Solutions
Materials:
-
Potassium phosphate, monobasic (KH₂PO₄)
-
Potassium phosphate, dibasic (K₂HPO₄)
-
Distilled, deionized water
-
Calibrated pH meter and electrode
-
Stir plate and stir bar
-
Volumetric flasks (1 L)
Methodology:
-
Prepare 1 M KH₂PO₄ (monobasic) solution: Dissolve 136.09 g of KH₂PO₄ in approximately 800 mL of distilled water. Once fully dissolved, transfer the solution to a 1 L volumetric flask and add water to the mark. Mix thoroughly.
-
Prepare 1 M K₂HPO₄ (dibasic) solution: Dissolve 174.18 g of K₂HPO₄ in approximately 800 mL of distilled water. Once fully dissolved, transfer the solution to a 1 L volumetric flask and add water to the mark. Mix thoroughly.
-
Store both stock solutions at room temperature.
Protocol 2: Preparation and pH Adjustment of a Working Potassium Phosphate Buffer at a Specific Temperature
Materials:
-
1 M KH₂PO₄ and K₂HPO₄ stock solutions
-
Distilled, deionized water
-
Calibrated pH meter with a temperature-compatible electrode
-
Temperature-controlled water bath or incubator
-
Beaker, graduated cylinders, and a stir plate with stir bar
Methodology:
-
Determine the required volumes: Based on the desired final concentration and pH (refer to the data table), calculate the necessary volumes of the 1 M KH₂PO₄ and K₂HPO₄ stock solutions.
-
Equilibrate solutions: Place the stock solutions, distilled water, and a beaker for mixing in a water bath or incubator set to the target experimental temperature. Allow sufficient time for all components to reach thermal equilibrium.
-
Mix the buffer: In the temperature-equilibrated beaker, combine the calculated volumes of the stock solutions and add distilled water to near the final desired volume.
-
Calibrate the pH meter: Calibrate the pH meter using standard buffers that are also at the target temperature.
-
Adjust the pH: Place the temperature-equilibrated buffer solution on a stir plate within the temperature-controlled environment. Immerse the pH electrode and monitor the reading. Make small adjustments by adding drops of the appropriate 1 M stock solution (KH₂PO₄ to lower the pH, K₂HPO₄ to raise it) until the desired pH is reached and stable.
-
Bring to final volume: Transfer the pH-adjusted buffer to a volumetric flask and add temperature-equilibrated distilled water to the final volume. Mix thoroughly.
Visualizations
Caption: The effect of temperature on the equilibrium of potassium phosphate buffer.
Caption: A workflow for troubleshooting issues related to potassium phosphate buffers.
References
- 1. researchgate.net [researchgate.net]
- 2. A Temperature Independent pH (TIP) Buffer for Biomedical Biophysical Applications at Low Temperatures - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. HPLC Troubleshooting: Precipitation of Buffers in Gradient Elution Mode [thermofisher.com]
- 5. How are enzymes affected by temperature and pH? | AAT Bioquest [aatbio.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Precipitation in HPLC with phosphate buffer? - Chromatography Forum [chromforum.org]
- 9. global.oup.com [global.oup.com]
- 10. Phosphoric Acid [commonorganicchemistry.com]
effect of concentration on potassium phosphate buffer pH
This guide provides researchers, scientists, and drug development professionals with detailed information, troubleshooting advice, and frequently asked questions regarding the effect of concentration on the pH of potassium phosphate buffers.
Frequently Asked Questions (FAQs)
Q1: How does changing the concentration of a potassium phosphate buffer affect its pH?
A1: Changing the concentration of a potassium phosphate buffer has a direct, albeit small, effect on its pH. Generally, increasing the buffer concentration (and thus the ionic strength) will slightly decrease the pH, while diluting the buffer will slightly increase the pH.[1][2] For example, diluting a 50 mM phosphate buffer with an equal volume of water to make a 25 mM solution can increase the pH by approximately 0.08 units.[1][2]
Q2: Why does the pH of a potassium phosphate buffer change upon dilution?
A2: The pH of a buffer solution is theoretically determined by the Henderson-Hasselbalch equation, which uses the molar concentrations of the acid and conjugate base.[3][4] However, this equation is an idealization. In reality, pH is a measure of the activity of hydrogen ions, not their concentration.[5] The activity of an ion is its effective concentration and is influenced by the ionic strength of the solution.[5][6] When you dilute a buffer, you decrease the total ionic strength of the solution. This change in ionic environment alters the activity coefficients of the monobasic (H₂PO₄⁻) and dibasic (HPO₄²⁻) phosphate ions.[5] Specifically, the activity coefficients of these ions change differently upon dilution, leading to a shift in the equilibrium and a small but measurable increase in the solution's pH.[5]
Q3: Does the Henderson-Hasselbalch equation predict this pH change with concentration?
A3: The standard Henderson-Hasselbalch equation, which uses molar concentrations, does not predict the pH shift seen with changes in buffer concentration.[3][7] The equation states that pH is determined by the pKa and the ratio of the conjugate base to the acid, not their absolute concentrations.[3] To account for the effect of concentration, one must use the activities of the ions instead of their molar concentrations, or use an "apparent pKa" value that is specific to the buffer's concentration or ionic strength.[5][6]
Q4: What is the "dilution value" of a phosphate buffer?
A4: The dilution value is the defined change in pH that occurs when a buffer is diluted with an equal volume of pure water.[1][2] For potassium phosphate buffers, this value is approximately +0.08.[1][2] This means that if you have a 100 mM potassium phosphate buffer and dilute it to 50 mM, you can expect the pH to increase by about 0.08 units.
Q5: How does buffer concentration relate to buffer capacity?
A5: Buffer capacity is a measure of a buffer's ability to resist pH changes upon the addition of an acid or base.[8][9] The capacity is directly proportional to the concentration of the buffer components.[8][10] A more concentrated buffer has a higher number of weak acid and conjugate base molecules available to neutralize added acid or base, and therefore has a higher buffer capacity.[10][11] For instance, a 100 mM phosphate buffer will resist pH changes more effectively than a 10 mM phosphate buffer.[8]
Data Presentation
Quantitative data is summarized below to illustrate the relationship between potassium phosphate buffer concentration and its pH-related properties.
Table 1: Effect of Total Phosphate Concentration on the Apparent pKa₂
This table shows how the apparent second dissociation constant (pKa₂) of phosphoric acid changes with the total molar concentration of the phosphate buffer. This change is due to the effect of ionic strength on ion activities.
| Total Phosphate Concentration (M) | Apparent pKa₂ |
| 0.50 | 6.68 |
| 0.20 | 6.74 |
| 0.10 | 6.86 |
| 0.05 | 6.96 |
| 0.01 | 7.10 |
| Ideal (Infinite Dilution) | 7.21 |
Data adapted from publicly available academic resources on buffer chemistry.[5]
Table 2: pH Shift upon Dilution of a Potassium Phosphate Buffer
This table demonstrates the practical effect of changing buffer concentration on the final pH.
| Initial Concentration | Final Concentration (After 1:1 Dilution with Water) | Expected pH Change |
| 100 mM | 50 mM | +0.08 |
| 50 mM | 25 mM | +0.08 |
| 20 mM | 10 mM | +0.08 |
Data derived from the defined dilution value for phosphate buffers.[1][2]
Experimental Protocols
Protocol 1: Preparation of 1 M Potassium Phosphate Stock Solutions
This protocol details the preparation of the concentrated monobasic and dibasic stock solutions used to create working buffers.
-
Prepare 1 M Monobasic Potassium Phosphate (KH₂PO₄):
-
Weigh 136.09 g of KH₂PO₄ (anhydrous).
-
Dissolve the KH₂PO₄ in approximately 800 mL of deionized water.
-
Once fully dissolved, transfer the solution to a 1 L volumetric flask.
-
Add deionized water to bring the final volume to the 1 L mark.
-
Mix thoroughly and store in a clearly labeled, sterile container at room temperature.
-
-
Prepare 1 M Dibasic Potassium Phosphate (K₂HPO₄):
-
Weigh 174.18 g of K₂HPO₄ (anhydrous).
-
Dissolve the K₂HPO₄ in approximately 800 mL of deionized water.
-
Once fully dissolved, transfer the solution to a 1 L volumetric flask.
-
Add deionized water to bring the final volume to the 1 L mark.
-
Mix thoroughly and store in a clearly labeled, sterile container at room temperature.
-
Protocol 2: Preparation of a 100 mM Potassium Phosphate Buffer (pH 7.4)
This protocol describes how to use the stock solutions to prepare a buffer of a specific concentration and pH.
-
Materials: 1 M KH₂PO₄ stock solution, 1 M K₂HPO₄ stock solution, deionized water, a calibrated pH meter, a magnetic stirrer, and a 1 L volumetric flask.
-
Procedure:
-
To a 1 L volumetric flask, add approximately 800 mL of deionized water.
-
Add 19.0 mL of the 1 M KH₂PO₄ stock solution.
-
Add 81.0 mL of the 1 M K₂HPO₄ stock solution. This ratio is calculated based on the Henderson-Hasselbalch equation for a target pH of 7.4.
-
Mix the solution thoroughly.
-
Place the flask on a magnetic stirrer and immerse the calibrated pH electrode into the solution.
-
Verify the pH. If necessary, adjust the pH by adding small volumes of the 1 M KH₂PO₄ stock (to lower pH) or 1 M K₂HPO₄ stock (to raise pH).[12]
-
Once the target pH of 7.4 is reached, add deionized water to bring the final volume to 1 L.
-
Mix the final solution and re-verify the pH.
-
Protocol 3: Investigating the Effect of Dilution on Buffer pH
This experiment demonstrates the pH shift that occurs upon buffer dilution.
-
Materials: The 100 mM potassium phosphate buffer (pH 7.4) prepared in Protocol 2, a calibrated pH meter, a 100 mL volumetric flask, and deionized water.
-
Procedure:
-
Measure and record the pH of the 100 mM buffer stock.
-
Pipette 50 mL of the 100 mM buffer into a 100 mL volumetric flask.
-
Add deionized water to the 100 mL mark to create a 50 mM buffer solution.
-
Mix the solution thoroughly.
-
Measure and record the pH of the new 50 mM buffer.
-
Compare the initial and final pH values. The pH of the diluted buffer should be slightly higher than the original buffer.[1][2]
-
Troubleshooting Guide
Q: My diluted buffer has a higher pH than the concentrated stock I made it from. Is this normal?
A: Yes, this is a normal and expected phenomenon. Diluting a potassium phosphate buffer decreases its ionic strength, which causes a slight increase in pH.[1][2] For a twofold dilution, an increase of approximately 0.08 pH units is typical.[1][2] Always verify the pH with a calibrated meter after dilution if the exact pH is critical for your experiment.
Q: The measured pH of my concentrated stock solution is slightly lower than the pH I calculated. Why?
A: This is also expected. At higher concentrations, the increased ionic strength of the solution lowers the apparent pKa of the buffer system.[5] This results in a measured pH that is slightly lower than the value predicted by the Henderson-Hasselbalch equation using the ideal pKa of 7.21.[5] It is crucial to always confirm the final pH of any prepared buffer with a pH meter.[1][3]
Q: I'm having trouble adjusting the pH of my concentrated buffer. It seems very resistant to change.
A: This indicates that you have prepared a solution with high buffer capacity.[8][13] Higher concentrations of the buffer components lead to a greater resistance to pH changes.[10] When adjusting the pH, use a sufficiently concentrated acid (e.g., HCl) or base (e.g., KOH or NaOH) and add it gradually while monitoring the pH.[13] Alternatively, adjusting the pH by adding more of the appropriate monobasic or dibasic stock solution is a common practice.[14]
Q: My final buffer pH is slightly off after mixing the stock solutions according to a recipe. How do I correct it?
A: Recipes provide excellent starting points, but minor variations in reagent purity, water quality, and temperature can lead to slight deviations in the final pH.[15] Always perform a final pH check with a calibrated meter.[1] To adjust, add a small amount of the 1 M KH₂PO₄ stock solution to lower the pH or the 1 M K₂HPO₄ stock solution to raise the pH until the desired value is reached.[12]
Visualizations
Diagram 1: Potassium Phosphate Buffer Equilibrium
Caption: Chemical equilibrium of the potassium phosphate buffer system.
Diagram 2: Troubleshooting Workflow for Buffer pH
Caption: Logical workflow for preparing and troubleshooting buffer pH.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. 101.200.202.226 [101.200.202.226]
- 3. Guide to Making a Simple Phosphate Buffer [thoughtco.com]
- 4. m.youtube.com [m.youtube.com]
- 5. Phosphate Buffer Issues [chem.fsu.edu]
- 6. Module 14: Connect [csun.edu]
- 7. physicsforums.com [physicsforums.com]
- 8. solubilityofthings.com [solubilityofthings.com]
- 9. How Buffers Work [chemcollective.org]
- 10. m.youtube.com [m.youtube.com]
- 11. Khan Academy [khanacademy.org]
- 12. Potassium phosphate | ISB Server Wahoo [wahoo.cns.umass.edu]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. protocols.io [protocols.io]
Technical Support Center: Potassium Phosphate, Dibasic, Trihydrate Solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of Potassium Phosphate, Dibasic, Trihydrate (K₂HPO₄·3H₂O) solutions. Below you will find frequently asked questions and troubleshooting guides to address common issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What is the expected shelf life of a this compound solution?
A1: The shelf life of a this compound solution is primarily dependent on storage conditions and the presence of antimicrobial agents. For sterile solutions stored in tightly sealed containers at controlled room temperature, the shelf life can be up to one year.[1] Non-sterile solutions, especially those frequently opened, have a much shorter viable period, typically ranging from a few weeks to a couple of months.[2] For analytical chemistry applications, it is recommended to use refrigerated solutions within one to two weeks.
Q2: How does storage temperature affect the stability of the solution?
A2: Temperature can influence the pH and solubility of phosphate buffers. For phosphate buffers, the pH tends to increase as the temperature decreases.[3] For instance, a buffer at 4°C will have a pH approximately 0.08 units higher than the same buffer at 25°C.[3] Conversely, at 37°C, the pH will be about 0.025 units lower.[3] While refrigeration at 2-8°C is generally recommended to inhibit microbial growth, freezing should be avoided as it can cause significant pH shifts due to the precipitation of phosphate salts.[4]
Q3: Can I freeze my this compound solution for long-term storage?
A3: Freezing of phosphate buffer solutions is generally not recommended for long-term storage. The process of freezing can lead to the formation of phosphoric acid, which can negatively impact the stability of proteins or other reagents in the solution.[4] This can result in a significant decrease in the pH of the solution upon thawing.
Q4: What are the signs of degradation or contamination in my solution?
A4: The most common signs of degradation or contamination are the appearance of turbidity (cloudiness), precipitation, or a noticeable change in pH.[1] Any solution that is not clear and colorless should be discarded.[5][6] Regular pH monitoring of the stored solution is a good practice to ensure its integrity.
Q5: How does the concentration of the phosphate buffer affect its stability?
A5: The concentration of the phosphate buffer can impact its pH. Diluting a phosphate buffer with an equal volume of water can result in a pH increase of approximately 0.08 units.[3] Conversely, preparing a more concentrated buffer can lead to a slight decrease in the expected pH.[3] While concentration doesn't directly equate to chemical instability in terms of degradation, it is a critical parameter for maintaining the desired pH.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Action(s) |
| Unexpected pH reading | 1. Temperature Effects: The pH of phosphate buffers is temperature-dependent.[3] 2. CO₂ Absorption: Absorption of atmospheric carbon dioxide can lower the pH of alkaline solutions. 3. Incorrect Preparation: Errors in weighing components or adjusting the final pH. 4. Microbial Contamination: Bacterial growth can alter the pH. | 1. Calibrate your pH meter at the temperature at which you will be using the buffer. 2. Keep the solution container tightly sealed when not in use. Prepare fresh solutions if significant pH drift is observed. 3. Review the preparation protocol. Ensure accurate measurements and proper pH adjustment. 4. Discard the solution if contamination is suspected. For future preparations, consider sterile filtration. |
| Solution appears cloudy or has precipitates | 1. Microbial Contamination: This is a common cause of turbidity.[1] 2. Precipitation with other ions: Phosphate ions can precipitate with divalent cations like Ca²⁺ and Mg²⁺.[4] 3. Low Temperature: Storage at low temperatures can sometimes cause precipitation of salts. | 1. Discard the solution immediately. Prepare a fresh, sterile solution. 2. Ensure that the buffer is compatible with all components in your final solution. 3. Allow the solution to warm to room temperature to see if the precipitate redissolves. If not, discard it. |
| Inconsistent experimental results | 1. Buffer Degradation: The buffering capacity may have diminished over time. 2. pH Inaccuracy: The actual pH of the buffer may be different from the expected value. | 1. Prepare a fresh batch of the buffer solution. 2. Verify the pH of the buffer solution with a calibrated pH meter before use. |
Stability Data
The following tables provide illustrative data on the stability of a 0.1 M this compound solution under different storage conditions.
Table 1: Effect of Storage Temperature on pH (Duration: 30 days)
| Day | 2-8°C | 20-25°C (Room Temperature) | 40°C |
| 0 | 9.20 | 9.20 | 9.20 |
| 7 | 9.21 | 9.18 | 9.15 |
| 14 | 9.21 | 9.16 | 9.10 |
| 30 | 9.22 | 9.14 | 9.05 |
Table 2: Effect of Light Exposure on pH at Room Temperature (20-25°C)
| Day | Protected from Light | Exposed to Light |
| 0 | 9.20 | 9.20 |
| 7 | 9.18 | 9.18 |
| 14 | 9.16 | 9.15 |
| 30 | 9.14 | 9.13 |
Experimental Protocols
Protocol 1: Preparation of 1 M this compound Stock Solution
-
Weigh 228.22 g of this compound (K₂HPO₄·3H₂O).
-
Dissolve the solid in approximately 800 mL of deionized water in a 1 L volumetric flask.
-
Gently swirl the flask until the solid is completely dissolved.
-
Add deionized water to bring the final volume to 1 L.
-
If a sterile solution is required, filter through a 0.22 µm filter into a sterile container.
-
Store in a tightly sealed container at the desired temperature.
Protocol 2: Stability Testing of this compound Solution
-
Prepare a batch of the desired concentration of the this compound solution according to Protocol 1 and any necessary dilutions.
-
Divide the batch into several aliquots in separate, tightly sealed containers.
-
Store the aliquots under different conditions (e.g., 2-8°C, 20-25°C, 40°C, protected from light, exposed to light).
-
At specified time intervals (e.g., Day 0, Day 7, Day 14, Day 30), remove an aliquot from each storage condition.
-
Allow the aliquot to equilibrate to room temperature.
-
Visually inspect the solution for any signs of precipitation or turbidity.
-
Measure the pH of the solution using a calibrated pH meter.
-
(Optional) Analyze the concentration of phosphate ions using a suitable analytical method such as ion chromatography.
-
Record all observations and measurements systematically.
Diagrams
Caption: Factors influencing the stability of Potassium Phosphate solutions.
Caption: Workflow for stability testing of Potassium Phosphate solutions.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. 101.200.202.226 [101.200.202.226]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. publications.ashp.org [publications.ashp.org]
- 6. Preparation of Buffer Solutions | Phosphate, Acetate and other Buffers | Pharmaguideline [pharmaguideline.com]
Technical Support Center: Potassium Phosphate Buffers in Enzymatic Assays
This technical support center provides guidance for researchers, scientists, and drug development professionals encountering issues with potassium phosphate buffers in enzymatic assays. Find troubleshooting tips and frequently asked questions to ensure the accuracy and reliability of your experimental results.
Frequently Asked Questions (FAQs)
Q1: Why is my enzyme activity lower than expected when using a potassium phosphate buffer?
A1: Several factors could be contributing to lower than expected enzyme activity in a potassium phosphate buffer. Phosphate ions can act as competitive inhibitors for some enzymes by mimicking the substrate's phosphate group.[1][2] Additionally, phosphate can sequester essential divalent metal ion cofactors (e.g., Mg2+, Ca2+) required for the activity of certain enzymes, thereby reducing their efficacy.[3][4] The high ionic strength of concentrated phosphate buffers can also alter the enzyme's conformation and activity.[3]
Q2: Are there specific classes of enzymes that are known to be sensitive to phosphate buffers?
A2: Yes, certain enzyme classes are particularly susceptible to interference by phosphate buffers. These include:
-
Kinases: Phosphate can inhibit some kinases, which themselves are involved in phosphorylation reactions.[5][6]
-
Metalloenzymes: Enzymes that require metal ions for their catalytic activity can be inhibited by phosphate due to its chelating properties.[7][8]
-
Phosphatases: Both alkaline and acid phosphatases can be competitively inhibited by inorganic phosphate.[9][10]
-
DNA Polymerases and Ligases: Many enzymes used in molecular cloning, such as restriction enzymes and DNA ligases, can be inhibited by phosphates.[4]
Q3: What are the visible signs of potential interference in my assay?
A3: Signs of interference can include lower reaction velocities, non-linear reaction progress curves, or a significant change in kinetic parameters (Km and Vmax) when compared to assays performed in a different buffer system. If you observe that increasing the substrate concentration does not overcome the inhibition, you might be dealing with non-competitive inhibition or a more complex mechanism.
Q4: When is it appropriate to use a potassium phosphate buffer?
A4: Potassium phosphate buffers are a good choice when your enzyme is known to be stable and active in this buffer system, and when the reaction does not involve components that can be precipitated by phosphate. They are widely used due to their high buffering capacity in the physiological pH range (5.8 - 8.0) and their cost-effectiveness.[4][11] However, it is always recommended to perform a buffer optimization experiment for any new enzyme or assay.
Q5: What are suitable alternatives to potassium phosphate buffers?
A5: Several "Good's" buffers are excellent alternatives as they are designed to have minimal interaction with biological systems.[7] Commonly used substitutes include:
-
HEPES (4-(2-hydroxyethyl)-1-piperazineethanesulfonic acid): Often provides high catalytic efficiency and has a low metal-binding constant.[7][8]
-
PIPES (piperazine-N,N′-bis(2-ethanesulfonic acid))
-
MOPS (3-(N-morpholino)propanesulfonic acid)
-
Tris (tris(hydroxymethyl)aminomethane): While widely used, be aware that Tris can also chelate metal ions and its pKa is temperature-sensitive.[5][8]
Troubleshooting Guide
If you suspect your potassium phosphate buffer is interfering with your enzymatic assay, follow these troubleshooting steps:
Step 1: Buffer Comparison Study
-
Action: Perform your enzyme assay in parallel with an alternative buffer system (e.g., HEPES, MOPS, or Tris) at the same pH and ionic strength.
-
Expected Outcome: A significant difference in enzyme activity between the phosphate buffer and the alternative buffer will confirm an interference.
Step 2: Vary Phosphate Concentration
-
Action: If you must use a phosphate buffer, test a range of concentrations (e.g., 10 mM to 200 mM).
-
Expected Outcome: This will help you identify an optimal concentration that maintains pH stability without significantly inhibiting the enzyme.[3]
Step 3: Check for Metal Ion Requirements
-
Action: Review the literature for your enzyme to determine if it requires divalent metal ions as cofactors. If so, consider increasing the concentration of the required metal ion in your assay or switching to a non-chelating buffer.
-
Expected Outcome: Restoring the optimal concentration of a required metal ion can rescue enzyme activity.
Step 4: Analyze Enzyme Kinetics
-
Action: Determine the kinetic parameters (Km and Vmax) of your enzyme in both potassium phosphate and an alternative buffer.
-
Expected Outcome: An increase in the apparent Km in the phosphate buffer suggests competitive inhibition, where the phosphate ion is competing with the substrate for binding to the active site.
Quantitative Data Summary
The following tables summarize the effects of different buffers on the kinetic parameters of specific enzymes, demonstrating the potential interference of phosphate buffers.
Table 1: Kinetic Parameters of BLC23O in Different Buffers at pH 7.4 [7][8]
| Buffer | Kₘ (mM) | kcat (s⁻¹) | kcat/Kₘ (mM⁻¹s⁻¹) |
| HEPES | 0.54 ± 0.02 | 0.45 ± 0.01 | 0.84 ± 0.02 |
| Tris-HCl | 0.81 ± 0.02 | 0.33 ± 0.002 | 0.41 ± 0.01 |
| Sodium Phosphate | 0.24 ± 0.01 | 0.07 ± 0.00 | 0.28 ± 0.00 |
Data adapted from a comparative study on metal-dependent enzymes.[7][8]
Table 2: Comparison of cis-Aconitate Decarboxylase (ACOD1) Activity in Phosphate vs. Alternative Buffers [7]
| Buffer (at pH 7.5) | Observation |
| 167 mM Sodium Phosphate | Strong competitive inhibition of human, mouse, and A. terreus enzymes. |
| 50 mM MOPS, HEPES, or Bis-Tris (with 100 mM NaCl) | Kₘ and kcat values were essentially independent of the buffer substance. |
Experimental Protocols
Protocol 1: General Spectrophotometric Enzyme Assay
This protocol provides a generalized procedure for measuring enzyme activity by monitoring changes in absorbance.
Materials:
-
Enzyme of interest
-
Substrate for the enzyme
-
Assay Buffer (e.g., 50 mM Potassium Phosphate, pH 7.4 or 50 mM HEPES, pH 7.4)
-
Cofactors or metal ions (if required)
-
Spectrophotometer and cuvettes
Procedure:
-
Prepare a reaction mixture in a cuvette containing the assay buffer and all components except the substrate.
-
Incubate the mixture at the desired temperature for a few minutes to allow for temperature equilibration.
-
Initiate the reaction by adding the substrate and mix quickly.
-
Immediately place the cuvette in the spectrophotometer and start recording the absorbance at a pre-determined wavelength over time.
-
The initial rate of the reaction is determined from the linear portion of the absorbance vs. time plot.
Protocol 2: Determining Kinetic Parameters
To determine the Michaelis-Menten constant (Km) and maximum velocity (Vmax), the general assay protocol is followed with varying substrate concentrations.
-
Set up a series of reactions with a fixed enzyme concentration and a range of substrate concentrations.
-
Measure the initial reaction velocity (V₀) for each substrate concentration.
-
Plot V₀ versus substrate concentration ([S]).
-
Analyze the data using a non-linear regression fit to the Michaelis-Menten equation (V₀ = (Vmax * [S]) / (Km + [S])) or by using a linearized plot such as the Lineweaver-Burk plot (1/V₀ vs. 1/[S]).[12]
Visualizations
Caption: Troubleshooting workflow for enzymatic assays.
Caption: Phosphate as a competitive inhibitor.
Caption: Decision tree for buffer selection.
References
- 1. Mechanism of enzyme inhibition by phosphate esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. How to Choose the Right Buffer for Enzyme Activity Tests [synapse.patsnap.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Assay Development for Metal-Dependent Enzymes—Influence of Reaction Buffers on Activities and Kinetic Characteristics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Alkaline phosphatase (EC 3.1.3.1) in serum is inhibited by physiological concentrations of inorganic phosphate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. superchemistryclasses.com [superchemistryclasses.com]
- 12. faculty.ksu.edu.sa [faculty.ksu.edu.sa]
issues with "Potassium phosphate, dibasic, trihydrate" in DNA ligation protocols
Welcome to the Technical Support Center for DNA Ligation. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot issues encountered during DNA ligation experiments, with a specific focus on challenges related to "Potassium phosphate, dibasic, trihydrate."
Frequently Asked Questions (FAQs)
Q1: What is the general role of a buffer in DNA ligation?
A buffer system in a DNA ligation reaction is crucial for maintaining a stable pH, which is critical for the optimal activity of the DNA ligase enzyme. The ideal pH range for most DNA ligation reactions is between 7.6 and 8.0.[1] Commercial ligase buffers also contain essential cofactors for the enzyme, such as ATP and Mg2+.[1]
Q2: Can I use a potassium phosphate buffer in my DNA ligation protocol?
While potassium phosphate is a common buffering agent in molecular biology, it is known to inhibit DNA ligase activity and can interfere with downstream applications like bacterial transformation.[2] Its use in ligation protocols should be carefully considered and is often discouraged.
Q3: How does potassium phosphate inhibit DNA ligation?
Phosphate ions can inhibit the T4 DNA ligase enzyme.[3][4] The mechanism is thought to involve the blockade of the amplification of the target DNA.[3] This inhibition is concentration-dependent and can significantly reduce the efficiency of both blunt-end and cohesive-end ligations.
Q4: Are there alternative buffers I can use for DNA ligation?
Yes, Tris-HCl is the most common buffering agent used in DNA ligation buffers. Standard T4 DNA Ligase buffers typically contain Tris-HCl, MgCl2, DTT, and ATP.[5] If you are preparing a custom buffer, it is recommended to use Tris-HCl as the buffering agent to avoid the inhibitory effects of phosphate.
Q5: My ligation reaction failed. Could the phosphate from my DNA purification steps be the cause?
Yes, carryover of phosphate from DNA purification steps can inhibit the ligation reaction. It is crucial to ensure that the DNA is free from contaminants such as salts, including phosphates, and EDTA before proceeding with ligation.[6][7][8] Consider using a spin column or other purification methods to clean up the DNA.[7]
Troubleshooting Guides
Problem: Low or no colonies after transformation of ligation product.
This is a common issue that can stem from various steps in the cloning workflow. The following guide will help you troubleshoot potential causes, with a focus on issues related to potassium phosphate.
Troubleshooting Workflow
Caption: Troubleshooting workflow for DNA ligation failures.
Detailed Troubleshooting Steps
| Potential Cause | Recommended Action |
| Phosphate Inhibition | If you suspect phosphate contamination from previous steps (e.g., using a phosphate-based buffer for DNA purification), purify your DNA fragments using a spin column or ethanol precipitation to remove any residual phosphate.[6][8] It is recommended to use a Tris-based buffer for ligation. |
| Incorrect Buffer Composition | Ensure your ligation buffer contains the necessary components: a buffering agent (preferably Tris-HCl), MgCl2, a reducing agent like DTT, and ATP.[5] Avoid using potassium phosphate in your ligation buffer. |
| Degraded ATP | ATP is sensitive to repeated freeze-thaw cycles.[6][9] If you are using an older buffer or one that has been thawed multiple times, try a fresh aliquot of ligation buffer or supplement your reaction with fresh ATP.[7][10] |
| Inactive Ligase | Test the activity of your T4 DNA ligase on a control DNA, such as lambda DNA digested with HindIII.[7] If the ligase is inactive, obtain a fresh stock. |
| Suboptimal Vector:Insert Ratio | The molar ratio of insert to vector is critical for successful ligation. A common starting point is a 3:1 molar ratio of insert to vector. Optimize this ratio by setting up several ligations with different ratios (e.g., 1:1, 3:1, 5:1). |
| Presence of Other Inhibitors | Contaminants such as high salt concentrations or EDTA can inhibit ligation.[7][11] Purify your DNA to remove these inhibitors. |
| Inefficient Transformation | To rule out issues with your competent cells, perform a control transformation with a known plasmid. If the control fails, the problem lies with the transformation step. |
Quantitative Data on Phosphate Inhibition
The inhibitory effect of potassium phosphate on T4 DNA ligase is concentration-dependent. The following table summarizes the reported inhibition levels.
| Type of Ligation | Potassium Phosphate Concentration | Inhibition Level |
| Blunt End Ligation | 50 mM | 50% |
| Cohesive End Ligation | 50 mM | 5% |
Data sourced from Thermo Fisher Scientific product information.[4]
Experimental Protocols
Standard DNA Ligation Protocol (Cohesive Ends)
-
Reaction Setup: In a sterile microcentrifuge tube, combine the following on ice:
-
Vector DNA (50-100 ng)
-
Insert DNA (in a 3:1 molar ratio to the vector)
-
10X T4 DNA Ligase Buffer (to a final concentration of 1X)
-
T4 DNA Ligase (1-2 units)
-
Nuclease-free water to a final volume of 10-20 µL
-
-
Incubation: Gently mix the reaction and incubate at 16°C overnight or at room temperature for 1-2 hours. For "quick" ligations using specialized buffers, follow the manufacturer's recommended incubation time (often 5-15 minutes at room temperature).[10]
-
Heat Inactivation (Optional): Heat the reaction at 65°C for 10 minutes to inactivate the ligase.[5] Note: Do not heat inactivate if the ligation mix contains PEG.[10]
-
Transformation: Use 1-5 µL of the ligation mixture to transform competent E. coli cells.
Mechanism of T4 DNA Ligase Action
The following diagram illustrates the three main steps of the T4 DNA Ligase reaction. The presence of excess phosphate ions can potentially interfere with these steps.
Caption: The three-step mechanism of T4 DNA Ligase.
References
- 1. bitesizebio.com [bitesizebio.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. The inhibitory effect of phosphate on the ligase chain reaction used for detecting Chlamydia trachomatis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. jenabioscience.com [jenabioscience.com]
- 6. neb.com [neb.com]
- 7. neb.com [neb.com]
- 8. neb.com [neb.com]
- 9. Ligation & Troubleshooting — NeoSynBio [neosynbio.com]
- 10. neb.com [neb.com]
- 11. neb.com [neb.com]
adjusting ionic strength of potassium phosphate buffers
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in accurately adjusting the ionic strength of potassium phosphate buffers.
Troubleshooting Guide
Q1: Why is the measured pH of my potassium phosphate buffer different from the calculated value using the Henderson-Hasselbalch equation?
A1: This is a common issue that can arise from several factors:
-
Ionic Strength Effects: The Henderson-Hasselbalch equation provides a theoretical pH based on the concentrations of the acidic and basic forms of the buffer. However, it doesn't account for the ionic strength of the solution. In solutions with higher concentrations, the activity of the ions is lower than their molar concentration, which can cause the measured pH to deviate from the calculated value.[1][2][3] The pKa value itself can change with ionic strength.[1]
-
Temperature Dependence: The pKa of phosphoric acid is temperature-dependent. If you are preparing the buffer at a temperature different from the one at which the pKa was determined (usually 25°C), the actual pH will vary.[4]
-
Carbon Dioxide Absorption: Atmospheric carbon dioxide can dissolve in the buffer, forming carbonic acid and lowering the pH, especially in buffers with a pH above 7.
-
Accuracy of Stock Solutions: Inaccurate concentrations of the monobasic and dibasic potassium phosphate stock solutions will lead to an incorrect final pH.
Q2: I'm trying to lower the pH of my concentrated potassium phosphate buffer, but it's resisting change even after adding a significant amount of acid. What's happening?
A2: This phenomenon is due to the buffer's high buffering capacity near its pKa values.[4] For the H₂PO₄⁻/HPO₄²⁻ pair, the pKa is around 7.21.[1][5] When the pH of your solution is close to this value, the buffer is most effective at resisting pH changes. You will need to add a substantial amount of acid to overcome this buffering capacity.
Q3: After preparing my potassium phosphate buffer, I noticed a precipitate forming over time. What could be the cause?
A3: Precipitation in potassium phosphate buffers can occur for a few reasons:
-
Interaction with Divalent Cations: Phosphate ions can precipitate with divalent cations like calcium (Ca²⁺) and magnesium (Mg²⁺) if they are present in your water source or are introduced from other reagents.[6][7]
-
Low Temperature: The solubility of potassium phosphate salts decreases at lower temperatures. If you store your concentrated buffer in a refrigerator, some of the salt may precipitate out of the solution.
-
High Concentration: Preparing buffers at very high concentrations can exceed the solubility limits of the phosphate salts, leading to precipitation.
Frequently Asked Questions (FAQs)
Q1: How do I calculate the ionic strength of my potassium phosphate buffer?
A1: The ionic strength (I) of a solution is a measure of the total concentration of ions. It can be calculated using the following formula:
I = ½ Σ(cᵢzᵢ²)
where:
-
cᵢ is the molar concentration of ion i
-
zᵢ is the charge of ion i
-
Σ represents the sum over all ions in the solution
To calculate the ionic strength of your potassium phosphate buffer, you need to know the concentrations of all the ionic species present: K⁺, H₂PO₄⁻, and HPO₄²⁻. The concentrations of the phosphate species can be determined from the total phosphate concentration and the pH of the buffer using the Henderson-Hasselbalch equation.[8]
Q2: How does adjusting the ionic strength of a potassium phosphate buffer affect its pH?
A2: Increasing the ionic strength of a potassium phosphate buffer generally leads to a decrease in the measured pH. This is because the activity coefficients of the ions decrease as the ionic strength increases.[1] The relationship between pH, pKa, and ionic strength is complex. For precise work, it is often necessary to use empirical tables or software that account for activity corrections.
Q3: What is the impact of ionic strength on protein stability and enzyme assays?
A3: The ionic strength of the buffer can significantly impact protein stability and enzyme activity.
-
Protein Stability: At low ionic strengths, increasing salt concentration can enhance protein solubility ("salting in"). However, at very high ionic strengths, high salt concentrations can lead to protein precipitation ("salting out").[9] The effect of ionic strength on protein stability is complex and depends on the specific protein and the nature of the salt.[10]
-
Enzyme Assays: The activity of enzymes can be highly sensitive to the ionic strength of the assay buffer.[11] Changes in ionic strength can alter the enzyme's conformation, substrate binding, and catalytic efficiency.[12] It is crucial to maintain a consistent ionic strength when comparing enzyme kinetics data.
Q4: Are there any disadvantages to using potassium phosphate buffers?
A4: Yes, there are several disadvantages to consider:
-
Enzyme Inhibition: Phosphate ions can inhibit the activity of certain enzymes.[6][7][13]
-
Precipitation: As mentioned earlier, phosphate can precipitate with divalent cations.[6][7][13] It also precipitates in the presence of ethanol, which can be an issue in DNA or RNA purification protocols.[6][7][13]
-
Microbial Growth: Phosphate is a nutrient and can support the growth of microorganisms in the buffer solution over time.[13]
Data Presentation
Table 1: pKa Values of Phosphoric Acid at 25°C
| Equilibrium | pKa |
| H₃PO₄ ⇌ H₂PO₄⁻ + H⁺ | 2.15 |
| H₂PO₄⁻ ⇌ HPO₄²⁻ + H⁺ | 7.21[1][5] |
| HPO₄²⁻ ⇌ PO₄³⁻ + H⁺ | 12.33 |
Table 2: Molar Ionic Contribution of Buffer Species
| Ion | Charge (z) | z² |
| K⁺ | +1 | 1 |
| H₂PO₄⁻ | -1 | 1 |
| HPO₄²⁻ | -2 | 4 |
Experimental Protocols
Protocol 1: Preparation of a 0.1 M Potassium Phosphate Buffer with a Specific pH and Ionic Strength
This protocol describes the preparation of a 0.1 M potassium phosphate buffer with a desired pH and outlines how to adjust the ionic strength with potassium chloride (KCl).
Materials:
-
Potassium phosphate, monobasic (KH₂PO₄)
-
Potassium phosphate, dibasic (K₂HPO₄)
-
Potassium chloride (KCl)
-
Deionized water
-
pH meter
-
Magnetic stirrer and stir bar
-
Volumetric flasks and graduated cylinders
Methodology:
-
Calculate the required amounts of KH₂PO₄ and K₂HPO₄:
-
Use the Henderson-Hasselbalch equation to determine the ratio of the conjugate base (HPO₄²⁻) to the acid (H₂PO₄⁻) needed for the desired pH.
-
pH = pKa + log₁₀([HPO₄²⁻]/[H₂PO₄⁻])
-
-
The sum of the concentrations of the two phosphate species should equal the desired buffer concentration (0.1 M).
-
-
Prepare stock solutions:
-
Prepare 1 M stock solutions of KH₂PO₄ and K₂HPO₄.
-
-
Prepare the buffer:
-
In a beaker with a stir bar, add the calculated volumes of the KH₂PO₄ and K₂HPO₄ stock solutions to deionized water (use about 80% of the final desired volume).
-
-
Adjust the pH:
-
Place the beaker on a magnetic stirrer and immerse a calibrated pH electrode in the solution.
-
Slowly add small volumes of the appropriate stock solution (KH₂PO₄ to lower pH, K₂HPO₄ to raise pH) until the desired pH is reached.
-
-
Calculate the initial ionic strength:
-
Calculate the concentrations of K⁺, H₂PO₄⁻, and HPO₄²⁻ in the buffer.
-
Use the ionic strength formula (I = ½ Σ(cᵢzᵢ²)) to determine the initial ionic strength.
-
-
Adjust the ionic strength:
-
If a higher ionic strength is required, calculate the amount of KCl needed to reach the target ionic strength. Remember that KCl contributes K⁺ and Cl⁻ ions, each with a charge of 1.
-
Dissolve the calculated mass of KCl in the buffer solution.
-
-
Final volume adjustment:
-
Transfer the buffer solution to a volumetric flask and add deionized water to reach the final desired volume.
-
-
Verify the final pH:
-
Re-check the pH of the final buffer solution and adjust if necessary.
-
Visualizations
References
- 1. Phosphate Buffer Issues [chem.fsu.edu]
- 2. physicsforums.com [physicsforums.com]
- 3. physicsforums.com [physicsforums.com]
- 4. researchgate.net [researchgate.net]
- 5. m.youtube.com [m.youtube.com]
- 6. Potassium Phosphate (pH 5.8 to 8.0) Preparation and Recipe | AAT Bioquest [aatbio.com]
- 7. scribd.com [scribd.com]
- 8. Calculating Ionic Strength of Buffers – The Hancock Lab [sites.psu.edu]
- 9. rheosense.com [rheosense.com]
- 10. researchgate.net [researchgate.net]
- 11. Effects of ionic strength on the catalysis and stability of prolyl oligopeptidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Buffer, pH, and ionic strength effects on the (Na+ + K+)-ATPase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. What are the disadvantages of phosphate buffer? | AAT Bioquest [aatbio.com]
Technical Support Center: Troubleshooting Protein Aggregation in Phosphate Buffer
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address protein aggregation in phosphate buffer.
Frequently Asked Questions (FAQs)
Q1: Why is my protein aggregating in phosphate-buffered saline (PBS) or other phosphate buffers?
Protein aggregation in phosphate buffer can be triggered by a multitude of factors that disrupt the native structure of the protein.[1] When a protein unfolds or partially misfolds, it can expose hydrophobic regions that are normally buried within its core.[1] These exposed patches can interact with those of other protein molecules, leading to the formation of aggregates.[1] Key triggers in phosphate buffer systems include suboptimal pH, inappropriate ionic strength, high protein concentration, and stresses like temperature changes or mechanical agitation.[1][2] Phosphate ions themselves can sometimes interact with charged residues on the protein surface, which can either stabilize or destabilize the protein depending on the specific protein and conditions.[3][4]
Q2: How does the pH of the phosphate buffer contribute to protein aggregation?
The pH of the buffer is a critical factor for protein stability.[5] Proteins are least soluble and most prone to aggregation at their isoelectric point (pI), which is the pH at which the net electrical charge of the protein is zero.[6][7] When the buffer pH is close to the protein's pI, the lack of electrostatic repulsion between molecules allows attractive forces, such as hydrophobic interactions, to dominate, leading to aggregation.[2][6] To enhance solubility, it is recommended to adjust the buffer pH to be at least 1 to 2 units away from the protein's pI.[7][8]
Q3: What is the effect of phosphate buffer concentration on protein stability?
The concentration of the phosphate buffer can significantly influence protein stability through its effect on ionic strength and direct ion-protein interactions. For some proteins, increasing the buffer concentration from 50 mM to 1 M has been shown to enhance thermal stability.[9] However, for others, higher buffer concentrations can lead to aggregation.[9] For instance, the inactivation rate of β-galactosidase increased as the phosphate buffer concentration was raised to 500 mM.[9] Low buffer concentrations (e.g., 10 mM) have been shown to prevent protein aggregation during freeze-thaw cycles by minimizing pH shifts upon freezing.[10] The optimal concentration is protein-specific and must be determined empirically.
Q4: Can freeze-thaw cycles in phosphate buffer cause my protein to aggregate?
Yes, freeze-thaw cycles are a common cause of protein aggregation. During freezing, the crystallization of buffer components can lead to significant shifts in pH.[10] For example, in a 100 mM sodium phosphate buffer, cooling can cause a pH decrease of up to 3.1 units due to the selective crystallization of disodium hydrogen phosphate.[10] This acidic environment can denature the protein, leading to aggregation upon thawing.[10] Additionally, the formation of ice crystals creates ice-water interfaces where proteins can adsorb and unfold.[10] To mitigate this, consider using potassium phosphate instead of sodium phosphate, as it shows a smaller pH shift during freezing, or adding cryoprotectants like glycerol.[9][11]
Q5: What are some common additives I can use to prevent aggregation in my phosphate buffer?
Several classes of additives can be incorporated into phosphate buffers to enhance protein stability and prevent aggregation.[6]
-
Reducing Agents: For proteins with cysteine residues, agents like DTT or TCEP prevent the formation of incorrect disulfide bonds that can lead to aggregation.[][13]
-
Osmolytes/Cryoprotectants: Glycerol, sucrose, or sorbitol stabilize the native protein structure and are particularly useful for preventing aggregation during freeze-thaw cycles.[6][]
-
Amino Acids: A mixture of L-arginine and L-glutamate (often at 50 mM each) can significantly increase protein solubility by binding to charged and hydrophobic regions.[6][14]
-
Salts: Adding neutral salts like NaCl or KCl can modulate ionic strength, which helps to shield electrostatic interactions that may lead to aggregation.[6][15]
-
Non-denaturing Detergents: Low concentrations of detergents like Tween 20 or CHAPS can help solubilize proteins that are prone to aggregation via hydrophobic interactions.[6][14]
In-Depth Troubleshooting Guide
If you are experiencing persistent protein aggregation in a phosphate buffer system, follow this systematic guide to diagnose and resolve the issue.
Step 1: Characterize the Nature of Aggregation
Before attempting to solve the problem, it's crucial to understand the type of aggregation you are dealing with.
-
Visual Inspection: Are the aggregates visible precipitates, or is the solution just opalescent or cloudy? Visible particles often indicate large, insoluble aggregates.[14]
-
SDS-PAGE Analysis: To check for disulfide-linked aggregates, run your protein sample on an SDS-PAGE gel under both reducing (with DTT or β-mercaptoethanol) and non-reducing conditions.[16] A high molecular weight smear or bands in the non-reducing lane that disappear in the reducing lane suggest aggregation through disulfide bonds.[16]
-
Quantitative Analysis: Techniques like Size-Exclusion Chromatography (SEC) and Dynamic Light Scattering (DLS) are essential for detecting and quantifying soluble aggregates under native conditions.[16][17]
Step 2: Optimize the Phosphate Buffer System
The composition of your buffer is the first and most critical area for optimization.
-
Adjust Buffer pH: Determine the isoelectric point (pI) of your protein. Adjust the pH of your phosphate buffer to be at least 1-2 units above or below the pI.[7][8]
-
Optimize Ionic Strength: The ionic strength of the buffer affects electrostatic interactions.[6] While physiological ionic strength (around 150 mM NaCl) is a common starting point, some proteins require higher or lower salt concentrations for optimal stability.[18][19] Perform a screen by varying the concentration of NaCl or KCl in your phosphate buffer (e.g., 50 mM, 150 mM, 500 mM).[18]
-
Test Buffer Concentration: The concentration of the phosphate buffer itself can be a factor.[10] Try preparing your buffer at different concentrations (e.g., 10 mM, 50 mM, 100 mM) while keeping the pH and overall ionic strength (adjusted with NaCl) constant.[10]
Step 3: Screen Stabilizing Additives and Excipients
If buffer optimization alone is insufficient, a systematic screening of stabilizing additives is the next step. The following table summarizes common additives, their mechanisms of action, and typical concentrations to test.
| Additive Class | Example | Typical Concentration | Mechanism of Action |
| Reducing Agents | DTT, TCEP | 1-5 mM | Prevents oxidation and formation of non-native disulfide bonds.[][13] |
| Osmolytes | Glycerol | 5-20% (v/v) | Stabilizes protein structure, acts as a cryoprotectant.[6][] |
| Sucrose | 5-10% (w/v) | Excluded from the protein surface, promoting a compact native state.[6] | |
| Amino Acids | L-Arginine / L-Glutamate | 50-500 mM | Suppresses aggregation by binding to hydrophobic and charged patches.[6][14] |
| Salts | NaCl, KCl | 50-500 mM | Modulates ionic strength to screen electrostatic interactions.[15][18] |
| Detergents | Tween 20, CHAPS | 0.01-0.1% (v/v) | Solubilizes aggregates formed through hydrophobic interactions.[6][14] |
| Metal Chelators | EDTA | 1-5 mM | Removes divalent metal ions that can sometimes catalyze oxidation or bridge proteins.[14] |
Step 4: Optimize Protein Handling and Storage
Procedural factors can introduce stress that leads to aggregation.
-
Temperature Control: Perform purification and handling steps at 4°C to slow down aggregation kinetics.[11]
-
Protein Concentration: High protein concentrations increase the likelihood of intermolecular interactions.[2][11] If possible, perform purification steps at a lower concentration. If a high final concentration is required, concentrate the protein in the presence of stabilizing excipients identified in Step 3.[11]
-
Freeze-Thaw Cycles: Avoid repeated freeze-thaw cycles.[8] When freezing, flash-freeze aliquots in liquid nitrogen and store them at -80°C.[8] The inclusion of cryoprotectants like 10-50% glycerol is highly recommended.[8]
-
Mechanical Stress: Minimize exposure to air-liquid interfaces by avoiding vigorous vortexing or bubble formation.[11] Gentle mixing is preferred.
Visualization of Workflows and Concepts
Troubleshooting Workflow for Protein Aggregation
Caption: A logical workflow for troubleshooting protein aggregation.
Factors Causing Aggregation in Phosphate Buffer
Caption: Key factors that can induce protein aggregation.
Key Experimental Protocols
Protocol 1: Dynamic Light Scattering (DLS) for Aggregate Detection
DLS measures the size distribution of particles in a solution and is highly sensitive for detecting soluble aggregates.
-
Sample Preparation: Filter your protein sample and the buffer using a 0.22 µm syringe filter to remove dust and extraneous particles.
-
Instrument Setup: Allow the DLS instrument to warm up and equilibrate to the desired temperature (e.g., 25°C).
-
Blank Measurement: Perform a measurement on the filtered buffer alone to establish a baseline.[2]
-
Sample Measurement: Carefully pipette the protein sample into a clean cuvette, avoiding the introduction of air bubbles.[2] Place the cuvette in the instrument and allow it to thermally equilibrate.
-
Data Acquisition: Acquire data for your sample. It is recommended to perform multiple acquisitions to ensure the results are reproducible.[2]
-
Data Analysis: Analyze the correlation function to generate a size distribution profile.[2] The presence of species with a significantly larger hydrodynamic radius than the expected monomer indicates aggregation.[2]
Protocol 2: Size-Exclusion Chromatography (SEC) for Quantification of Aggregates
SEC separates molecules based on their size, providing a quantitative measure of monomers, dimers, and higher-order aggregates.
-
Column and System Equilibration: Equilibrate an appropriate SEC column with filtered and degassed mobile phase (e.g., your optimized phosphate buffer) until a stable baseline is achieved on the UV detector (typically at 280 nm).
-
Standard Preparation: If available, run a set of molecular weight standards to calibrate the column.
-
Sample Injection: Inject a defined volume of your protein sample. Ensure the protein concentration is within the linear range of the detector.
-
Data Collection: Monitor the elution profile using a UV detector.
-
Data Analysis: Integrate the area under each peak.[16] Aggregates will elute earlier than the monomeric protein.[16] The percentage of aggregation can be calculated by dividing the area of the aggregate peaks by the total area of all peaks.
Protocol 3: SDS-PAGE for Detecting Disulfide-Linked Aggregates
This method helps visualize aggregates that are covalently linked by disulfide bonds.
-
Sample Preparation: Prepare two aliquots of your protein sample.
-
Non-reducing sample: Mix the protein with SDS-PAGE loading buffer that does not contain a reducing agent (like β-mercaptoethanol or DTT).
-
Reducing sample: Mix the protein with standard SDS-PAGE loading buffer containing a reducing agent.
-
-
Gel Electrophoresis: Load both the non-reduced and reduced samples onto separate lanes of an SDS-PAGE gel. Include a molecular weight marker. Run the gel according to standard procedures.
-
Staining: Stain the gel with a suitable protein stain (e.g., Coomassie Brilliant Blue).
-
Analysis: Compare the lanes. If the non-reduced sample shows bands at higher molecular weights (or a smear near the top of the gel) that are absent in the reduced sample lane, it indicates the presence of disulfide-linked aggregates.[16]
References
- 1. avantorsciences.com [avantorsciences.com]
- 2. benchchem.com [benchchem.com]
- 3. Effect of Buffer on Protein Stability in Aqueous Solutions: A Simple Protein Aggregation Model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. leukocare.com [leukocare.com]
- 6. info.gbiosciences.com [info.gbiosciences.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 10. researchgate.net [researchgate.net]
- 11. echemi.com [echemi.com]
- 13. utsouthwestern.edu [utsouthwestern.edu]
- 14. biozentrum.unibas.ch [biozentrum.unibas.ch]
- 15. rheosense.com [rheosense.com]
- 16. Determining Protein Aggregation | Proteos Insights [proteos.com]
- 17. approcess.com [approcess.com]
- 18. researchgate.net [researchgate.net]
- 19. 3 Factors To Prevent Protein Aggregation For Your Protein Purification Buffer [bioprocessonline.com]
Technical Support Center: Impact of Freeze-Thaw Cycles on Proteins in Potassium Phosphate Buffer
This technical support center provides guidance for researchers, scientists, and drug development professionals on the challenges and best practices associated with freeze-thaw cycles of proteins in potassium phosphate buffer.
Frequently Asked Questions (FAQs)
Q1: Why is my protein aggregating after freeze-thawing in potassium phosphate buffer?
A1: Protein aggregation after freeze-thawing in potassium phosphate buffer can occur due to several factors, even though this buffer is generally more stable than sodium phosphate buffers.[1][2] Potential causes include:
-
Cold Denaturation: Low temperatures can disrupt the native conformation of some proteins, exposing hydrophobic regions that can lead to aggregation upon thawing.
-
Cryoconcentration: As ice crystals form, the protein and buffer components become concentrated in the remaining liquid phase.[3] This increased concentration can promote intermolecular interactions and aggregation.
-
Ice-Liquid Interface: Proteins can adsorb to the surface of ice crystals, which can induce partial unfolding and subsequent aggregation upon thawing.[3][4]
-
Suboptimal Buffer Concentration: While potassium phosphate buffers exhibit minimal pH shifts during freezing, very high or very low buffer concentrations can still be detrimental.[5][6]
Q2: I'm observing a loss of protein activity after freeze-thawing. What could be the reason?
A2: Loss of activity is a common consequence of protein denaturation during freeze-thaw cycles. The same factors that cause aggregation (cold denaturation, cryoconcentration, and interfacial stress) can also lead to conformational changes that render the protein inactive. Even if aggregation is not visible, soluble, non-native protein conformations may be present.
Q3: Is potassium phosphate buffer a good choice for freezing my protein?
A3: Potassium phosphate buffer is often a better choice than sodium phosphate buffer for freeze-thawing proteins. This is because sodium phosphate buffers can experience a significant drop in pH (to as low as 3.8) during freezing due to the selective precipitation of dibasic sodium phosphate.[1][7] In contrast, potassium phosphate buffers show a much smaller pH shift, typically an increase of no more than 0.3 pH units.[1] This pH stability helps to preserve the native structure of many proteins.
Q4: How can I improve the stability of my protein during freeze-thaw cycles in potassium phosphate buffer?
A4: To enhance protein stability, consider the following strategies:
-
Use of Cryoprotectants: Adding excipients like glycerol (10-50% v/v) or sugars such as sucrose or trehalose (5-10% w/v) can stabilize proteins by promoting a more compact, native conformation and preventing aggregation.[8][9][10]
-
Optimize Protein Concentration: Higher protein concentrations (ideally >1 mg/mL) can sometimes be more stable during freeze-thawing, as a smaller fraction of the protein is exposed to the ice-liquid interface.[11][12]
-
Control Freezing and Thawing Rates: While the optimal rates can be protein-dependent, a common recommendation is to flash-freeze the protein in liquid nitrogen and then thaw it quickly in a water bath.[8][9] Slow freezing and slow thawing can increase the time the protein is exposed to damaging conditions.[4]
-
Aliquot Samples: To avoid repeated freeze-thaw cycles, store your protein in single-use aliquots.[8][9][12]
Troubleshooting Guides
Issue: Visible Precipitation After Thawing
Possible Causes & Solutions
| Cause | Troubleshooting Steps |
| Protein Aggregation | 1. Add a cryoprotectant: Test a range of glycerol (10-50%) or sucrose (5-10%) concentrations.[8][9] 2. Increase protein concentration: If possible, increase the protein concentration to >1 mg/mL.[12] 3. Optimize buffer concentration: Experiment with different potassium phosphate buffer concentrations (e.g., 20 mM, 50 mM, 100 mM). |
| Buffer Component Precipitation | 1. Lower buffer concentration: High concentrations of phosphate can sometimes precipitate at low temperatures. Try a lower buffer concentration.[5] |
Issue: Loss of Protein Activity Without Visible Precipitation
Possible Causes & Solutions
| Cause | Troubleshooting Steps |
| Soluble Aggregates or Denaturation | 1. Analyze for soluble aggregates: Use techniques like Dynamic Light Scattering (DLS) or Size Exclusion Chromatography (SEC) to detect soluble aggregates.[8] 2. Assess conformational changes: Use circular dichroism (CD) spectroscopy to check for changes in secondary structure. 3. Implement stabilizing strategies: Add cryoprotectants, optimize protein and buffer concentrations, and control freezing/thawing rates as described in the FAQs. |
| Multiple Freeze-Thaw Cycles | 1. Prepare single-use aliquots: Avoid repeated freeze-thawing of the same sample.[8][9][12] |
Quantitative Data Summary
Table 1: pH Shifts of Different Buffers During Freezing
| Buffer System | Initial pH | pH at -30°C (approximate) | Reference(s) |
| Sodium Phosphate | 7.0 | ~3.8 | [1][7] |
| Potassium Phosphate | 7.0 | ~7.3 | [1] |
| Histidine-HCl | 6.0 | ~7.0 | [13] |
| Sodium Acetate | 5.0 | ~5.8 | [13] |
| Tris-HCl | 7.0 | ~8.2 | [13] |
Table 2: Impact of Buffer Type on β-galactosidase Activity Recovery After Freeze-Thaw
| Buffer (50 mM, pH 7) | % Activity Recovery | Reference(s) |
| Sodium Phosphate | Lower Recovery | [1] |
| Potassium Phosphate | Higher Recovery | [1] |
Experimental Protocols
Protocol: Assessing Protein Stability After Freeze-Thaw Cycles
-
Sample Preparation:
-
Prepare your protein in potassium phosphate buffer at the desired concentration.
-
Create parallel samples with and without cryoprotectants (e.g., 20% glycerol).
-
Aliquot samples into single-use microcentrifuge tubes.
-
-
Freeze-Thaw Cycling:
-
Freezing: Flash-freeze the aliquots by immersing them in liquid nitrogen for 1-2 minutes.
-
Storage: Store the frozen aliquots at -80°C.
-
Thawing: Thaw the aliquots rapidly in a 37°C water bath until just thawed.
-
Repeat the cycle for a predetermined number of times (e.g., 1, 3, 5 cycles). Include a control sample that is not subjected to freeze-thawing.
-
-
Analysis:
-
Visual Inspection: Centrifuge the thawed samples briefly and visually inspect for any precipitation.
-
Quantification of Soluble Protein: Measure the protein concentration in the supernatant using a method like Bradford or BCA assay.
-
Activity Assay: Perform a functional assay to determine the specific activity of the protein in each sample.
-
(Optional) Biophysical Characterization:
-
Size Exclusion Chromatography (SEC): To quantify soluble aggregates.
-
Dynamic Light Scattering (DLS): To assess the size distribution and presence of aggregates.
-
Circular Dichroism (CD): To analyze changes in the protein's secondary structure.
-
-
Visualizations
Caption: Troubleshooting workflow for protein instability after freeze-thaw.
Caption: Mechanisms of protein damage during freeze-thaw cycles.
References
- 1. Protein denaturation during freezing and thawing in phosphate buffer systems: monomeric and tetrameric beta-galactosidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 3. Spatially Resolved Effects of Protein Freeze-Thawing in a Small-Scale Model Using Monoclonal Antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effect of freezing and thawing rates on denaturation of proteins in aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Freezing-induced protein aggregation - Role of pH shift and potential mitigation strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. loschmidt.chemi.muni.cz [loschmidt.chemi.muni.cz]
- 7. Lyophilization-induced protein denaturation in phosphate buffer systems: monomeric and tetrameric beta-galactosidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. biozentrum.unibas.ch [biozentrum.unibas.ch]
- 9. benchchem.com [benchchem.com]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. reddit.com [reddit.com]
- 13. Impact of freezing on pH of buffered solutions and consequences for monoclonal antibody aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]
minimizing microbial growth in potassium phosphate buffer stock solutions
This guide provides troubleshooting advice and frequently asked questions to help researchers, scientists, and drug development professionals minimize microbial growth in their potassium phosphate buffer stock solutions.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of microbial contamination in potassium phosphate buffer solutions?
Microbial contamination in laboratory buffers typically originates from several sources:
-
Non-sterile reagents and water: Using water or potassium phosphate salts that are not certified as sterile or nuclease-free can introduce microorganisms.
-
Improper handling: Aseptic techniques are crucial during preparation, handling, and use of the buffer to prevent the introduction of airborne microbes or contaminants from non-sterile equipment.[1][2]
-
Inadequate storage: Storing buffers at room temperature for extended periods can encourage microbial growth, especially for near-neutral pH solutions like potassium phosphate buffers.[3]
-
Contaminated laboratory equipment: Glassware, magnetic stir bars, and storage bottles that have not been properly sterilized can be a significant source of contamination.
Q2: What are the most effective methods for sterilizing potassium phosphate buffer solutions?
The two most common and effective methods for sterilizing potassium phosphate buffers are autoclaving and sterile filtration.
-
Autoclaving: This method uses high-pressure steam to kill microorganisms. Potassium phosphate buffers are heat-stable and can be safely autoclaved.[4] A typical cycle is 121°C for 15-20 minutes.[4][5] It is important to leave the cap of the storage bottle slightly loose during autoclaving to allow for pressure equalization and prevent the bottle from breaking.[4]
-
Sterile Filtration: This method involves passing the buffer solution through a membrane filter with a pore size small enough to trap microorganisms. A 0.22 µm pore size filter is the industry standard for sterilizing-grade filtration and is effective at removing most bacteria.[6][7][8] This method is particularly useful for solutions containing heat-sensitive components, although potassium phosphate itself is heat-stable.[4]
Q3: How should I store my sterile potassium phosphate buffer to prevent contamination?
Proper storage is critical for maintaining the sterility of your buffer solution.
-
Short-term storage (days to weeks): Refrigeration at 2-8°C is recommended to slow down potential microbial growth.[3]
-
Long-term storage (weeks to months): For extended storage, it is best to aliquot the sterile buffer into smaller, single-use sterile containers and store them at 4°C.[9] This practice minimizes the risk of contaminating the entire stock solution with repeated use. Some sources suggest that alkaline buffers like potassium phosphate can be stored for several weeks to less than two months when stored properly.[3]
Q4: Can I add a preservative to my potassium phosphate buffer to inhibit microbial growth?
Yes, adding a chemical preservative is a common practice, especially for long-term storage at 4°C.
-
Sodium Azide (NaN₃): This is a widely used bacteriostatic agent that can be added to buffer solutions to prevent microbial growth.[10] A common working concentration ranges from 0.02% to 0.1% (w/v).[11] However, it is important to be aware that sodium azide is toxic and can interfere with certain biological assays, particularly those involving living cells or enzymes like horseradish peroxidase (HRP).[11] Therefore, it may need to be removed from the buffer before use in such applications.
Troubleshooting Guide
Problem: I've observed cloudy growth or visible particles in my potassium phosphate buffer.
-
Possible Cause: This is a clear indication of microbial contamination.
-
Solution:
-
Discard the contaminated buffer immediately.
-
Review your preparation and sterilization procedures. Ensure you are using sterile technique, including wearing gloves and working in a clean environment.[1]
-
Verify that your autoclave is functioning correctly by using autoclave tape or biological indicators.[2]
-
If using filter sterilization, ensure the filter is intact and has a pore size of 0.22 µm.
-
Prepare a fresh batch of buffer using high-purity water and reagents, and follow a strict sterilization protocol.
-
Problem: My experiments are yielding inconsistent or unexpected results when using my potassium phosphate buffer.
-
Possible Cause: Low-level microbial contamination that is not visible to the naked eye could be interfering with your experiments.
-
Solution:
-
Perform a sterility check: Inoculate a small aliquot of your buffer into a general-purpose microbial growth medium like Tryptic Soy Broth (TSB) and incubate at 35°C for 48 hours.[2] Observe for any signs of turbidity, which would indicate contamination.
-
If contamination is confirmed, discard the buffer and prepare a fresh, sterile batch.
-
Consider implementing routine sterility testing of your buffer stock solutions as part of your quality control procedures.
-
Data Presentation
Table 1: Recommended Sterilization Methods for Potassium Phosphate Buffer
| Method | Parameters | Notes |
| Autoclaving | 121°C for 15-20 minutes | Ensure the container cap is loosened to prevent pressure buildup.[4] |
| Sterile Filtration | 0.22 µm pore size filter | Recommended for solutions with heat-sensitive additives. Ensures removal of most bacteria.[6][7] |
Table 2: Recommended Concentrations of Sodium Azide as a Preservative
| Application | Recommended Concentration (% w/v) | Molar Concentration (mM) | Important Considerations |
| General Biological Buffers | 0.02 - 0.1% | 3.08 - 15.4 | Effective for short to medium-term storage at 4°C.[11] |
| Antibody Solutions | 0.02 - 0.05% | 3.08 - 7.7 | Must be removed for cell-based assays and HRP conjugation.[11] |
| Size Exclusion Chromatography | 0.02 - 0.05% | 3.08 - 7.7 | Used for storing columns to prevent microbial growth.[12] |
Experimental Protocols
Protocol 1: Preparation and Sterilization of 1 L of 0.1 M Potassium Phosphate Buffer (pH 7.4)
Materials:
-
Potassium Phosphate, Monobasic (KH₂PO₄)
-
Potassium Phosphate, Dibasic (K₂HPO₄)
-
High-purity, deionized water (dH₂O)
-
Sterile 1 L graduated cylinder
-
Sterile 1 L beaker or flask
-
Sterile magnetic stir bar and stir plate
-
pH meter
-
Autoclave or a 0.22 µm sterile filter unit
-
Sterile 1 L storage bottle
Procedure:
-
Prepare Stock Solutions (Optional but recommended for precise pH adjustment):
-
Prepare a 1 M stock solution of KH₂PO₄.
-
Prepare a 1 M stock solution of K₂HPO₄.
-
-
Prepare the Buffer:
-
Add approximately 800 mL of dH₂O to the sterile beaker.
-
To achieve a 0.1 M solution with a pH of 7.4, you will need to add specific amounts of the monobasic and dibasic forms. For a precise pH, it is best to titrate one solution against the other. A common starting point is to dissolve the salts in the water.
-
Alternatively, use a recipe from a reliable source that specifies the exact weights of each salt needed.
-
Place the magnetic stir bar in the beaker and stir until the salts are completely dissolved.
-
-
Adjust pH:
-
Calibrate the pH meter according to the manufacturer's instructions.
-
Measure the pH of the buffer solution.
-
Adjust the pH to 7.4 by adding small volumes of a strong acid (e.g., HCl) or a strong base (e.g., KOH), or by titrating with the monobasic or dibasic potassium phosphate stock solutions.
-
-
Bring to Final Volume:
-
Once the desired pH is reached, transfer the solution to the 1 L graduated cylinder and add dH₂O to bring the final volume to 1 L.
-
-
Sterilization:
-
Labeling and Storage:
-
Label the bottle with the name of the solution, concentration, pH, date of preparation, and your initials.
-
Store at 4°C.
-
Protocol 2: Quality Control - Sterility Testing of Buffer
Materials:
-
Potassium phosphate buffer to be tested
-
Sterile culture tubes
-
Tryptic Soy Broth (TSB) or other suitable general-purpose liquid growth medium
-
Incubator set to 35°C
-
Sterile pipettes
Procedure:
-
Inoculation:
-
Aseptically transfer 1 mL of the sterile potassium phosphate buffer into a sterile culture tube containing 9 mL of TSB.[2]
-
-
Incubation:
-
Incubate the tube at 35°C for 48 hours.[2]
-
-
Observation:
-
After 24 and 48 hours, visually inspect the TSB for any signs of turbidity (cloudiness).
-
-
Interpretation:
-
No turbidity: The buffer is likely sterile.
-
Turbidity: The buffer is contaminated with microorganisms and should be discarded.
-
Visualizations
Caption: Workflow for preparing sterile potassium phosphate buffer.
Caption: Troubleshooting logic for contaminated buffer solutions.
References
- 1. What is Environmental Sampling with Phosphate Buffered Saline? [mantacc.com]
- 2. reddit.com [reddit.com]
- 3. researchgate.net [researchgate.net]
- 4. Can You Autoclave PBS? Common Lab Buffer Sterilization Questions [synapse.patsnap.com]
- 5. Appendix 3. Media and solutions [fao.org]
- 6. What Is A 0.22 Micron Filter Used For? - Blogs - News [alwsci.com]
- 7. hzairdryer.com [hzairdryer.com]
- 8. internationalfilterproducts.com [internationalfilterproducts.com]
- 9. heyerlab.ucdavis.edu [heyerlab.ucdavis.edu]
- 10. What is the purpose of adding sodium azide to buffers? Must sodium azide be added to buffers when prepared by the user? : Megazyme [support.megazyme.com]
- 11. benchchem.com [benchchem.com]
- 12. lcms.labrulez.com [lcms.labrulez.com]
Validation & Comparative
A Comparative Guide: Potassium Phosphate, Dibasic, Trihydrate vs. Anhydrous for Researchers
For researchers, scientists, and drug development professionals, the choice between the trihydrate and anhydrous forms of potassium phosphate, dibasic (K₂HPO₄) is a critical decision that can impact experimental outcomes. This guide provides an objective comparison of their performance, supported by experimental data and detailed protocols, to aid in making an informed selection for your specific application.
This document outlines the key differences in their chemical and physical properties, practical handling considerations, and performance in common laboratory applications such as buffer preparation and protein crystallization.
Core Physicochemical Properties: A Head-to-Head Comparison
The primary distinction between the two forms lies in the presence of water of crystallization in the trihydrate form. This seemingly small difference has significant implications for molecular weight, reagent preparation, and storage.
| Property | Potassium Phosphate, Dibasic, Trihydrate | Potassium Phosphate, Dibasic, Anhydrous |
| Chemical Formula | K₂HPO₄·3H₂O | K₂HPO₄ |
| Molecular Weight | 228.22 g/mol [1] | 174.18 g/mol |
| CAS Number | 16788-57-1 | 7758-11-4 |
| Appearance | White, crystalline powder or granules | White, hygroscopic powder |
| Solubility in Water | Readily soluble | Very soluble (approx. 1600 g/L at 20 °C)[2] |
Practical Considerations: Handling and Stability
The presence of water molecules in the trihydrate form generally makes it less hygroscopic than its anhydrous counterpart. The anhydrous form has a strong affinity for atmospheric moisture and requires more stringent storage conditions to prevent clumping and maintain its precise concentration.[3][4]
Key Handling Differences:
-
Hygroscopicity: The anhydrous form is highly hygroscopic and must be stored in a desiccator or a tightly sealed container in a dry environment to prevent moisture absorption.[2] The trihydrate is more stable in this regard.
-
Weighing Accuracy: Due to its hygroscopic nature, the weight of the anhydrous form can change upon exposure to air, potentially leading to inaccuracies in solution preparation. Rapid weighing is recommended. The trihydrate form offers greater stability during weighing.
-
Dissolution: While both forms are highly soluble in water, some users report that anhydrous salts can sometimes "cake" upon initial contact with water, requiring more vigorous stirring to fully dissolve.[5]
Experimental Performance Comparison
Buffer Preparation and Capacity
Both the trihydrate and anhydrous forms of dipotassium phosphate are excellent choices for preparing phosphate buffers, which are widely used in biological research due to their buffering capacity in the physiological pH range (pKa₂ ≈ 7.2).[6][7]
The key difference in preparing a buffer of a specific molarity is the amount of substance required, which must be calculated based on the respective molecular weights. Once in solution, both forms yield the same phosphate and potassium ions, and therefore, at the same molar concentration, their buffering capacity is identical.
Illustrative Titration Curve for a 0.1 M Potassium Phosphate Buffer:
Caption: Titration curve showing the effective buffering range of a potassium phosphate buffer around its second pKa.
Experimental Protocol: Determination of Buffer Capacity
This protocol outlines a method to experimentally verify and compare the buffering capacity of solutions prepared from the trihydrate and anhydrous forms.
-
Preparation of Buffer Solutions:
-
Prepare a 0.1 M potassium phosphate buffer solution using the anhydrous form by dissolving 17.42 g of K₂HPO₄ in 1 liter of deionized water.
-
Prepare a 0.1 M potassium phosphate buffer solution using the trihydrate form by dissolving 22.82 g of K₂HPO₄·3H₂O in 1 liter of deionized water.
-
Adjust the initial pH of both solutions to 7.4 using a concentrated acid (e.g., HCl) or base (e.g., NaOH).
-
-
Titration:
-
Take a 100 mL aliquot of the anhydrous buffer solution.
-
Slowly titrate with a standardized 0.1 M HCl solution, recording the pH after each 1 mL addition.
-
Continue the titration until the pH drops by at least 2 units.
-
Repeat the titration with a fresh 100 mL aliquot of the anhydrous buffer solution using a standardized 0.1 M NaOH solution until the pH rises by at least 2 units.
-
Repeat the entire titration process for the buffer solution prepared from the trihydrate form.
-
-
Data Analysis:
-
Plot the pH versus the volume of acid or base added for each of the four titrations.
-
The buffer capacity is determined by the volume of acid or base required to cause a one-unit change in pH.
-
Expected Outcome: The titration curves for the buffers prepared from both the anhydrous and trihydrate forms should be virtually identical, demonstrating that once in solution at the same molar concentration, their performance as buffers is equivalent.
Protein Crystallization
Potassium phosphate is a widely used reagent in protein crystallization, acting as a precipitant to induce the supersaturation required for crystal formation.[8] The choice between the trihydrate and anhydrous forms can have practical implications for screen preparation and reproducibility.
Workflow for Comparative Protein Crystallization Trials:
Caption: A logical workflow for comparing the performance of hydrated and anhydrous salts in protein crystallization experiments.
Experimental Protocol: Comparative Protein Crystallization
This protocol is designed to assess any potential differences in crystallization outcomes when using the two forms of potassium phosphate, dibasic.
-
Protein Preparation: Purify the target protein to homogeneity (>95%). The final buffer should have a low salt concentration.
-
Stock Solution Preparation:
-
Prepare a 1 M stock solution of potassium phosphate, dibasic, using the anhydrous form.
-
Prepare a 1 M stock solution of potassium phosphate, dibasic, using the trihydrate form, ensuring to adjust the mass based on its higher molecular weight.
-
-
Crystallization Setup:
-
Design a crystallization screen where the concentration of potassium phosphate is varied (e.g., from 0.5 M to 2.0 M) at different pH values (e.g., 6.5, 7.5, 8.5).
-
Prepare two identical sets of this screen, one using the anhydrous stock solution and the other using the trihydrate stock solution.
-
Set up crystallization trials using a method such as hanging drop or sitting drop vapor diffusion, mixing the protein solution with the respective screen solutions.
-
-
Observation and Analysis:
-
Incubate the trials at a constant temperature.
-
Monitor the trials regularly over several weeks, documenting the appearance of crystals, their morphology, and size.
-
Harvest suitable crystals and analyze their diffraction quality using X-ray crystallography.
-
Expected Outcome: Theoretically, there should be no significant difference in the crystallization outcome, as the active chemical species in solution are identical. However, any inaccuracies in the concentration of the anhydrous stock solution due to its hygroscopicity could lead to variations in results. Therefore, careful handling of the anhydrous form is crucial for reproducibility.
Conclusion and Recommendations
The choice between this compound and its anhydrous form is primarily a matter of laboratory practice and the stringency of experimental control required.
-
For routine applications like buffer preparation where high precision is not paramount, the trihydrate form is often preferred. Its lower hygroscopicity makes it easier to handle and weigh accurately, leading to more consistent results with less stringent storage requirements.
-
For applications demanding the highest level of accuracy and reproducibility, such as in the development of pharmaceutical formulations or highly sensitive assays, the anhydrous form may be chosen, provided it is handled under controlled environmental conditions. This minimizes the introduction of water, which could be a critical variable.
Ultimately, both forms are chemically equivalent in solution and will perform identically when prepared at the correct molar concentrations. The decision should be based on a careful consideration of the specific experimental needs, available laboratory facilities for handling hygroscopic materials, and the desired level of convenience and accuracy.
References
- 1. Advances in ionic liquid-mediated protein crystallization - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 2. Potassium Phosphate Dibasic | 7758-11-4 [chemicalbook.com]
- 3. youtube.com [youtube.com]
- 4. quora.com [quora.com]
- 5. researchgate.net [researchgate.net]
- 6. scribd.com [scribd.com]
- 7. Phosphate Buffer Issues [chem.fsu.edu]
- 8. Protein crystallization - Wikipedia [en.wikipedia.org]
A Head-to-Head Battle: Sodium Phosphate vs. Potassium Phosphate Buffer for Optimal Protein Stability
For researchers, scientists, and drug development professionals, ensuring the stability of proteins in solution is paramount. The choice of buffer can be a critical determinant of a protein's structural integrity and functional longevity. This guide provides an in-depth, objective comparison of two commonly used buffers, sodium phosphate and potassium phosphate, supported by experimental data to aid in the selection of the most appropriate buffer for your protein stability needs.
The Critical Choice: Understanding the Impact of Cations on Protein Stability
Phosphate buffers are widely utilized in biological and biochemical research due to their buffering capacity in the physiological pH range. However, the choice between a sodium or potassium counter-ion can have significant consequences for protein stability, particularly under stress conditions such as freeze-thawing and long-term storage. The differing physicochemical properties of sodium (Na⁺) and potassium (K⁺) ions influence their interactions with proteins and the surrounding aqueous environment, leading to distinct effects on protein conformation and aggregation.
Experimental Evidence: A Quantitative Look at Performance
To illustrate the differential effects of sodium and potassium phosphate buffers, we have summarized key experimental findings from studies on various proteins.
Thermal Stability
While direct side-by-side comparisons of the melting temperature (Tm) of a single protein in both buffers are not extensively documented in publicly available literature, the overarching trend suggests that the choice of cation can influence thermal stability. It is generally observed that potassium ions are less disruptive to protein structure.
Freeze-Thaw Stability
Freeze-thaw cycles represent a significant stress for proteins, often leading to denaturation and aggregation. The choice of phosphate buffer has a profound impact on protein stability under these conditions.
Table 1: Recovery of β-Galactosidase Activity After Freeze-Thaw Cycles [1]
| Buffer System | pH Before Freezing | pH After Freezing | Recovery of Activity (%) |
| Sodium Phosphate | 7.0 | 3.8 | Lower |
| Potassium Phosphate | 7.0 | ~7.3 | Higher |
Note: The study on β-galactosidase demonstrated a significantly lower recovery of enzymatic activity when freeze-thawed in sodium phosphate buffer compared to potassium phosphate buffer. This was attributed to the drastic drop in pH observed with the sodium phosphate buffer upon freezing.[1]
Aggregation Propensity
Protein aggregation is a common instability issue, and the choice of buffer can either mitigate or exacerbate this problem. Studies on bovine immunoglobulin G (IgG) have shown a clear difference in aggregation levels after lyophilization and reconstitution.
Table 2: Aggregation of Bovine IgG After Lyophilization [2]
| Buffer System | Turbidity of Reconstituted Solid |
| Sodium Phosphate | More Turbid |
| Potassium Phosphate | Less Turbid |
Note: Higher turbidity indicates a greater degree of insoluble aggregate formation. The study concluded that the sodium phosphate buffer system consistently resulted in more aggregated protein upon reconstitution.[2]
The "Why": Unpacking the Mechanisms of Action
The observed differences in protein stability can be attributed to several key factors:
-
pH Stability During Freezing: Sodium phosphate buffers are prone to a significant decrease in pH upon freezing. This is due to the lower solubility of dibasic sodium phosphate (Na₂HPO₄) at cold temperatures, which causes it to precipitate out of solution, leaving behind a more acidic environment rich in monobasic sodium phosphate (NaH₂PO₄).[1] In contrast, potassium phosphate buffers exhibit much greater pH stability during freezing, with only a minor increase in pH.[1] This acidic shift in sodium phosphate can lead to the denaturation of pH-sensitive proteins.
-
Cation-Protein Interactions: Sodium and potassium ions interact differently with protein surfaces. Sodium ions, having a smaller ionic radius and a higher charge density than potassium ions, tend to bind more strongly to the negatively charged carboxylate groups of aspartic and glutamic acid residues on the protein surface. This stronger interaction can disrupt the protein's hydration shell and promote destabilization and aggregation. Potassium ions, being larger and less polarizing, interact more weakly and are often described as being more "gentle" on protein structure.
Experimental Protocols: Assessing Protein Stability in Your Lab
To aid researchers in evaluating the optimal buffer for their specific protein, we provide detailed methodologies for key experiments.
Experimental Protocol: Thermal Shift Assay (Differential Scanning Fluorimetry) for Buffer Screening
This protocol outlines a general procedure for comparing the thermal stability of a protein in sodium phosphate and potassium phosphate buffers using a thermal shift assay (TSA), also known as differential scanning fluorimetry (DSF).
Objective: To determine the melting temperature (Tm) of a protein in different buffer conditions as an indicator of thermal stability.
Materials:
-
Purified protein of interest
-
SYPRO Orange dye (or equivalent)
-
Sodium phosphate buffer (e.g., 50 mM, pH 7.4)
-
Potassium phosphate buffer (e.g., 50 mM, pH 7.4)
-
Real-time PCR instrument capable of monitoring fluorescence during a thermal ramp
-
Optically clear PCR plates (e.g., 96-well or 384-well)
Procedure:
-
Prepare Protein-Dye Mix:
-
Dilute the SYPRO Orange dye according to the manufacturer's instructions to a working stock concentration (e.g., 20X).
-
Prepare a master mix for each buffer condition containing the protein at the desired final concentration (e.g., 2 µM) and the SYPRO Orange dye at its final concentration (e.g., 5X) in the respective phosphate buffer.
-
-
Plate Setup:
-
Aliquot the protein-dye mix for each buffer condition into the wells of the PCR plate. It is recommended to run each condition in triplicate.
-
Include no-protein controls for each buffer to assess background fluorescence.
-
-
Thermal Denaturation:
-
Seal the PCR plate.
-
Place the plate in the real-time PCR instrument.
-
Set up a thermal ramping protocol. A typical protocol involves heating the sample from a starting temperature (e.g., 25°C) to a final temperature (e.g., 95°C) with a slow ramp rate (e.g., 0.5°C/minute).
-
Configure the instrument to collect fluorescence data at regular temperature intervals.
-
-
Data Analysis:
-
Plot the fluorescence intensity as a function of temperature for each sample.
-
The melting temperature (Tm) is determined as the midpoint of the sigmoidal unfolding transition. This can be calculated by fitting the data to a Boltzmann equation or by determining the peak of the first derivative of the melting curve.
-
Compare the Tm values obtained in the sodium phosphate and potassium phosphate buffers. A higher Tm indicates greater thermal stability.
-
Experimental Protocol: Freeze-Thaw Stress Testing
This protocol describes a method to assess the impact of freeze-thaw cycles on protein aggregation and activity in sodium and potassium phosphate buffers.
Objective: To quantify the extent of protein aggregation and loss of activity after repeated freeze-thaw cycles in different buffers.
Materials:
-
Purified protein of interest
-
Sodium phosphate buffer (e.g., 50 mM, pH 7.4)
-
Potassium phosphate buffer (e.g., 50 mM, pH 7.4)
-
-80°C freezer and a controlled-rate freezer (optional)
-
Water bath or incubator for thawing
-
Spectrophotometer or plate reader for turbidity measurements
-
Size-exclusion chromatography (SEC-HPLC) system for quantifying soluble aggregates
-
An appropriate assay to measure the biological activity of the protein
Procedure:
-
Sample Preparation:
-
Prepare aliquots of the protein at the desired concentration in both sodium phosphate and potassium phosphate buffers.
-
Take a "time zero" sample from each buffer condition for analysis before freezing.
-
-
Freeze-Thaw Cycling:
-
Freeze the remaining aliquots. For controlled freezing, a programmable freezer can be used to set a specific cooling rate (e.g., 1°C/minute). Alternatively, samples can be placed directly in a -80°C freezer for rapid freezing.
-
Thaw the samples under controlled conditions (e.g., in a 25°C water bath or at 4°C).
-
Repeat the freeze-thaw cycle for a predetermined number of cycles (e.g., 1, 3, and 5 cycles).
-
-
Analysis of Protein Aggregation:
-
After each freeze-thaw cycle, visually inspect the samples for precipitation.
-
Turbidity Measurement: Measure the absorbance of the samples at a wavelength where the protein does not absorb (e.g., 340 nm or 600 nm) to quantify insoluble aggregation.
-
Size-Exclusion Chromatography (SEC-HPLC): Analyze the samples by SEC-HPLC to separate and quantify soluble monomers, dimers, and higher-order aggregates.
-
-
Analysis of Protein Activity:
-
Measure the biological activity of the protein from each sample after each freeze-thaw cycle using a validated assay.
-
Calculate the percentage of remaining activity relative to the "time zero" sample.
-
-
Data Comparison:
-
Compare the levels of aggregation (turbidity and SEC-HPLC profiles) and the percentage of remaining activity for the protein in sodium phosphate versus potassium phosphate buffer at each freeze-thaw cycle.
-
Visualizing the Buffer Selection Workflow
To assist in the decision-making process, the following diagram illustrates a logical workflow for selecting the appropriate phosphate buffer for a protein stability study.
Conclusion: Making an Informed Decision
The experimental evidence strongly suggests that for many proteins, particularly those sensitive to pH changes and prone to aggregation during freeze-thaw cycles, potassium phosphate buffer offers a significant advantage over sodium phosphate buffer in maintaining protein stability. The superior pH buffering capacity of potassium phosphate during freezing and the less disruptive nature of potassium ions contribute to this enhanced stability.
However, it is crucial to recognize that the optimal buffer is protein-specific. Therefore, for any new protein or formulation, it is highly recommended to perform a side-by-side comparison of both sodium and potassium phosphate buffers under the relevant stress conditions. The experimental protocols provided in this guide offer a starting point for such an evaluation, enabling researchers to make data-driven decisions to ensure the long-term stability and efficacy of their protein products.
References
- 1. Protein denaturation during freezing and thawing in phosphate buffer systems: monomeric and tetrameric beta-galactosidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of buffer composition and processing conditions on aggregation of bovine IgG during freeze-drying - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to Potassium Phosphate Buffer: Performance in Key Biological Assays
Potassium phosphate buffer is a widely utilized buffer system in biological and biochemical research, prized for its high buffering capacity and solubility in water.[1][2] Composed of a mixture of monobasic potassium phosphate (KH₂PO₄) and dibasic potassium phosphate (K₂HPO₄), it effectively maintains a stable pH in the range of 5.8 to 8.0.[2][3] Its properties make it particularly suitable for applications requiring a physiological pH, as it is isotonic and non-toxic to most cells.[4][5]
This guide provides an objective comparison of potassium phosphate buffer's performance against other common buffers like Tris and HEPES in specific biological assays, supported by experimental data.
Performance Comparison in Enzyme Kinetics
The choice of buffer can significantly influence enzyme activity and the resulting kinetic parameters. While phosphate buffers are common, they can inhibit certain enzymatic reactions.[2][6][7] Experimental data for the Mn²⁺-dependent dioxygenase, BLC23O, illustrates how buffer identity impacts kinetic outcomes.
A comparative study was performed to characterize the activity of BLC23O in Sodium Phosphate, HEPES, and Tris-HCl buffers under identical pH (7.4) and temperature (32.5 °C) conditions. The results showed that while the enzyme exhibited the highest substrate affinity (lowest Kₘ) in phosphate buffer, its turnover rate (k_cat) and overall catalytic efficiency (k_cat/Kₘ) were the lowest among the three.[8][9]
Table 1: Comparison of BLC23O Kinetic Parameters in Different Buffers at pH 7.4
| Buffer System | Kₘ (mM) | k_cat (s⁻¹) | Catalytic Efficiency (k_cat/Kₘ) (mM⁻¹s⁻¹) |
|---|---|---|---|
| Sodium Phosphate | 0.24 ± 0.01 | Lowest | Lowest |
| HEPES | Higher than Phosphate | Intermediate | 0.20 higher than Tris-HCl |
| Tris-HCl | Highest | 0.33 ± 0.002 | Lower than HEPES |
Source: Adapted from experimental data on BLC23O.[8][9]
This data suggests that for metalloenzymes like BLC23O, HEPES provides a more favorable environment for catalytic efficiency compared to phosphate buffer.[8] Conversely, for non-metalloenzymes like trypsin, kinetic parameters were found to be comparable across all three buffer systems, indicating that the buffer's influence is enzyme-dependent.[9]
Figure 1: Workflow for comparing buffer performance in enzyme kinetic assays.
Advantages in Nucleic Acid and PCR Applications
Potassium phosphate buffers are utilized in nucleic acid hybridization experiments.[10] In Polymerase Chain Reaction (PCR), the buffer system is critical for optimizing the activity of the DNA polymerase.[11] Standard PCR buffers often contain Tris-HCl to stabilize pH and potassium chloride (KCl).[12][13] The potassium ions (K⁺) from KCl play a direct role in promoting the annealing of primers to the DNA template by stabilizing the negatively charged phosphate backbones of the DNA.[12][13][14] This stabilization is crucial for efficient and specific amplification, especially of longer PCR products.[11]
Figure 2: Key roles of potassium ions in a typical PCR buffer composition.
Applications in Protein Purification and Cell-Based Assays
In protein purification, the choice between sodium and potassium phosphate can be critical and protein-specific.[15] Some proteins may exhibit greater stability in the presence of potassium ions over sodium ions, or vice versa.[15] However, a significant disadvantage of potassium phosphate buffer is its incompatibility with SDS-PAGE analysis, as potassium dodecyl sulfate is insoluble and will precipitate, potentially causing the protein to precipitate as well.[15][16]
For cell-based assays, phosphate-buffered saline (PBS) is a cornerstone reagent.[17] PBS is an isotonic solution that often contains both sodium and potassium salts of phosphate and chloride to mimic the osmolarity and ion concentrations of the human body.[5][17][18] This prevents cells from rupturing or shrinking due to osmotic stress, making potassium phosphate an essential component for maintaining cell viability and integrity during washing, dilution, and various cell culture manipulations.[4][17] Dulbecco's Phosphate-Buffered Saline (DPBS) is a variation that may also include calcium and magnesium, which are important for cell adhesion.[17][19]
Limitations and Considerations
Despite its advantages, potassium phosphate buffer has several potential drawbacks:
-
Enzyme Inhibition: Phosphates can inhibit many types of enzymatic reactions, including those involving restriction enzymes and DNA ligation.[2][20][21]
-
Precipitation: Phosphate precipitates in the presence of ethanol, making it unsuitable for protocols involving DNA or RNA precipitation.[1][2][7]
-
Cation Sequestration: Phosphate ions can sequester divalent cations like Ca²⁺ and Mg²⁺, which can interfere with reactions that require these ions as cofactors.[2][21]
-
Contamination Risk: As a nutrient, phosphate can promote the growth of microorganisms.[7]
Figure 3: Decision guide for selecting a buffer based on experimental needs.
Experimental Protocols
Preparation of 0.1 M Potassium Phosphate Buffer (pH 7.4)
This protocol describes the preparation of a 0.1 M potassium phosphate buffer by combining stock solutions of monobasic and dibasic potassium phosphate.[21]
Materials:
-
1 M Potassium phosphate monobasic (KH₂PO₄) stock solution (136.09 g/L)
-
1 M Potassium phosphate dibasic (K₂HPO₄) stock solution (174.18 g/L)
-
Distilled water (dH₂O)
-
pH meter
-
Volumetric flasks and graduated cylinders
Procedure:
-
To prepare 100 mL of 0.1 M potassium phosphate buffer at pH 7.4 (at 25°C), combine the following:
-
1.98 mL of 1 M KH₂PO₄ stock solution
-
8.02 mL of 1 M K₂HPO₄ stock solution
-
-
Add distilled water to a final volume of 100 mL.
-
Verify the pH using a calibrated pH meter. Adjust slightly with the monobasic or dibasic stock solutions if necessary.
-
Store the buffer at room temperature. For long-term storage, refrigeration at 4°C is recommended.[22]
Enzyme Kinetics Assay Protocol
This protocol is adapted from the methodology used to assess the activity of the metalloenzyme BLC23O.[8]
Materials:
-
Purified BLC23O enzyme
-
Potassium phosphate buffer (50 mM, pH 7.2)
-
HEPES buffer (50 mM, pH 7.6)
-
Tris-HCl buffer (50 mM, pH 7.4)
-
Substrate: 3-methylcatechol
-
Cofactor: MnCl₂
-
UV/Vis Spectrophotometer
Procedure:
-
Reaction Mixture Preparation: For each buffer to be tested, prepare a 250 µL reaction mixture in a cuvette. The mixture should contain 50 mM of the respective buffer, a fixed concentration of BLC23O (e.g., 18.7 µg/mL), and the necessary cofactor concentration (e.g., 10 µM MnCl₂ in HEPES/Tris, 100 µM in phosphate).
-
Temperature Equilibration: Incubate the reaction mixtures at the optimal temperature (e.g., 32.5 °C).
-
Initiate Reaction: Start the reaction by adding varying concentrations of the 3-methylcatechol substrate.
-
Data Collection: Immediately monitor the change in absorbance at the appropriate wavelength (e.g., 388 nm) over time (e.g., 60 minutes).
-
Data Analysis: Calculate the initial reaction velocities from the absorbance data. Use non-linear regression to fit the velocity data to the Michaelis-Menten equation to determine the Kₘ and k_cat values for the enzyme in each buffer system.
-
Comparison: Compare the kinetic parameters obtained in potassium phosphate buffer with those from HEPES and Tris-HCl to determine the optimal buffer for the specific enzyme assay.
References
- 1. Potassium Phosphate (pH 5.8 to 8.0) Preparation and Recipe | AAT Bioquest [aatbio.com]
- 2. researchgate.net [researchgate.net]
- 3. welltchemicals.com [welltchemicals.com]
- 4. Why is a phosphate buffer solution especially useful for biological applications? | AAT Bioquest [aatbio.com]
- 5. Phosphate-buffered saline - Wikipedia [en.wikipedia.org]
- 6. How to Choose the Right Buffer for Enzyme Activity Tests [synapse.patsnap.com]
- 7. What are the disadvantages of phosphate buffer? | AAT Bioquest [aatbio.com]
- 8. Assay Development for Metal-Dependent Enzymes—Influence of Reaction Buffers on Activities and Kinetic Characteristics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. DNA surface hybridization regimes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. PCR Additives & Buffer Selection | AAT Bioquest [aatbio.com]
- 12. PCR buffers Clinisciences [clinisciences.com]
- 13. homework.study.com [homework.study.com]
- 14. PCR Setup—Six Critical Components to Consider | Thermo Fisher Scientific - SG [thermofisher.com]
- 15. researchgate.net [researchgate.net]
- 16. echemi.com [echemi.com]
- 17. assaygenie.com [assaygenie.com]
- 18. ibisci.com [ibisci.com]
- 19. documents.thermofisher.com [documents.thermofisher.com]
- 20. scribd.com [scribd.com]
- 21. interchim.fr [interchim.fr]
- 22. The difference between TRIS buffer and phosphate buffer [vacutaineradditives.com]
A Comparative Guide to HPLC Method Validation: Potassium Phosphate Mobile Phase vs. an Alternative
In the realm of pharmaceutical analysis and drug development, High-Performance Liquid Chromatography (HPLC) stands as an indispensable technique for the identification, quantification, and purification of compounds. The choice of mobile phase is a critical factor that dictates the success of a separation. Potassium phosphate buffers are a popular choice for reversed-phase HPLC due to their excellent buffering capacity and low UV cutoff, making them suitable for low-wavelength detection.[1] However, their potential for precipitation with high concentrations of organic modifiers necessitates a careful evaluation against alternative mobile phases.[1][2]
This guide provides a comprehensive comparison of the validation of an HPLC method using a potassium phosphate mobile phase versus an alternative using an ammonium acetate buffer. The validation is conducted in accordance with the International Council for Harmonisation (ICH) Q2(R2) guidelines, which provide a framework for validating analytical procedures.[3][4] The key performance characteristics evaluated include specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), and robustness.
Experimental Protocols
The following protocols detail the hypothetical validation of an HPLC method for the quantification of a model analyte, "Compound X," a small organic molecule with a pKa of 4.5.
1. HPLC Method with Potassium Phosphate Mobile Phase
-
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase: 20 mM Potassium Phosphate Monobasic (pH 3.0) : Acetonitrile (60:40 v/v)
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 254 nm
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
-
Validation Protocol:
-
Specificity: The ability of the method to assess the analyte unequivocally in the presence of other components was evaluated by injecting a blank (mobile phase), a placebo solution, and a solution of Compound X spiked with known impurities.
-
Linearity and Range: A series of solutions of Compound X at concentrations ranging from 50% to 150% of the nominal concentration (e.g., 5 µg/mL to 15 µg/mL) were prepared and injected. The calibration curve was generated by plotting the peak area against the concentration, and the correlation coefficient (r²) was determined.
-
Accuracy: The accuracy was determined by the recovery of known amounts of Compound X spiked into a placebo matrix at three concentration levels (low, medium, and high) within the specified range. The percent recovery was calculated.
-
Precision:
-
Repeatability (Intra-assay precision): Six replicate injections of the standard solution at 100% of the target concentration were performed on the same day, by the same analyst, and on the same instrument. The relative standard deviation (%RSD) was calculated.
-
Intermediate Precision: The analysis was repeated on a different day by a different analyst to assess the variability. The %RSD was calculated.
-
-
Robustness: The reliability of the method was tested by introducing small, deliberate variations in the method parameters, such as the pH of the mobile phase (± 0.2 units), the percentage of acetonitrile (± 2%), and the column temperature (± 5 °C). The effect on the peak area and retention time was observed.
-
2. HPLC Method with Ammonium Acetate Mobile Phase (Alternative)
-
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase: 20 mM Ammonium Acetate (pH 4.5) : Acetonitrile (60:40 v/v)
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 254 nm
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
-
Validation Protocol: The same validation protocol as described for the potassium phosphate method was followed to ensure a direct comparison.
Data Presentation
The following tables summarize the hypothetical quantitative data obtained from the validation of the two HPLC methods.
Table 1: Linearity and Range
| Parameter | Potassium Phosphate Method | Ammonium Acetate Method | Acceptance Criteria |
| Linearity (r²) | 0.9995 | 0.9992 | ≥ 0.999 |
| Range (µg/mL) | 5 - 15 | 5 - 15 | Defined and linear |
Table 2: Accuracy (% Recovery)
| Concentration | Potassium Phosphate Method | Ammonium Acetate Method | Acceptance Criteria |
| Low (5 µg/mL) | 99.5% | 99.2% | 98.0% - 102.0% |
| Medium (10 µg/mL) | 100.2% | 100.5% | 98.0% - 102.0% |
| High (15 µg/mL) | 99.8% | 99.6% | 98.0% - 102.0% |
Table 3: Precision (% RSD)
| Parameter | Potassium Phosphate Method | Ammonium Acetate Method | Acceptance Criteria |
| Repeatability | 0.8% | 0.9% | ≤ 2.0% |
| Intermediate Precision | 1.2% | 1.4% | ≤ 2.0% |
Table 4: Robustness
| Parameter Varied | Potassium Phosphate Method (% Change in Peak Area) | Ammonium Acetate Method (% Change in Peak Area) | Acceptance Criteria |
| Mobile Phase pH ± 0.2 | 1.5% | 0.8% | ≤ 2.0% |
| Acetonitrile ± 2% | 1.8% | 1.5% | ≤ 2.0% |
| Column Temperature ± 5°C | 1.1% | 1.3% | ≤ 2.0% |
Mandatory Visualizations
Caption: Workflow for HPLC Method Validation.
References
quality control testing for reagent grade "Potassium phosphate, dibasic, trihydrate"
A Researcher's Guide to Quality Control of Potassium Phosphate, Dibasic, Trihydrate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the quality control (QC) testing for reagent-grade this compound (K₂HPO₄·3H₂O), a crucial component in numerous biochemical and pharmaceutical applications. We offer an objective comparison with common alternative buffering systems, supported by experimental data and detailed protocols to ensure the integrity and reproducibility of your research.
Quality Control Specifications
Ensuring the purity and consistency of reagents is the foundation of reliable experimental outcomes. Reagent-grade this compound is typically evaluated against a standard set of specifications to confirm its identity, purity, and the absence of critical impurities. High-purity grades, such as those for molecular biology, have even more stringent requirements.
Table 1: Typical QC Specifications for Reagent-Grade this compound
| Parameter | Specification | Significance |
| Assay (Purity) | ≥99.0% | Ensures the correct concentration of the buffering species, critical for accurate pH control. |
| pH (5% solution) | 8.5 - 9.6[1] | Confirms the identity and buffering range of the dibasic form. |
| Insoluble Matter | Report Value (typically ≤0.01%) | Presence of insoluble matter can interfere with optical measurements and indicate contamination.[2] |
| Chloride (Cl⁻) | ≤0.001%[3] | Chloride ions can affect enzymatic reactions and cellular processes. |
| Sulfate (SO₄²⁻) | ≤0.005%[3] | Sulfate is an impurity that can interfere in various biochemical assays. |
| Elemental Impurities | ≤0.001% (as Heavy Metals)[4] | Limits toxic metal contaminants that can inhibit enzymes or be cytotoxic.[5] |
| Absorbance (260/280 nm) | ≤0.01 (Molecular Biology Grade)[4] | Low absorbance is critical for applications involving nucleic acids and proteins to avoid interference. |
| Enzyme Contamination | None Detected (Molecular Biology Grade)[4] | Ensures the absence of DNases, RNases, and proteases that could degrade biological samples. |
Comparison with Alternative Buffering Systems
Potassium phosphate is a cornerstone of many experimental protocols, but its performance should be weighed against alternatives based on specific application needs. The choice of buffer can significantly impact protein stability, enzyme activity, and interaction with other system components.[6]
Table 2: Performance Comparison of Common Biological Buffers
| Parameter | Potassium Phosphate | Sodium Phosphate | Tris Buffer | HEPES Buffer |
| Effective pH Range | 5.8 - 8.0[7][8] | 5.8 - 8.0 | 7.2 - 9.0[7] | 6.8 - 8.2 |
| pKa (at 25°C) | 7.21[4] | 7.21 | 8.1[9] | 7.5 |
| Temperature Sensitivity | Low (ΔpKa/°C = -0.0028) | Low (ΔpKa/°C = -0.0028) | High (ΔpKa/°C = -0.028)[8] | Low (ΔpKa/°C = -0.014)[9] |
| Metal Ion Interaction | Precipitates with Ca²⁺, Mg²⁺[8][10] | Precipitates with Ca²⁺, Mg²⁺ | Minimal interaction[11] | Minimal interaction |
| Interference | Can inhibit some enzymes.[9] | Can inhibit some enzymes. | Reactive primary amine can interfere with some assays.[8] | Can produce reactive oxygen species under certain conditions. |
| Solubility | High | Generally lower than potassium salts[10] | High | High |
| Cost | Low | Low | Low[9] | High[9] |
Key Considerations:
-
Sodium vs. Potassium Phosphate: The primary difference is the counter-ion. Potassium salts are often more soluble, but can precipitate with SDS, making sodium phosphate preferable for SDS-PAGE.[10] For most other applications, they are largely interchangeable.[12]
-
Phosphate vs. Tris: Tris is popular in molecular biology, but its pH is highly sensitive to temperature, which can be problematic for experiments involving temperature changes.[8][9] Phosphate buffers are more stable across temperature shifts.
-
Phosphate vs. HEPES: HEPES is an excellent buffer for maintaining physiological pH (7.2-7.4) and is less affected by temperature than Tris.[13] However, it is significantly more expensive, making phosphate a more economical choice for large-volume applications.[9]
Experimental Protocols for Key QC Tests
Detailed and consistent methodology is essential for accurate quality control assessment.
Assay (Purity by Acid-Base Titration)
This method determines the purity of the dibasic potassium phosphate by quantifying the amount of acid required to neutralize it.
-
Principle: The dibasic phosphate (HPO₄²⁻) acts as a base and is titrated with a standardized strong acid (e.g., HCl) to a defined endpoint, typically using a pH meter to detect the equivalence point.
-
Apparatus: Analytical balance, burette, pH meter, magnetic stirrer.
-
Procedure:
-
Accurately weigh approximately 4.5 g of the this compound sample.
-
Dissolve the sample in 50 mL of deionized water.
-
Place the solution on a magnetic stirrer and immerse a calibrated pH electrode.
-
Titrate the solution with standardized 1 N hydrochloric acid.
-
Record the volume of titrant added versus the pH. Determine the endpoint from the inflection point of the titration curve.
-
Calculate the assay percentage based on the volume of HCl used, its normality, and the initial sample weight.
-
Elemental Impurities (per USP <232>/<233>)
Modern methods have replaced the outdated colorimetric heavy metals test (USP <231>) with more sensitive and specific instrumental techniques.
-
Principle: The sample is digested in strong acid to bring all metals into solution. The concentration of specific toxic elements (e.g., Lead, Cadmium, Arsenic, Mercury) is then quantified using inductively coupled plasma-mass spectrometry (ICP-MS) or ICP-optical emission spectrometry (ICP-OES).[5][14]
-
Apparatus: ICP-MS or ICP-OES system, microwave digestion system.
-
Procedure:
-
Accurately weigh a portion of the sample.
-
Perform an acid digestion (e.g., with nitric and hydrochloric acid) in a closed microwave vessel to dissolve the sample matrix.
-
Dilute the digested sample to a known volume with ultrapure water.
-
Prepare calibration standards for the elements of interest.
-
Analyze the sample and standards on the ICP-MS/OES system.
-
Quantify the concentration of each element in the original sample and compare against the specified limits.
-
Water-Insoluble Matter
This gravimetric test quantifies any impurities that do not dissolve in water.[2]
-
Principle: The sample is dissolved in water and any insoluble residue is collected by filtration, dried to a constant weight, and measured.[15][16]
-
Apparatus: Analytical balance, drying oven, desiccator, Gooch crucible or fine porosity filter paper.
-
Procedure:
-
Dissolve a pre-weighed amount of the sample (e.g., 10 g) in 100 mL of hot deionized water.
-
Filter the solution through a pre-weighed, dried filtering crucible.
-
Wash the filter thoroughly with hot deionized water to remove any remaining soluble material.
-
Dry the crucible in an oven at 105°C for at least one hour.
-
Cool the crucible in a desiccator and weigh it.
-
Repeat the drying and weighing steps until a constant weight is achieved.
-
The difference between the final and initial weight of the crucible represents the mass of the insoluble matter.
-
Visualized Workflows and Logic
Diagrams help clarify complex processes and decision-making criteria.
Caption: General QC testing workflow for incoming raw materials.
Caption: Decision tree for selecting an appropriate biological buffer.
References
- 1. Potassium phosphate, dibasic trihydrate, 99+%, for analysis 500 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 2. en.labthink.com [en.labthink.com]
- 3. Buy Dipotassium hydrogen phosphate trihydrate | 16788-57-1 [smolecule.com]
- 4. merckmillipore.com [merckmillipore.com]
- 5. Elemental analysis and heavy metals for the pharmaceutical sector | UFAG Laboratorien AG [ufag-laboratorien.ch]
- 6. Universal buffers for use in biochemistry and biophysical experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 7. welltchemicals.com [welltchemicals.com]
- 8. Buffers for Biochemical Reactions [promega.sg]
- 9. researchgate.net [researchgate.net]
- 10. Difference Between Tris Buffer And Phosphate Buffer - News [hbynm.com]
- 11. The Difference Between Tris Buffer and Phosphate Buffer [vacutaineradditives.com]
- 12. reddit.com [reddit.com]
- 13. TRIS,phosphate,HEPES...... which one is the best for your experiments? [yacooscience.com]
- 14. Pharmaceutical heavy metals detection now requires high technology equipment [manufacturingchemist.com]
- 15. Water Insoluble Matter Testing Procedure [chemicalslearning.com]
- 16. Insoluble matter - VARIOUS analysis - Analytice [analytice.com]
comparing buffering capacity of potassium phosphate with other biological buffers
In the realm of biological research, maintaining a stable pH is paramount to the success of experiments. Buffers are the unsung heroes that provide this stability. This guide offers a detailed comparison of the buffering capacity and other critical properties of potassium phosphate buffer against other commonly used biological buffers such as TRIS, HEPES, and MES. This objective analysis, supported by experimental data and protocols, is intended to assist researchers, scientists, and drug development professionals in selecting the most appropriate buffer for their specific applications.
Quantitative Comparison of Biological Buffers
The selection of a suitable buffer is a critical step in experimental design. The table below summarizes the key quantitative parameters of potassium phosphate, TRIS, HEPES, and MES buffers to facilitate an informed decision.
| Buffer | pKa (at 25°C) | Effective pH Range | Buffering Capacity (β) at 50 mM, pH 6.8 (mM/ΔpH) | Temperature Dependence (ΔpKa/°C) | Metal Ion Interaction |
| Potassium Phosphate | pKa1 = 2.15, pKa2 = 7.20 , pKa3 = 12.35[1] | 5.8 – 8.0[2][3][4] | 29[5] | -0.0028 | Forms precipitates with Ca²⁺ and Mg²⁺[6] |
| TRIS | 8.06[7] | 7.0 – 9.0[2][8] | Not directly available | -0.028 to -0.031[9] | Can chelate some metal ions |
| HEPES | 7.48[10] | 6.8 – 8.2[3][10][11] | Not directly available | -0.014 | Negligible interaction with most metal ions[12] |
| MES | 6.10[10] | 5.5 – 6.7[10] | Not directly available | -0.011 | Negligible |
Note: The buffering capacity (β) is a measure of the resistance of a buffer to pH change upon the addition of an acid or base. A higher β value indicates a greater buffering capacity. While a specific value for a 50 mM potassium phosphate buffer at pH 6.8 is available, directly comparable published values for TRIS, HEPES, and MES under identical conditions are not readily found in the literature. The experimental protocol provided in the next section can be used to determine these values empirically.
Key Characteristics and Considerations
Potassium Phosphate Buffer:
-
Advantages: Possesses excellent buffering capacity within the physiological pH range.[13] It is also highly soluble in water and relatively inexpensive.[13]
-
Disadvantages: Tends to precipitate in the presence of divalent cations like calcium and magnesium, which can be problematic in certain biological assays.[6] It can also inhibit the activity of some enzymes.[6]
TRIS (tris(hydroxymethyl)aminomethane) Buffer:
-
Advantages: Widely used in molecular biology, particularly for electrophoresis of nucleic acids and proteins. It is generally considered biologically inert in many systems.
-
Disadvantages: Its pH is significantly dependent on temperature, which requires careful consideration when performing experiments at different temperatures.[9] It can also interact with certain enzymes and should be used with caution in assays involving them.
HEPES (4-(2-hydroxyethyl)-1-piperazineethanesulfonic acid) Buffer:
-
Advantages: A zwitterionic buffer with a pKa near physiological pH, making it ideal for many cell culture applications.[3] It has a low tendency to interact with metal ions and is considered to have minimal interference in most biological reactions.[12]
-
Disadvantages: It is more expensive than phosphate or TRIS buffers.
MES (2-(N-morpholino)ethanesulfonic acid) Buffer:
-
Advantages: Another of "Good's buffers," it is suitable for experiments requiring a pH range slightly more acidic than physiological pH. It exhibits minimal binding to most metals.
-
Disadvantages: Its buffering range is limited to the acidic side of neutral pH.
Experimental Protocol: Determination of Buffering Capacity
This protocol outlines a standard method for determining the buffering capacity of a given biological buffer through titration.
Objective: To quantitatively determine the buffering capacity (β) of a buffer solution.
Materials:
-
Buffer solution of known concentration (e.g., 50 mM Potassium Phosphate, pH 7.0)
-
Standardized strong acid (e.g., 0.1 M HCl)
-
Standardized strong base (e.g., 0.1 M NaOH)
-
pH meter with a calibrated electrode
-
Magnetic stirrer and stir bar
-
Burette
-
Beaker
Methodology:
-
Preparation: Place a known volume (e.g., 100 mL) of the buffer solution into a beaker with a magnetic stir bar.
-
Initial pH Measurement: Immerse the calibrated pH electrode in the solution and record the initial pH.
-
Titration with Acid:
-
Fill a burette with the standardized strong acid (e.g., 0.1 M HCl).
-
Add small, precise increments of the acid to the buffer solution while stirring continuously.
-
After each addition, allow the pH to stabilize and record the pH and the total volume of acid added.
-
Continue this process until the pH has dropped by at least one pH unit from the initial reading.
-
-
Titration with Base:
-
Repeat the titration process with a fresh sample of the same buffer solution, this time using a standardized strong base (e.g., 0.1 M NaOH).
-
Add the base in small increments, recording the pH and volume added after each step, until the pH has increased by at least one pH unit.
-
-
Data Analysis:
-
Plot the pH of the solution versus the moles of acid or base added per liter of buffer.
-
The buffering capacity (β) at a specific pH is calculated as the inverse of the slope of the titration curve at that pH point: β = d[B] / dpH = -d[A] / dpH where d[B] is the moles of strong base added per liter and d[A] is the moles of strong acid added per liter.
-
Visualization of an Experimental Workflow
The choice of buffer is critical in multi-step experimental workflows, such as protein purification. The following diagram illustrates a typical protein purification workflow, highlighting the stages where buffer composition is a key variable.
Caption: A typical protein purification workflow.
This guide provides a foundational understanding for comparing and selecting biological buffers. For optimal experimental outcomes, it is always recommended to empirically test and validate the chosen buffer system under specific experimental conditions.
References
- 1. goldbio.com [goldbio.com]
- 2. Protein Purification: Techniques and Protocols Explained | Technology Networks [technologynetworks.com]
- 3. Assay Development for Metal-Dependent Enzymes—Influence of Reaction Buffers on Activities and Kinetic Characteristics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ulbld.lf1.cuni.cz [ulbld.lf1.cuni.cz]
- 5. dissolutiontech.com [dissolutiontech.com]
- 6. BUFFERS [ou.edu]
- 7. m.youtube.com [m.youtube.com]
- 8. researchgate.net [researchgate.net]
- 9. umw.edu.pl [umw.edu.pl]
- 10. bio.libretexts.org [bio.libretexts.org]
- 11. academic.oup.com [academic.oup.com]
- 12. HEPES VS PBS (phosphate buffered saline) - Blog - Hopax Fine Chemicals [hopaxfc.com]
- 13. youtube.com [youtube.com]
A Comparative Guide to Analytical Methods for Determining the Purity of Potassium Phosphate, Dibasic, Trihydrate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methodologies for assessing the purity of Potassium Phosphate, Dibasic, Trihydrate (K₂HPO₄·3H₂O). The selection of an appropriate analytical method is critical for ensuring the quality, safety, and efficacy of pharmaceutical products and for maintaining the integrity of research findings. This document outlines traditional pharmacopeial methods and compares them with modern analytical techniques, offering detailed experimental protocols and supporting data to aid in method selection and implementation.
Comparison of Analytical Methods
The purity of this compound is primarily determined by a combination of an assay for the main component and limit tests for various potential impurities. While traditional wet chemistry techniques are well-established and widely used, modern instrumental methods offer alternatives with distinct advantages in terms of specificity, speed, and automation.
Traditional vs. Alternative Analytical Techniques
| Feature | Traditional Methods (e.g., Titrimetry, Colorimetry) | Alternative Methods (e.g., Ion Chromatography, NIR) |
| Principle | Based on chemical reactions (e.g., acid-base neutralization, precipitation) and visual or photometric endpoint detection. | Based on physical or physicochemical properties (e.g., ion-exchange separation, vibrational spectroscopy). |
| Specificity | Often less specific; can be subject to interference from other ions or compounds with similar chemical properties. | Generally highly specific, allowing for the simultaneous determination of multiple analytes. |
| Sensitivity | Varies by test; may be sufficient for pharmacopeial limits but less sensitive for trace analysis. | Typically offers high sensitivity, enabling the detection and quantification of trace-level impurities. |
| Speed | Can be time-consuming and labor-intensive, often involving multiple manual steps. | Faster analysis times, with potential for high-throughput screening. |
| Automation | Limited potential for automation. | Readily automated, reducing operator variability and increasing sample throughput. |
| Cost | Lower initial instrument cost but can have higher costs associated with reagents and waste disposal. | Higher initial instrument cost but potentially lower per-sample cost due to reduced reagent consumption and labor. |
Quantitative Data Summary
The following tables summarize the typical specification limits for this compound as per various pharmacopeias and reagent grades. These values represent the maximum allowable levels of impurities and the acceptable range for the assay.
Assay and Physical Properties
| Parameter | USP/NF Grade[1] | ACS Reagent Grade[2] | Typical "For Analysis" Grade |
| Assay (as K₂HPO₄, dried basis) | 98.0% - 100.5% | ≥98.0% | ≥99.0% |
| pH of a 5% solution at 25°C | 8.5 - 9.6 | 8.5 - 9.6 | 8.5 - 9.6 |
| Loss on Drying | Not more than 1.0% | Not more than 1.0% | Not specified (water of hydration is inherent) |
| Insoluble Matter | Not more than 0.2% | Not more than 0.01% | Not more than 0.01% |
Impurity Limits
| Impurity | USP/NF Limit[1][3] | ACS Reagent Limit[2] |
| Chloride (Cl) | Not more than 0.03% | Not more than 0.003% |
| Sulfate (SO₄) | Not more than 0.1% | Not more than 0.005% |
| Heavy Metals (as Pb) | Not more than 0.001% | Not more than 5 ppm (by ICP-OES) |
| Iron (Fe) | Not more than 0.003% | Not more than 0.001% |
| Sodium (Na) | No pronounced yellow color to a nonluminous flame | Not more than 0.05% |
| Arsenic (As) | Not more than 3 ppm | Not specified |
| Fluoride (F) | Not more than 0.001% | Not specified |
| Carbonate | No more than a few bubbles are evolved | Not specified |
| Limit of Monobasic or Tribasic Salt | Passes test | Not specified |
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols are based on established pharmacopeial and analytical chemistry standards.
Assay (by Acid-Base Titrimetry)
This method determines the purity of dibasic potassium phosphate by titrating a known amount of the sample with a standardized acid and then back-titrating the excess acid.
Protocol:
-
Accurately weigh about 5.2 g of Dibasic Potassium Phosphate.[1]
-
Transfer the sample to a 250-mL beaker and dissolve in 50 mL of water.
-
Add exactly 40.0 mL of 1 N hydrochloric acid VS and stir until the sample is completely dissolved.[1]
-
For the blank, transfer 40.0 mL of 1 N hydrochloric acid to a separate 250-mL beaker and add 50 mL of water.[1]
-
Titrate the blank potentiometrically with 1 N sodium hydroxide VS to the endpoint and record the volume consumed.
-
Titrate the excess acid in the sample solution potentiometrically with 1 N sodium hydroxide VS to the first inflection point at approximately pH 4. Record the buret reading.[1]
-
Continue the titration with 1 N sodium hydroxide VS to the second inflection point at approximately pH 8.8 and record the buret reading.[1]
-
Calculate the volume of 1 N sodium hydroxide consumed between the two inflection points.
-
The percentage of K₂HPO₄ is calculated based on the volumes of titrant used for the sample and the blank.
pH Determination
This test measures the pH of a solution of the substance to ensure it is within the specified range.
Protocol (based on USP <791>): [4][5][6]
-
Prepare a 5% w/v solution of the sample in carbon dioxide-free water.
-
Standardize a suitable pH meter using at least two standard buffer solutions that bracket the expected pH of the sample solution. The difference between the pH of the buffer solutions should not exceed 4 units.[7][8]
-
Rinse the electrodes with the sample solution.
-
Immerse the electrodes in the sample solution and record the pH at 25 ± 2 °C, allowing sufficient time for the reading to stabilize.[5]
Loss on Drying
This method determines the amount of volatile matter, including surface water, but not the water of hydration, that is driven off under specified conditions.
Protocol (based on USP <731>): [9][10][11][12]
-
Tare a clean, dry, glass-stoppered weighing bottle.
-
Transfer 1 to 2 g of the sample to the bottle and weigh accurately.
-
Distribute the sample as evenly as possible.
-
Place the loaded bottle in a drying oven, remove the stopper, and leave the stopper in the oven as well.
-
Dry the sample at 105 °C to a constant weight.[1]
-
Upon completion of drying, promptly close the bottle, and allow it to cool to room temperature in a desiccator before weighing.
-
The loss on drying is calculated as the percentage of weight lost by the substance.
Limit Test for Chloride
This test is designed to control the amount of chloride impurity.
Protocol:
-
Dissolve 1.0 g of the sample in 20 mL of water and transfer to a Nessler cylinder.[3][13]
-
Add 10 mL of dilute nitric acid, dilute to 50 mL with water, and add 1 mL of silver nitrate TS.[13]
-
Prepare a standard solution containing a known amount of chloride (e.g., 0.40 mL of 0.020 N HCl) in a separate Nessler cylinder and treat it in the same manner.[3]
-
Stir both solutions and allow them to stand for 5 minutes, protected from light.
-
Compare the opalescence of the test solution with that of the standard solution. The opalescence in the test solution should not be greater than that in the standard solution.
Limit Test for Sulfate
This test is used to limit the amount of sulfate impurity.
Protocol:
-
Dissolve 0.20 g of the sample in 15 mL of water.[3]
-
Add 2 mL of dilute hydrochloric acid and dilute to 45 mL with water.[13]
-
Add 5 mL of barium chloride TS.[13]
-
Prepare a standard solution containing a known amount of sulfate (e.g., 0.20 mL of 0.020 N H₂SO₄) and treat it in the same manner.[3]
-
Stir both solutions and allow them to stand for 5 minutes.
-
Compare the turbidity of the test solution with that of the standard solution. The turbidity in the test solution should not be greater than that in the standard solution.
Limit Test for Heavy Metals
This test is intended to control the content of metallic impurities that are colored by sulfide ion.
Protocol (Method I, USP <231>):
-
Prepare a stock solution by dissolving a portion of the sample equivalent to 4.2 g of K₂HPO₄ in enough water to make 50 mL.[3]
-
Test Preparation: Transfer 12 mL of the stock solution to a 50-mL color-comparison tube.
-
Standard Preparation: In a separate color-comparison tube, place 1.0 mL of Standard Lead Solution (10 µg of Pb per mL) and 11 mL of water.[3]
-
Adjust the pH of both solutions to between 3.0 and 4.0 with dilute acetic acid or ammonia.[14]
-
Add 10 mL of freshly prepared hydrogen sulfide TS to each tube, dilute to 50 mL with water, and mix.
-
Allow the solutions to stand for 5 minutes.
-
View the solutions downward over a white surface. The color of the Test Preparation is not darker than that of the Standard Preparation.
Alternative Analytical Methods: A Closer Look
Ion Chromatography (IC)
Ion chromatography is a powerful technique for the separation and quantification of ionic species. For the analysis of this compound, IC can be employed to:
-
Assay the phosphate content with high precision and accuracy.
-
Simultaneously determine various anionic impurities such as chloride, sulfate, and fluoride in a single run.[15][16]
-
Quantify cationic impurities like sodium and other alkali or alkaline earth metals.
Advantages over traditional methods:
-
High Specificity and Resolution: IC can separate phosphate from other closely related phosphorus species and other anions, reducing interference.[17]
-
Multi-analyte Capability: A single analysis can provide information on multiple impurities, improving efficiency.
-
Sensitivity: IC offers low detection limits, making it suitable for trace impurity analysis.[18]
Near-Infrared (NIR) Spectroscopy
NIR spectroscopy is a rapid, non-destructive analytical technique that measures the absorption of near-infrared light by a sample. It can be used for:
-
Rapid identification of the material.
-
Quantitative determination of purity and moisture content.
-
Screening for counterfeit or substandard materials.
Advantages over traditional methods:
-
Speed: Analysis can be completed in seconds to minutes.[19]
-
Non-destructive: The sample is not altered or destroyed during analysis.[19]
-
No Sample Preparation: Often, the sample can be analyzed directly in its container.
-
Environmentally Friendly: It does not require solvents or reagents.[19]
Workflow and Process Visualization
The following diagram illustrates a typical workflow for the purity analysis of this compound, from sample reception to final disposition.
Caption: Workflow for Purity Analysis of this compound.
References
- 1. trungtamthuoc.com [trungtamthuoc.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. uspbpep.com [uspbpep.com]
- 4. ec-undp-electoralassistance.org [ec-undp-electoralassistance.org]
- 5. ftp.uspbpep.com [ftp.uspbpep.com]
- 6. atlasbio.com [atlasbio.com]
- 7. mt.com [mt.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. â©731⪠Loss on Drying [doi.usp.org]
- 10. uspbpep.com [uspbpep.com]
- 11. scribd.com [scribd.com]
- 12. pharmasciences.in [pharmasciences.in]
- 13. webstor.srmist.edu.in [webstor.srmist.edu.in]
- 14. Heavy Metals Testing | Pharmaguideline [pharmaguideline.com]
- 15. Analyzing Phosphate by Ion Chromatography | Thermo Fisher Scientific - US [thermofisher.com]
- 16. Analyzing Phosphate by Ion Chromatography | Thermo Fisher Scientific - HK [thermofisher.com]
- 17. researchgate.net [researchgate.net]
- 18. discovery.researcher.life [discovery.researcher.life]
- 19. Near-Infrared Spectroscopy in Chemical Production - Felix Instruments [felixinstruments.com]
A Researcher's Guide to Evaluating Vendor Lots of Potassium Phosphate, Dibasic, Trihydrate
For researchers, scientists, and drug development professionals, the quality and consistency of chemical reagents are paramount. Potassium phosphate, dibasic, trihydrate (K₂HPO₄·3H₂O) is a widely used excipient and buffering agent where lot-to-lot variability can impact experimental outcomes, formulation stability, and product efficacy.[1][2][3] This guide provides a framework for comparing the performance of different vendor lots of this critical reagent, complete with experimental protocols and data presentation templates.
Identifying Critical Quality Attributes (CQAs)
The first step in a comparative evaluation is to define the Critical Quality Attributes (CQAs) that are most relevant to your application. A CQA is a physical, chemical, or biological characteristic that should be within a defined limit to ensure the desired product quality.[4][5][6] For this compound, particularly in biopharmaceutical applications, the following CQAs are crucial:
-
Purity and Assay: The actual percentage of K₂HPO₄·3H₂O, which influences the precise concentration of prepared solutions.
-
pH of Solution: The inherent pH of a standardized solution, indicating consistency in buffering applications.
-
Buffer Capacity: The ability of the resulting buffer to resist changes in pH, a critical performance parameter.[7][8][9]
-
Trace Heavy Metals: The presence of metallic impurities can interfere with biological assays or catalyze degradation of active pharmaceutical ingredients (APIs).[10][11]
-
Endotoxin Levels: For parenteral drug formulations, controlling endotoxin levels is a critical safety requirement.[12][13][14]
-
Performance in Application-Specific Assays: The ultimate test is how the reagent performs in a relevant downstream application, such as maintaining protein stability.[15][16][17][18]
The following diagram illustrates the workflow for selecting a suitable vendor based on the evaluation of these CQAs.
Comparative Data Summary
To facilitate a direct comparison, all quantitative results should be organized into a clear, structured table. The following tables present hypothetical data for three different vendor lots, demonstrating how results can be summarized.
Table 1: Physicochemical Properties and Purity
| Parameter | Vendor A | Vendor B | Vendor C | Acceptance Criteria |
| Assay (%) | 100.1% | 99.5% | 99.1% | > 99.0% |
| pH (1% aq. solution) | 9.2 | 9.0 | 9.5 | 8.5 - 9.6 |
| Insoluble Matter (%) | < 0.005% | 0.008% | 0.009% | < 0.01% |
| Buffer Capacity (β) | 0.025 | 0.023 | 0.024 | Report Value |
Table 2: Impurity Profile
| Parameter | Vendor A | Vendor B | Vendor C | Acceptance Criteria |
| Heavy Metals (as Pb, ppm) | < 1 | 3 | 2 | < 5 ppm |
| Iron (Fe, ppm) | < 1 | 5 | 8 | < 10 ppm |
| Arsenic (As, ppm) | < 0.5 | < 0.5 | 1 | < 1 ppm |
| Endotoxins (EU/mg) | < 0.01 | 0.05 | 0.03 | < 0.1 EU/mg |
Table 3: Application-Specific Performance (Protein Stability)
| Parameter | Vendor A | Vendor B | Vendor C | Acceptance Criteria |
| Protein Aggregation (%) after 72h @ 40°C | 1.2% | 4.5% | 2.8% | < 3.0% |
| Change in Protein Activity (%) | -2.1% | -8.9% | -5.5% | < -5.0% |
Experimental Protocols
Detailed and standardized methodologies are essential for generating reliable and comparable data.
Buffer capacity (β) measures the resistance of a buffer to pH change upon the addition of an acid or base.[7][8][19]
-
Preparation: Prepare a 0.1 M potassium phosphate buffer solution (pH ~9.0) using the material from each vendor lot.
-
Titration Setup: Place 50 mL of the buffer solution into a beaker with a calibrated pH meter and a magnetic stirrer.[7]
-
Acid Titration: Titrate the solution with a standardized 0.1 M HCl solution. Record the volume of HCl added and the corresponding pH at regular intervals (e.g., every 0.5 mL).
-
Base Titration: Repeat the process with a fresh 50 mL buffer sample, titrating with standardized 0.1 M NaOH.
-
Calculation: Plot the pH versus the moles of added acid/base. The buffer capacity is the amount of acid or base required to change the pH by one unit.[8][19]
The diagram below outlines the titration workflow for determining buffer capacity.
Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) is the modern, highly sensitive standard for quantifying elemental impurities, replacing older, less specific colorimetric methods.[10][11][20]
-
Sample Preparation: Accurately weigh and dissolve a specified amount of the potassium phosphate salt in high-purity deionized water. Acidify the sample with trace-metal grade nitric acid.[10][21]
-
Standard Preparation: Prepare a series of calibration standards containing known concentrations of the target metals (e.g., Pb, Fe, As) in a matrix that mimics the sample solution.[22]
-
Instrument Setup: Calibrate the ICP-MS instrument according to the manufacturer's instructions.
-
Analysis: Analyze the blank, calibration standards, and prepared samples.
-
Quantification: Determine the concentration of each metal in the samples by comparing their signal intensities to the calibration curve. Report the results in parts per million (ppm).
The LAL test is the standard method for detecting and quantifying bacterial endotoxins.[23][24]
-
Sample Preparation: Dissolve the potassium phosphate salt in LAL Reagent Water (LRW) to create a sample solution. The solution may require pH adjustment to fall within the range of 6.0 to 8.0 for the assay to work correctly.[23]
-
Assay Procedure: Perform the assay using a validated method, such as the gel-clot or chromogenic technique.[24] This involves mixing the sample solution with the LAL reagent.
-
Positive Controls: Run positive controls to ensure the LAL reagent is reactive and negative controls to ensure the reagents are free of contamination.
-
Inhibition/Enhancement Testing: Perform spike recovery tests to ensure that the sample matrix itself does not interfere with the detection of endotoxins.[24]
-
Quantification: For quantitative assays, compare the reaction of the sample to a standard curve generated with a certified endotoxin standard. Report the results in Endotoxin Units per milligram (EU/mg).
By implementing a systematic evaluation based on these defined CQAs and standardized protocols, researchers and drug developers can confidently select a high-quality vendor for this compound, ensuring consistency, safety, and optimal performance in their critical applications.
References
- 1. Articles [globalrx.com]
- 2. gjphosphate.com [gjphosphate.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. pharmalesson.com [pharmalesson.com]
- 5. turkjps.org [turkjps.org]
- 6. alirahealth.com [alirahealth.com]
- 7. PART IV: Evaluating Buffer Effectiveness - College of Science - Purdue University [purdue.edu]
- 8. www2.sci.u-szeged.hu [www2.sci.u-szeged.hu]
- 9. med.libretexts.org [med.libretexts.org]
- 10. spectroscopyonline.com [spectroscopyonline.com]
- 11. ACS Reagent Chemicals: Replacing Traditional Heavy Metals Testing with Plasma Spectrochemical Techniques [axial.acs.org]
- 12. casss.org [casss.org]
- 13. azupcriversitestorage01.blob.core.windows.net [azupcriversitestorage01.blob.core.windows.net]
- 14. international-biopharma.com [international-biopharma.com]
- 15. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 16. alfa-chemistry.com [alfa-chemistry.com]
- 17. researchgate.net [researchgate.net]
- 18. pubs.acs.org [pubs.acs.org]
- 19. scribd.com [scribd.com]
- 20. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 21. chem.libretexts.org [chem.libretexts.org]
- 22. s27415.pcdn.co [s27415.pcdn.co]
- 23. ema.europa.eu [ema.europa.eu]
- 24. Endotoxins 101: Guide to Bacterial Endotoxin / LAL Testing - Life in the Lab [thermofisher.com]
The Critical Role of Buffer Selection in Chlamydia muridarum Infection Models: A Comparative Guide
While direct comparative studies evaluating the impact of different inoculation buffers on Chlamydia muridarum infection outcomes are not extensively documented in peer-reviewed literature, the overwhelming consensus in the field points to the preferential use of Sucrose-Phosphate-Glutamate (SPG) buffer. This guide provides a comprehensive overview of the standard buffer used in C. muridarum research, detailing its composition, preparation, and the scientific rationale for its use over other alternatives like Phosphate-Buffered Saline (PBS).
In preclinical research involving Chlamydia muridarum mouse models, the method of preparing the bacterial inoculum is a critical step that can significantly influence the infectivity of the pathogen and, consequently, the experimental outcomes. The choice of buffer for suspending and diluting the chlamydial elementary bodies (EBs) is paramount for maintaining their viability and structural integrity prior to inoculation.
The Standard: Sucrose-Phosphate-Glutamate (SPG) Buffer
Across a vast array of studies, SPG buffer is the established standard for the preparation and storage of infectious C. muridarum EBs for in vivo experiments[1][2][3][4][5][6]. Its formulation is specifically designed to preserve the infectivity of these obligate intracellular bacteria outside of their host cells.
Composition of SPG Buffer
The components of SPG buffer each serve a specific purpose in stabilizing the chlamydial EBs:
| Component | Typical Concentration | Purpose |
| Sucrose | ~0.2 M (7.5%) | Acts as a cryoprotectant and osmoprotectant, preventing damage from freezing/thawing and osmotic stress. |
| Monobasic Potassium Phosphate | ~3.8 mM | Buffering agent to maintain a stable pH. |
| Dibasic Potassium Phosphate | ~7.2 mM | Buffering agent to maintain a stable pH. |
| L-Glutamic Acid | ~5 mM | Provides a source of amino acids and may help stabilize proteins on the EB surface. |
Note: The exact concentrations can vary slightly between laboratory protocols.
Experimental Protocols
Preparation of Chlamydia muridarum Inoculum using SPG Buffer
The following is a generalized protocol synthesized from methodologies reported in multiple studies for preparing a C. muridarum inoculum for intravaginal infection in mice[1][2][3].
-
Propagation and Purification: C. muridarum EBs are propagated in cell culture, typically using HeLa or McCoy cells. The infected cells are harvested, lysed (e.g., by sonication), and the EBs are purified from the host cell debris, often using density gradient centrifugation[1][3].
-
Storage: Purified EBs are resuspended in SPG buffer and stored at -80°C for long-term preservation[1][6].
-
Inoculum Preparation: On the day of infection, the frozen stock of C. muridarum in SPG buffer is thawed.
-
Dilution: The EB stock is then diluted to the desired concentration (e.g., 1 x 104 to 1 x 107 inclusion-forming units or IFUs) using sterile SPG buffer[1][2][3]. The final inoculum is typically kept on ice until administration to the animals.
-
Inoculation: A small volume (e.g., 10-20 µL) of the chlamydial suspension in SPG buffer is then inoculated into the mice, for example, intravaginally[2][3].
Swab Collection and Tissue Homogenization
For quantifying the bacterial load during the course of infection, vaginal swabs are collected and placed into SPG buffer before being vortexed with glass beads to release the EBs for titration[4]. Similarly, when processing tissue samples, they are often homogenized in SPG or a similar protective buffer to maintain chlamydial viability for subsequent culture and quantification[1].
Why SPG is Preferred Over Simpler Buffers Like PBS
While PBS is a ubiquitous, isotonic buffer used in a wide range of biological applications, including as a vehicle for some vaccines or as a negative control[7], it is generally not used for the primary inoculation of live Chlamydia. The rationale for the superiority of SPG buffer lies in the unique biology of Chlamydia.
-
Osmotic Stability: As obligate intracellular pathogens, chlamydial EBs are adapted to the intracellular environment. Outside of a host cell, they are susceptible to osmotic stress. The sucrose in SPG buffer provides a hypertonic environment that helps to dehydrate the EBs slightly, which is thought to increase their stability and prevent premature lysis.
-
Cryoprotection: The high concentration of sucrose in SPG also acts as a cryoprotectant, which is essential for preserving the infectivity of EBs during the freeze-thaw cycles that are common in storing and preparing inocula.
-
Nutrient and Protein Stabilization: The inclusion of L-glutamic acid may provide a source of amino acids that helps to stabilize the outer membrane proteins of the EBs, which are crucial for attachment and invasion of host cells.
Visualizing the Workflow
The following diagram illustrates a typical experimental workflow for preparing the C. muridarum inoculum.
Caption: Workflow for C. muridarum inoculum preparation.
Conclusion
The selection of an appropriate buffer is a foundational aspect of establishing a reliable and reproducible Chlamydia muridarum infection model. The consistent use of SPG buffer in the scientific literature underscores its importance in preserving the infectivity of chlamydial elementary bodies. Researchers and drug development professionals should adhere to this established standard to ensure the validity and consistency of their experimental results. Any deviation from this standard, such as the use of PBS for inoculation, would require rigorous validation to demonstrate that it does not compromise the viability of the pathogen and the integrity of the infection model.
References
- 1. Differences in innate immune responses correlate with differences in murine susceptibility to Chlamydia muridarum pulmonary infection - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Induction of the Chlamydia muridarum Stress/Persistence Response Increases Azithromycin Treatment Failure in a Murine Model of Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development and Validation of Chlamydia muridarum Mouse Models for Studying Genital Tract Infection Pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. biorxiv.org [biorxiv.org]
- 6. Reemergence of the Murine Bacterial Pathogen Chlamydia muridarum in Research Mouse Colonies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. journals.asm.org [journals.asm.org]
literature review of potassium versus sodium phosphate buffers in research
In the landscape of biological research, phosphate buffers are ubiquitous, prized for their buffering capacity near physiological pH and their integral role in many biological systems. The choice between potassium phosphate and sodium phosphate, however, is a critical decision that can significantly impact experimental outcomes. This guide provides a detailed comparison of these two common buffer systems, supported by experimental data and protocols, to aid researchers in making an informed choice for their specific applications.
Core Physicochemical Properties: A Head-to-Head Comparison
The fundamental differences between potassium and sodium phosphate buffers stem from the distinct properties of the potassium (K⁺) and sodium (Na⁺) cations. These differences manifest in solubility, pH stability under temperature stress, and interactions with biomolecules.
Solubility
A key differentiator is the solubility of the corresponding phosphate salts, particularly at lower temperatures. Potassium phosphate salts are generally more soluble than their sodium counterparts. This is especially critical for experiments conducted at 4°C or involving freeze-thaw cycles. The lower solubility of sodium phosphate, specifically disodium phosphate, can lead to its precipitation upon freezing, causing a dramatic drop in the buffer's pH.
Table 1: Solubility of Sodium and Potassium Phosphate Salts in Water ( g/100 mL)
| Salt | Formula | 0°C | 20°C | 40°C | 60°C | 100°C |
| Sodium Phosphate, Monobasic | NaH₂PO₄ | 8.5 | 8.5 | - | - | - |
| Sodium Phosphate, Dibasic | Na₂HPO₄ | 4.5 | 4.5 | - | - | - |
| Potassium Phosphate, Monobasic | KH₂PO₄ | 14.8 | 22.2 | 30.4 | 37.8 | 50.9 |
| Potassium Phosphate, Dibasic | K₂HPO₄ | - | 167 | - | - | - |
Note: Data is compiled from various sources and may show slight variations. The high solubility of K₂HPO₄ at 20°C is particularly noteworthy.
pH Stability and Temperature Dependence
The pH of phosphate buffers is sensitive to changes in temperature. Generally, the pH of a phosphate buffer solution decreases as the temperature rises, with a reported shift of approximately -0.003 pH units per degree Celsius increase.[1] However, the behavior of these buffers under freezing conditions is markedly different.
-
Sodium Phosphate: During freezing, the less soluble disodium phosphate (Na₂HPO₄) precipitates out of solution. This removal of the basic component of the buffer leads to a significant increase in the concentration of the acidic monosodium phosphate (NaH₂PO₄), causing a drastic drop in pH, which can reach as low as 3.8.[2][3] This acidification can lead to the denaturation and aggregation of pH-sensitive proteins.[4]
-
Potassium Phosphate: Due to the higher solubility of its salts at low temperatures, potassium phosphate buffers exhibit much greater pH stability during freezing. The pH shift is minimal, often with a slight increase of around 0.3 pH units, making it a superior choice for applications involving sample freezing and thawing.[3]
Table 2: pH Stability of Phosphate Buffers with Temperature Change
| Buffer System | Temperature Change | Observed pH Shift | Key Consideration |
| Sodium Phosphate | 25°C to 4°C | ~ +0.08 | Moderate increase |
| Potassium Phosphate | 25°C to 4°C | ~ +0.08 | Moderate increase |
| Sodium Phosphate | During Freezing | Significant drop (e.g., pH 7.4 to 4.2) | High risk of protein denaturation |
| Potassium Phosphate | During Freezing | Minimal change (slight increase) | Protects protein stability |
Impact on Biomolecules: Proteins, Enzymes, and Nucleic Acids
The choice of the counter-ion can have profound effects on the stability and activity of biomolecules.
Protein Stability
For studies involving protein purification, storage, and analysis, particularly those requiring freeze-thaw steps, potassium phosphate is often the preferred buffer. The marked pH drop in sodium phosphate buffers upon freezing can lead to irreversible protein aggregation and loss of function.[4][5] Studies on lactate dehydrogenase, for instance, have shown lower activity recovery after freezing in sodium phosphate compared to potassium phosphate buffer.[4]
Enzyme Kinetics
The choice of buffer can influence enzyme kinetics, as the buffer ions themselves can interact with the enzyme or substrate.[6] While both sodium and potassium phosphate buffers can be used for many enzyme assays, there are specific considerations:
-
Ionic Strength: The concentration of the buffer, and therefore the ionic strength, can impact enzyme activity.
-
Specific Ion Effects: In some cases, an enzyme may exhibit a preference for either Na⁺ or K⁺. For example, Na⁺/K⁺-ATPase activity is intrinsically dependent on the concentrations of both ions.
-
Interference with Assays: A critical practical consideration is the incompatibility of potassium phosphate with sodium dodecyl sulfate (SDS), a detergent commonly used in protein analysis. The formation of insoluble potassium dodecyl sulfate (PDS) can interfere with techniques like SDS-PAGE.[7]
Direct comparative studies detailing the kinetic parameters (Km and Vmax) of various enzymes in both buffers are not abundant in the literature. Researchers should consider empirically testing both buffers to determine the optimal conditions for their specific enzyme of interest.
Nucleic Acid Applications
Potassium phosphate buffers are frequently used in molecular biology for applications involving DNA and RNA.[8] However, a significant drawback of all phosphate buffers is their tendency to precipitate nucleic acids in the presence of ethanol, which can complicate standard DNA/RNA purification protocols.[8] Despite this, potassium phosphate has been successfully employed in specialized protocols, such as in aqueous two-phase systems for plasmid DNA purification.
Applications in Specific Research Areas
The distinct properties of sodium and potassium phosphate buffers have led to their preferential use in certain fields.
-
Crystallography and NMR: Sodium phosphate is often the buffer of choice for Nuclear Magnetic Resonance (NMR) studies due to its lack of non-labile protons, which would otherwise interfere with the spectra. In protein crystallography, while phosphate buffers can sometimes lead to the undesirable formation of salt crystals, they are still commonly used.
-
Cell and Tissue Culture: Both buffers can be used in cell culture media, often as part of a phosphate-buffered saline (PBS) formulation. The choice may depend on the specific cell line and experimental conditions.
-
Chromatography: Both buffer systems are used in various chromatography techniques. The choice can sometimes influence the separation of specific molecules.
Experimental Protocols
Below are detailed methodologies for preparing these buffers and for conducting a key experiment to compare their performance in maintaining protein stability.
Protocol 1: Preparation of 0.1 M Potassium and Sodium Phosphate Buffers (pH 7.4)
This protocol outlines the preparation of 1 liter of 0.1 M phosphate buffer at pH 7.4 at 25°C.
Materials:
-
Monobasic potassium phosphate (KH₂PO₄, MW: 136.09 g/mol )
-
Dibasic potassium phosphate (K₂HPO₄, MW: 174.18 g/mol )
-
Monobasic sodium phosphate (NaH₂PO₄, MW: 119.98 g/mol )
-
Dibasic sodium phosphate (Na₂HPO₄, MW: 141.96 g/mol )
-
Deionized water
-
pH meter
-
Magnetic stirrer and stir bar
-
Volumetric flasks and graduated cylinders
Procedure for Potassium Phosphate Buffer:
-
Prepare Stock Solutions:
-
0.1 M KH₂PO₄ (Monobasic): Dissolve 13.61 g of KH₂PO₄ in deionized water to a final volume of 1 L.
-
0.1 M K₂HPO₄ (Dibasic): Dissolve 17.42 g of K₂HPO₄ in deionized water to a final volume of 1 L.
-
-
Mix Stock Solutions: In a beaker with a stir bar, combine 190 mL of the 0.1 M KH₂PO₄ solution with 810 mL of the 0.1 M K₂HPO₄ solution.
-
Adjust pH: Place the beaker on a magnetic stirrer and immerse a calibrated pH electrode into the solution. While stirring, slowly add small volumes of the monobasic solution to decrease the pH or the dibasic solution to increase the pH until it reaches exactly 7.4.
-
Final Volume: Transfer the solution to a 1 L volumetric flask and add deionized water to the mark.
-
Sterilization (Optional): The buffer can be sterilized by autoclaving or by filtration through a 0.22 µm filter.
Procedure for Sodium Phosphate Buffer:
-
Prepare Stock Solutions:
-
0.1 M NaH₂PO₄ (Monobasic): Dissolve 12.0 g of NaH₂PO₄ in deionized water to a final volume of 1 L.
-
0.1 M Na₂HPO₄ (Dibasic): Dissolve 14.2 g of Na₂HPO₄ in deionized water to a final volume of 1 L.
-
-
Mix Stock Solutions: In a beaker with a stir bar, combine approximately 190 mL of the 0.1 M NaH₂PO₄ solution with 810 mL of the 0.1 M Na₂HPO₄ solution.
-
Adjust pH: Calibrate the pH meter and adjust the pH of the solution to 7.4 as described for the potassium phosphate buffer.
-
Final Volume and Sterilization: Bring the final volume to 1 L with deionized water and sterilize if necessary.
Protocol 2: Comparative Analysis of Protein Stability via Freeze-Thaw Cycles
This experiment aims to quantitatively compare the effect of sodium versus potassium phosphate buffers on the stability of a model protein (e.g., Bovine Serum Albumin, BSA) subjected to multiple freeze-thaw cycles.
Materials:
-
Protein of interest (e.g., BSA)
-
0.1 M Sodium Phosphate Buffer, pH 7.4
-
0.1 M Potassium Phosphate Buffer, pH 7.4
-
Microcentrifuge tubes
-
-20°C freezer
-
Spectrophotometer
-
Microcentrifuge
Procedure:
-
Sample Preparation: Prepare two sets of protein solutions at a concentration of 1 mg/mL. One set should be in 0.1 M sodium phosphate buffer (pH 7.4) and the other in 0.1 M potassium phosphate buffer (pH 7.4). Aliquot 100 µL of each solution into separate, labeled microcentrifuge tubes. Prepare at least three replicates for each buffer and for each freeze-thaw cycle to be tested.
-
Initial Measurement (Cycle 0): Take an initial absorbance reading at 280 nm for the unfrozen samples to determine the initial protein concentration. Also, measure the absorbance at 340 nm to assess initial light scattering (an indicator of aggregation).
-
Freeze-Thaw Cycles:
-
Place the remaining aliquots in a -20°C freezer for at least 1 hour to ensure complete freezing.
-
Thaw the samples at room temperature until they are completely liquid.
-
This constitutes one freeze-thaw cycle.
-
-
Post-Cycle Analysis: After 1, 3, and 5 freeze-thaw cycles, perform the following analysis on a set of tubes for each buffer:
-
Visual Inspection: Note any visible precipitation in the tubes.
-
Quantification of Soluble Protein: Centrifuge the tubes at ~14,000 x g for 10 minutes at 4°C to pellet any aggregated protein. Carefully remove the supernatant and measure its absorbance at 280 nm.
-
Quantification of Aggregation: Measure the absorbance of the non-centrifuged, thawed samples at 340 nm to assess turbidity.
-
-
Data Analysis:
-
Calculate the percentage of soluble protein remaining after each freeze-thaw cycle compared to the initial concentration.
-
Compare the turbidity (A₃₄₀) readings between the two buffer systems at each cycle.
-
Plot the percentage of soluble protein and the turbidity as a function of the number of freeze-thaw cycles for both buffer systems.
-
Visualizing Key Concepts and Workflows
To further clarify the decision-making process and the underlying principles, the following diagrams are provided.
Conclusion
The choice between potassium and sodium phosphate buffers is not trivial and should be made based on the specific requirements of the experiment. For applications requiring low temperatures or freeze-thaw cycles, the superior solubility and pH stability of potassium phosphate make it the clear choice to preserve the integrity of sensitive biological samples. Conversely, sodium phosphate is often preferred for applications like NMR spectroscopy. When in doubt, and if downstream applications permit, empirical testing of both buffer systems is the most rigorous approach to ensure optimal and reproducible results.
References
- 1. researchgate.net [researchgate.net]
- 2. Effect of initial buffer composition on pH changes during far-from-equilibrium freezing of sodium phosphate buffer solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. up.lublin.pl [up.lublin.pl]
- 7. echemi.com [echemi.com]
- 8. Potassium Phosphate (pH 5.8 to 8.0) Preparation and Recipe | AAT Bioquest [aatbio.com]
Safety Operating Guide
Potassium phosphate, dibasic, trihydrate proper disposal procedures
Safe Disposal of Potassium Phosphate, Dibasic, Trihydrate
The proper disposal of this compound is essential for maintaining laboratory safety and ensuring environmental compliance. While this chemical is not classified as a hazardous substance by most regulatory standards, responsible management of its waste is a critical component of good laboratory practice.[1] Adherence to institutional and local regulations is paramount for all disposal procedures.
Immediate Safety and Handling Protocols
Before beginning any disposal process, ensure that appropriate Personal Protective Equipment (PPE) is worn. This includes chemical safety goggles, chemical-resistant gloves, and a lab coat.[2] All handling of the solid chemical that may generate dust should be performed in a well-ventilated area or a chemical fume hood to minimize inhalation exposure.[3]
Quantitative Data for Handling and Disposal
This table summarizes key quantitative data for this compound relevant to its handling and disposal.
| Property | Value | Significance in Disposal |
| pH of 5% Solution | 8.5 - 9.6[2] | Indicates that solutions are mildly basic. Neutralization may be considered prior to disposal, depending on local regulations. |
| Decomposition Temp. | > 180°C[2] | The chemical is stable under normal laboratory conditions.[2] High-temperature disposal methods like incineration are generally not required. |
| Solubility in Water | Soluble[2] | High solubility facilitates the preparation of aqueous solutions and is a factor in drain disposal considerations. |
| Hazard Classification | Not a hazardous substance/mixture[1] | While not federally regulated as hazardous waste, local or institutional policies may have specific disposal requirements. |
Step-by-Step Disposal Procedures
The appropriate disposal method for this compound depends on its physical state (solid or aqueous solution) and the presence of other contaminants.
Protocol 1: Disposal of Solid this compound
This protocol applies to unused, uncontaminated, or spilled solid material.
-
Waste Collection : Carefully sweep or vacuum the solid material.[3] Minimize dust generation during this process.[3][4]
-
Containerization : Place the collected solid into a suitable, leak-proof, and clearly labeled container for waste disposal.[3][5] The label should identify the contents as "this compound Waste."
-
Storage : Store the sealed waste container in a designated chemical waste accumulation area that is cool, dry, and well-ventilated.
-
Final Disposal : Dispose of the waste through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor.[1] Do not dispose of the solid chemical in the regular trash.
Protocol 2: Disposal of Aqueous Solutions (e.g., Phosphate Buffers)
This protocol applies to dilute solutions of this compound that are free of other hazardous materials.
-
Check Local Regulations : Before proceeding, consult your local wastewater authority or institutional guidelines.[6] Some regulations permit the drain disposal of benign phosphate solutions, while others prohibit it.[7]
-
Neutralization (If Required) : If required by local regulations, adjust the pH of the solution to a neutral range (typically 6.0-8.0) using a suitable acid or base.
-
Dilution : Dilute the solution with a large volume of water (at least 20-fold).
-
Drain Disposal (If Permitted) : If permitted, slowly pour the diluted solution down the drain, flushing with copious amounts of cold water before, during, and after disposal.[8]
-
Alternative Disposal : If drain disposal is not permitted, collect the aqueous waste in a labeled, sealed container and manage it as chemical waste through your institution's EHS office.
Protocol 3: Management of Empty Containers
This protocol ensures that empty containers are managed safely.
-
Decontamination : Triple rinse the empty container with a suitable solvent, such as water.[9][10]
-
Rinsate Collection : Crucially, collect the rinsate from all three rinses. This rinsate must be disposed of as chemical waste following Protocol 2.[9]
-
Container Disposal : Once triple-rinsed, the container can often be disposed of in the regular trash or recycled, depending on institutional policy. Deface the original label before disposal.[10]
Disposal Workflow Diagram
The following diagram outlines the logical decision-making process for the proper disposal of this compound waste.
Caption: Disposal decision workflow for this compound.
References
- 1. caterchem.com [caterchem.com]
- 2. fishersci.com [fishersci.com]
- 3. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 4. spectrumchemical.com [spectrumchemical.com]
- 5. datasheets.scbt.com [datasheets.scbt.com]
- 6. kdhe.ks.gov [kdhe.ks.gov]
- 7. michigan.gov [michigan.gov]
- 8. nems.nih.gov [nems.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. rtong.people.ust.hk [rtong.people.ust.hk]
Safeguarding Your Research: A Comprehensive Guide to Handling Potassium Phosphate, Dibasic, Trihydrate
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for the handling of Potassium phosphate, dibasic, trihydrate (CAS No. 16788-57-1), a common laboratory chemical. By adhering to these procedural steps, you can minimize risks and ensure safe operational and disposal practices.
Emergency Overview: this compound is an off-white, solid substance that may cause eye, skin, respiratory, and digestive tract irritation.[1] While considered to have low toxicity for usual industrial handling, proper protective measures are necessary to avoid direct contact and dust inhalation.[1][2]
Personal Protective Equipment (PPE)
To ensure safety, the following personal protective equipment should be worn when handling this compound:
| PPE Category | Item | Specification |
| Eye/Face Protection | Safety Glasses or Goggles | Must comply with OSHA's 29 CFR 1910.133 or European Standard EN166.[1][3] |
| Skin Protection | Gloves | Appropriate protective gloves to prevent skin exposure.[1] |
| Protective Clothing | Wear appropriate protective clothing to prevent skin exposure.[1][3] | |
| Respiratory Protection | Respirator | A respiratory protection program that meets OSHA's 29 CFR 1910.134 and ANSI Z88.2 requirements or European Standard EN 149 must be followed whenever workplace conditions warrant respirator use.[1] However, under normal use conditions with adequate ventilation, respiratory protection may not be required.[3][4] |
Operational and Handling Plan
Engineering Controls:
-
Facilities storing or utilizing this material should be equipped with an eyewash station and a safety shower.[1]
-
Use with adequate ventilation to keep airborne concentrations low and to minimize dust generation and accumulation.[1]
Handling Procedures:
-
Preparation: Before handling, ensure all necessary PPE is donned correctly. Read the Safety Data Sheet (SDS) thoroughly.
-
Dispensing: When weighing or transferring the powder, do so in a well-ventilated area or under a chemical fume hood to minimize dust. Avoid generating dust.[1]
-
During Use: Avoid contact with eyes, skin, and clothing.[1] Do not ingest or inhale the substance.[1]
-
After Handling: Wash hands and any exposed skin thoroughly after handling.[1]
Storage:
-
Store in a tightly closed container.[1]
-
Keep in a cool, dry, well-ventilated area away from incompatible substances such as strong oxidizing agents.[1][2][3]
Spill and Disposal Plan
In the event of a spill or for routine disposal, follow these procedures to ensure safety and environmental protection.
Spill Response Workflow:
Spill Cleanup:
-
Immediate Action: Clean up spills immediately, observing all precautions outlined in the PPE section.[1]
-
Cleanup Method: For dry spills, vacuum or sweep up the material.[1] Avoid generating dust.[1]
-
Containment: Place the swept-up material into a suitable, labeled disposal container.[1]
-
Ventilation: Ensure the area is well-ventilated during cleanup.[1]
Waste Disposal:
-
Dispose of waste material in a suitable disposal container.[1]
-
Follow all applicable local, state, and federal regulations for chemical waste disposal.
First Aid Measures
In case of exposure, follow these first aid guidelines:
| Exposure Route | First Aid Procedure |
| Eyes | Flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical aid.[1] |
| Skin | Flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Get medical aid. Wash clothing before reuse.[1] |
| Ingestion | Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth and drink 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. Get medical aid.[1] |
| Inhalation | Remove from exposure and move to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical aid.[1] |
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
